molecular formula C12H11NO3S B066482 4-hydroxy-N-phenylbenzenesulfonamide CAS No. 161356-05-4

4-hydroxy-N-phenylbenzenesulfonamide

Cat. No.: B066482
CAS No.: 161356-05-4
M. Wt: 249.29 g/mol
InChI Key: ZCDVIQXSESHKES-UHFFFAOYSA-N
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Description

4-Hydroxy-N-phenylbenzenesulfonamide is an organic compound with the CAS Registry Number 161356-05-4 and a molecular formula of C12H11NO3S, corresponding to a molecular weight of 249.29 g/mol . This sulfonamide derivative is characterized by a benzene ring linked to a sulfonamide group, which is further substituted with a phenyl group on the nitrogen atom and a hydroxyl group at the para position on the benzene ring . Its structure is defined by the SMILES notation O=S(NC1=CC=CC=C1)(C2=CC=C(C=C2)O)=O and the InChIKey ZCDVIQXSESHKES-UHFFFAOYSA-N . Researchers can reference key physical properties including a predicted density of 1.4±0.1 g/cm³, a high boiling point of 440.6±47.0 °C at 760 mmHg, and a melting point of 135-137 °C . The compound's flash point is approximately 220.3±29.3 °C, and it has a calculated refractive index of 1.662 . With a LogP of 2.31, it exhibits moderate lipophilicity . Sulfonamides represent a critical class of compounds in medicinal chemistry, particularly known for their role as inhibitors of carbonic anhydrase, a validated drug target for conditions such as glaucoma . As a benzenesulfonamide derivative, this compound serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research for developing new bioactive molecules . It is essential for researchers to consult the Material Safety Data Sheet (MSDS) prior to use. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-hydroxy-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c14-11-6-8-12(9-7-11)17(15,16)13-10-4-2-1-3-5-10/h1-9,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDVIQXSESHKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432850
Record name 4-hydroxy-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161356-05-4
Record name 4-hydroxy-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-hydroxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on the chemical properties of 4-hydroxy-N-phenylbenzenesulfonamide. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development. The sulfonamide functional group is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatives is paramount for the rational design of novel therapeutic agents.[1] This guide moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the causality behind experimental choices and to equip the reader with the knowledge to confidently work with this class of compounds.

Introduction to this compound

This compound, with the CAS number 161356-05-4, is an organic compound that belongs to the sulfonamide class.[2] These compounds are characterized by a sulfonyl group connected to an amine group.[1] The structure of this compound incorporates a phenol and an N-phenylsulfonamide moiety, making it an interesting scaffold for medicinal chemistry. The presence of the hydroxyl group offers a potential site for further chemical modification and can influence the compound's physicochemical properties, such as solubility and acidity.

The sulfonamide group itself is relatively unreactive, which contributes to the stability of these compounds.[1] Due to the rigidity of this functional group, sulfonamides are often crystalline solids, which is advantageous for their purification and characterization.[1]

Synthesis and Purification

The synthesis of this compound typically follows the classical approach for preparing sulfonamides: the reaction of a sulfonyl chloride with an amine.[1] In this case, 4-hydroxybenzenesulfonyl chloride would be reacted with aniline.

Synthetic Pathway

The most common and established method for the synthesis of N-phenylbenzenesulfonamide derivatives involves the reaction of an amine with a sulfonyl chloride.[3] This amidation reaction is generally efficient.[3]

synthesis_pathway reagent1 4-Hydroxybenzenesulfonyl chloride product This compound reagent1->product Pyridine (base) reagent2 Aniline reagent2->product

Caption: General synthetic pathway for this compound.

Experimental Protocol: Synthesis of N-Arylsulfonamides (General Procedure)

The following is a generalized protocol adapted from established methods for the synthesis of N-phenylsulfonamide derivatives.[1][3]

Materials:

  • 4-Hydroxybenzenesulfonyl chloride

  • Aniline

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve aniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Add pyridine to the solution.

  • Dissolve 4-hydroxybenzenesulfonyl chloride in dichloromethane and add it dropwise to the cooled aniline solution over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with 1 M HCl to remove excess pyridine and aniline.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 161356-05-4[2]
Molecular Formula C12H11NO3S[2]
Molecular Weight 249.29 g/mol [2]
Physical Form Solid
Melting Point 135-137 °C[2][4]
Storage Keep in a dark place, sealed in dry, room temperature.[2]
Predicted pKa 7.67 ± 0.15[2]
Predicted Boiling Point 440.6 ± 47.0 °C[2]
Predicted Density 1.408 ± 0.06 g/cm³[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings, the N-H proton of the sulfonamide, and the O-H proton of the phenol. The aromatic protons will appear as multiplets in the range of δ 6.8-8.0 ppm. The N-H proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The phenolic O-H proton will also appear as a broad singlet. For a similar compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, the phenolic proton appears around 9.5 ppm.

¹³C NMR: The carbon NMR spectrum will show signals for the twelve carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the hydroxyl group will be shifted downfield. For a related compound, N-(p-tolyl)methanesulfonamide, the aromatic carbons appear in the range of 122-143 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

  • O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch (sulfonamide): A moderate absorption around 3200-3300 cm⁻¹.

  • Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.[5]

  • S=O stretch (sulfonyl): Two strong bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[6]

  • Aromatic C=C stretch: Bands in the region of 1600-1450 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 249. Fragmentation of N-phenyl benzenesulfonamides can involve cleavage of the S-N bond and the S-C bond, as well as loss of SO₂.[7]

Chemical Reactivity

The chemical reactivity of this compound is influenced by its functional groups: the sulfonamide, the phenol, and the two aromatic rings.

Acidity of the N-H and O-H Protons

The N-H proton of the sulfonamide is acidic and can be deprotonated by a base.[1] The resulting anion is stabilized by the electron-withdrawing sulfonyl group. The phenolic O-H proton is also acidic. The relative acidity of these two protons will depend on the reaction conditions.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group can undergo various reactions typical of phenols, such as etherification and esterification. For example, treatment with an electrophile in the presence of a base can lead to O-substituted derivatives.[8]

Electrophilic Aromatic Substitution

Both benzene rings can potentially undergo electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group, while the sulfonamide group is a deactivating, meta-directing group on the N-phenyl ring. The sulfonyl group is a deactivating, meta-directing group on the other ring. The outcome of substitution reactions will depend on the specific reagents and conditions used.

reactivity molecule This compound deprotonation Deprotonation (N-H or O-H) molecule->deprotonation Base etherification O-Alkylation/Acylation molecule->etherification Electrophile, Base substitution Electrophilic Aromatic Substitution molecule->substitution Electrophile

Sources

Synthesis of 4-hydroxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 4-hydroxy-N-phenylbenzenesulfonamide, a valuable scaffold in medicinal chemistry and materials science. The synthesis is approached via a robust, multi-step pathway starting from aniline. Each stage of the synthesis—amine protection, electrophilic chlorosulfonation, sulfonamide formation, deprotection, and functional group transformation via diazotization—is detailed with both theoretical justification and practical, field-tested protocols. This document is intended for researchers, chemists, and drug development professionals, offering the causal insights behind experimental choices to ensure reproducibility and methodological understanding.

Introduction and Strategic Overview

This compound is an organic compound featuring a core sulfonamide linkage, a functionality renowned for its prevalence in a wide array of therapeutic agents, including antibacterial sulfa drugs, diuretics, and anticonvulsants.[1] The presence of a phenolic hydroxyl group provides a versatile handle for further derivatization, making it a key intermediate in the synthesis of more complex molecules.

The synthetic strategy outlined herein is a classic and reliable five-step sequence designed for efficiency and control over regioselectivity. The process begins with the protection of the highly reactive amino group of aniline, followed by a directed electrophilic aromatic substitution to install the sulfonyl chloride group. Subsequent nucleophilic substitution with aniline, deprotection, and a final diazotization/hydrolysis sequence yield the target molecule. This approach is favored for its use of readily available starting materials and its reliance on well-understood, high-yielding chemical transformations.

Overall Synthetic Pathway

The complete synthetic route from aniline to this compound is depicted below.

G Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Step 1: Acetylation PASC 4-Acetamidobenzenesulfonyl Chloride Acetanilide->PASC Step 2: Chlorosulfonation ProtectedAmide 4-Acetamido-N-phenyl- benzenesulfonamide PASC->ProtectedAmide Step 3: Sulfonamide Formation AminoAmide 4-Amino-N-phenyl- benzenesulfonamide ProtectedAmide->AminoAmide Step 4: Hydrolysis (Deprotection) Diazonium Diazonium Salt (Intermediate) AminoAmide->Diazonium Step 5a: Diazotization FinalProduct 4-Hydroxy-N-phenyl- benzenesulfonamide Diazonium->FinalProduct Step 5b: Hydrolysis

Caption: Overall 5-step synthesis of the target compound.

Step-by-Step Synthesis and Mechanistic Discussion

Step 1: Protection of Aniline via Acetylation

Reaction: Aniline → Acetanilide

Causality & Expertise: Direct chlorosulfonation of aniline is not feasible. The free amino group (-NH₂) is highly basic and would be protonated by the strongly acidic chlorosulfonic acid. This would form an anilinium ion, which bears a strongly deactivating -NH₃⁺ group, preventing the desired electrophilic substitution. Furthermore, the amino group itself can react directly with the acid, leading to undesired side products.[2] Acetylation converts the amino group into an acetamido group (-NHCOCH₃), which is a moderate ortho-, para-director and is stable under the conditions of chlorosulfonation.[3] This protection step is a classic and essential strategy in the synthesis of sulfa drugs and related compounds.[4]

Experimental Protocol:

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.107 mol) of aniline in a solution of 15 mL concentrated hydrochloric acid and 150 mL of water.

  • Prepare a solution of 17.6 g (0.215 mol) of sodium acetate in 50 mL of water.

  • Add 13.1 g (0.128 mol) of acetic anhydride to the aniline solution with vigorous stirring.

  • Immediately add the sodium acetate solution. The sodium acetate acts as a buffer to neutralize the acetic acid byproduct.

  • Cool the mixture in an ice bath for 15-20 minutes to precipitate the acetanilide.

  • Collect the white solid product by vacuum filtration, wash with cold water, and dry completely. The product must be thoroughly dried as any residual water will react violently with chlorosulfonic acid in the next step.

Step 2: Chlorosulfonation of Acetanilide

Reaction: Acetanilide → 4-Acetamidobenzenesulfonyl Chloride

Causality & Expertise: This step is a cornerstone electrophilic aromatic substitution. The acetamido group is an activating, ortho-, para-director. The para-product is heavily favored over the ortho-product primarily due to the steric hindrance posed by the bulky acetamido group, which impedes attack at the ortho position.[3] Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, sulfur trioxide (SO₃), and subsequently provides the chloride to form the sulfonyl chloride.[3][5]

Experimental Protocol:

  • SAFETY WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • In a dry 100 mL round-bottom flask, place 9.0 g (0.067 mol) of completely dry acetanilide.

  • Carefully add 25 mL (43.7 g, 0.375 mol) of chlorosulfonic acid dropwise via a dropping funnel over 20-30 minutes while cooling the flask in an ice bath. Swirl the flask to ensure mixing.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. A gentle evolution of HCl gas will be observed.

  • Heat the reaction mixture in a water bath at 60-70°C for 60 minutes to complete the reaction.[6]

  • Allow the mixture to cool to room temperature, then very slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. This step is highly exothermic and will generate a large amount of HCl gas.

  • The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water. The product should be used immediately in the next step as sulfonyl chlorides are prone to hydrolysis.[3]

Step 3: Synthesis of 4-Acetamido-N-phenylbenzenesulfonamide

Reaction: 4-Acetamidobenzenesulfonyl Chloride + Aniline → 4-Acetamido-N-phenylbenzenesulfonamide

Causality & Expertise: This reaction forms the crucial sulfonamide bond. The nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group.[7] The reaction is typically carried out in the presence of a weak base, such as pyridine or sodium bicarbonate, to neutralize the hydrochloric acid that is formed as a byproduct.[5] This prevents the protonation of the aniline reactant, which would render it non-nucleophilic.

Experimental Protocol:

  • Transfer the moist 4-acetamidobenzenesulfonyl chloride from the previous step into a 250 mL flask.

  • Add 7.5 g (0.081 mol) of aniline and 100 mL of acetone.

  • Add 8.4 g (0.10 mol) of sodium bicarbonate to the mixture.

  • Stir the mixture at room temperature for 1 hour, then heat at reflux for 30 minutes.

  • Cool the reaction mixture and pour it into 400 mL of water.

  • If a precipitate forms, collect it by vacuum filtration. If the product separates as an oil, induce crystallization by scratching the flask or adding a seed crystal.

  • The crude 4-acetamido-N-phenylbenzenesulfonamide can be recrystallized from an ethanol-water mixture to obtain a purified solid.

Step 4: Hydrolysis of the Acetamido Group

Reaction: 4-Acetamido-N-phenylbenzenesulfonamide → 4-Amino-N-phenylbenzenesulfonamide

Causality & Expertise: This deprotection step is necessary to unmask the primary amine, which is the precursor to the target hydroxyl group. The hydrolysis of the amide can be catalyzed by either acid or base.[8] Acid-catalyzed hydrolysis is often preferred in this sequence as it directly produces the amine salt, which can be readily carried forward to the diazotization step. The mechanism involves the protonation of the amide carbonyl, making it more electrophilic for nucleophilic attack by water.[8]

Experimental Protocol:

  • Place the crude 4-acetamido-N-phenylbenzenesulfonamide (approx. 0.06 mol) in a 250 mL round-bottom flask.

  • Add 50 mL of 6 M hydrochloric acid.

  • Heat the mixture at reflux for 60-90 minutes, or until the solid has completely dissolved.

  • Cool the solution to room temperature. The product, 4-amino-N-phenylbenzenesulfonamide hydrochloride, may crystallize out.

  • To obtain the free amine for characterization, slowly neutralize the cooled solution with aqueous sodium bicarbonate until the pH is ~7-8.

  • Collect the precipitated 4-amino-N-phenylbenzenesulfonamide by vacuum filtration, wash with water, and dry.

Step 5: Diazotization and Hydrolysis to the Phenol

Reaction: 4-Amino-N-phenylbenzenesulfonamide → this compound

Causality & Expertise: This is a classic transformation of an aromatic primary amine into a phenol via a diazonium salt intermediate. The amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a relatively unstable diazonium salt. The low temperature is critical to prevent premature decomposition of the salt. The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas), and upon warming the aqueous solution, it is displaced by water (a weak nucleophile) to form the desired phenol.

Experimental Protocol:

  • Diazotization:

    • Suspend 12.4 g (0.05 mol) of 4-amino-N-phenylbenzenesulfonamide in a mixture of 15 mL concentrated HCl and 50 mL of water in a 400 mL beaker.

    • Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

    • In a separate flask, dissolve 3.8 g (0.055 mol) of sodium nitrite in 20 mL of water.

    • Add the sodium nitrite solution dropwise to the cold amine suspension over 15 minutes, keeping the temperature below 5°C. Stir for an additional 10 minutes after the addition is complete.

  • Hydrolysis:

    • Gently warm the diazonium salt solution on a steam bath or in a hot water bath to about 50-60°C.

    • Vigorous evolution of nitrogen gas will occur. Continue warming until the effervescence ceases.

    • Cool the solution to room temperature. The target compound, this compound, will precipitate.

    • Collect the crude product by vacuum filtration.

Purification and Characterization

Purification: The final product can be purified by recrystallization. A common solvent system for compounds of this type is an ethanol/water mixture or toluene.[9] The purity can be assessed using High-Performance Liquid Chromatography (HPLC).[10]

Characterization Data: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₃S[11]
Molecular Weight 249.29 g/mol [11]
Appearance Solid
Melting Point 135-137 °C[12]
Purity (Typical) >97%[11]
Storage Room temperature, dry, dark place

Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) should be performed to confirm the structure.

Overall Experimental Workflow

The following diagram visualizes the complete laboratory workflow, from starting materials to the final, characterized product.

Caption: Laboratory workflow for synthesis and purification.

Conclusion

This guide has detailed a reliable and well-precedented synthetic route for this compound. By breaking down the process into five distinct chemical transformations, we have highlighted the critical role of functional group protection and the strategic conversion of an amino group to a hydroxyl group via a diazonium salt. The provided protocols, grounded in established chemical principles, offer a clear and reproducible path for obtaining this valuable chemical intermediate. Adherence to the safety precautions, particularly during the chlorosulfonation step, is paramount for a successful and safe synthesis.

References

  • Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.).
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  • Synthesis of 4-Acetamidobenzenesulfonyl chloride. (n.d.). PrepChem.com.
  • This compound. (n.d.). Sigma-Aldrich.
  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). (n.d.). ResearchGate.
  • benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- Optional[1H NMR] Spectrum. (n.d.). SpectraBase.
  • N-Ethyl-4-hydroxy-N-phenylbenzenesulfonamide, ac derivative. (n.d.). SpectraBase.
  • 4-HYDROXY-N-PHENYLBENZENE SULPHONAMIDE Product Description. (n.d.). ChemicalBook.
  • Abban, G. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons@ETSU.
  • For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction. Why is aniline not used for this step? (2020). Chegg.
  • Synthesis of 4-hydroxy-N,N-dimethylbenzenesulfonamide. (n.d.). PrepChem.com.
  • Synthesis of Sulfanilamide from Aniline - Lecture Notes. (n.d.). Docsity.
  • Comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. (n.d.). ResearchGate.
  • 4-Hydroxybenzenesulfonic acid. (n.d.). CymitQuimica.
  • This compound. (n.d.). Key Organics.
  • Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry.
  • Process for 4-sulfonamidophenyl hydrazines. (n.d.). Google Patents.
  • N-Hydroxybenzenesulfonamide. (n.d.). NIST WebBook.
  • This compound. (n.d.). BLD Pharm.
  • N-(4-Hydroxy-phenyl)-N-methyl-benzenesulfonamide. (n.d.). Santa Cruz Biotechnology.
  • p-Hydroxybenzenesulfonamide. (n.d.). PubChem.
  • 4-Acetamidobenzenesulfonanilide. (n.d.). PubChem.
  • N4-Acetylsulfanilamide. (n.d.). PubChem.
  • Weisz, A., et al. (2008). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Journal of Chromatography A.
  • Method for purification of 4-hydroxyacetophenone. (n.d.). Google Patents.
  • Process for purifying 4-hydroxy-acetophenone. (n.d.). Google Patents.
  • METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. (2023). European Patent Office.
  • 4-Hydroxy-N-phenyl-benzenesulfonamide. (n.d.). Echemi.
  • N-[4-(4-Nitrophenoxy)phenyl]acetamide. (n.d.). PMC - NIH.

Sources

Foreword: Unraveling the Therapeutic Potential of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanistic Evaluation of 4-hydroxy-N-phenylbenzenesulfonamide

To my fellow researchers, scientists, and drug development professionals, this guide is intended to serve as a comprehensive exploration into the potential mechanisms of action of this compound. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a multitude of approved drugs with diverse therapeutic applications. While the specific molecule, this compound, is a known chemical entity[1][2], its detailed biological activity remains an area ripe for investigation. This document will synthesize findings from structurally related analogs to propose and detail robust experimental frameworks for elucidating its core mechanism of action. Our approach will be grounded in scientific integrity, providing not just protocols, but the strategic reasoning behind them.

The Benzenesulfonamide Core: A Privileged Structure in Drug Discovery

The benzenesulfonamide moiety is a classic example of a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This versatility has led to the development of sulfonamide-containing drugs for a wide array of indications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer therapies. The general structure, characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), provides a unique combination of steric and electronic properties that facilitate interactions with various biological macromolecules.

The subject of this guide, this compound, incorporates a hydroxyl group and a phenyl group, which introduce additional potential for hydrogen bonding and hydrophobic interactions, respectively. These features are critical for its putative binding affinity and specificity towards biological targets.

Potential Mechanisms of Action: An Evidence-Based Exploration

Based on extensive research into its chemical analogs, we can hypothesize several compelling mechanisms of action for this compound. The following sections will delve into these possibilities, outlining the supporting evidence from related compounds and proposing detailed experimental workflows for validation.

Enzyme Inhibition: A Prominent Mode of Action

The sulfonamide group is a well-established zinc-binding moiety, making it a common feature in the design of enzyme inhibitors that target metalloenzymes. Furthermore, the scaffold can engage in various non-covalent interactions with enzyme active sites.

Sulfonamides are classic inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes crucial for various physiological processes.[3] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Objective: To determine the inhibitory potency of this compound against various human CA isoforms (e.g., hCA I, II, IX, XII).

  • Materials:

    • Purified recombinant human CA isoforms

    • 4-Nitrophenyl acetate (substrate)

    • This compound (test compound)

    • Acetazolamide (positive control)

    • Tris-HCl buffer (pH 7.4)

    • 96-well microplates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add 10 µL of varying concentrations of the test compound or control.

    • Add 170 µL of Tris-HCl buffer.

    • Add 10 µL of a solution containing the specific hCA isoform.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate, 4-nitrophenyl acetate.

    • Monitor the hydrolysis of the substrate by measuring the absorbance of the product, 4-nitrophenol, at 400 nm every 30 seconds for 10 minutes.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Certain benzenesulfonamide derivatives have demonstrated selective inhibitory activity against COX-2, an enzyme involved in inflammation and pain.[4] This selectivity is a desirable trait for anti-inflammatory drugs, as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Objective: To assess the inhibitory activity and selectivity of this compound towards COX-1 and COX-2.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic acid (substrate)

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

    • This compound (test compound)

    • Celecoxib (selective COX-2 inhibitor control)

    • Indomethacin (non-selective COX inhibitor control)

    • Reaction buffer (e.g., Tris-HCl with hematin)

    • 96-well microplates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and controls.

    • In separate wells of a 96-well plate, add the reaction buffer, the colorimetric probe, and either COX-1 or COX-2 enzyme.

    • Add the test compound or control to the respective wells.

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at 590 nm to determine the peroxidase activity of COX.

    • Calculate the IC₅₀ values for both COX-1 and COX-2 and determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Research on related sulfonamides suggests other potential enzyme targets:

  • Lipoxygenase (LOX): Some derivatives have shown inhibitory activity against LOX, an enzyme involved in the inflammatory cascade.[5]

  • Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for Alzheimer's disease therapy, and some N-phenylsulfonamide derivatives have shown inhibitory potential.[3][5]

  • ATP-Citrate Lyase (ACL): 2-hydroxy-N-arylbenzenesulfonamides have been identified as inhibitors of ACL, a key enzyme in fatty acid synthesis.[6]

Modulation of Protein-Protein Interactions: The Case of Hsp90

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are implicated in cancer. A derivative, 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)benzene sulfonamide, has been identified as a weak Hsp90 inhibitor.[7]

Experimental Workflow: Hsp90 Inhibition Assessment

Hsp90_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays FP_Assay Fluorescence Polarization (FP) Assay Malachite_Green Malachite Green Assay Client_Protein Client Protein Degradation (Western Blot) FP_Assay->Client_Protein Confirm Cellular Activity Malachite_Green->Client_Protein Confirm Cellular Activity Proliferation Cell Proliferation Assay (e.g., MTT) Client_Protein->Proliferation Assess Functional Outcome Start Hypothesized Hsp90 Inhibition Start->FP_Assay Initial Screening Start->Malachite_Green Initial Screening

Caption: Workflow for evaluating Hsp90 inhibitory activity.

Targeting Signaling Pathways: PI3K/Akt Pathway

The PI3K/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. N-phenyl 4-hydroxy-2-quinolone-3-carboxamides have been identified as selective inhibitors of a mutant form of PI3Kα.[8] Given the structural similarities, it is plausible that this compound could also modulate this pathway.

Signaling Pathway Diagram: PI3K/Akt Inhibition

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-hydroxy-N-phenyl- benzenesulfonamide Inhibitor->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Data Summary and Interpretation

To facilitate a clear understanding of the potential efficacy of this compound and its derivatives, the following table summarizes key quantitative data from the literature on related compounds.

Compound ClassTarget EnzymeIC₅₀ ValueReference
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideLipoxygenasePotent Inhibitor[5]
4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)benzene sulfonamideHsp90Low micromolar activity[7]
N-phenylsulfonamide derivativesCarbonic Anhydrase I/II33.5 - 45.7 nM (Kᵢ)[3]
N-phenylsulfonamide derivativesAcetylcholinesterase31.5 nM (Kᵢ)[3]
N-phenylsulfonamide derivativesButyrylcholinesterase24.4 nM (Kᵢ)[3]
N-phenyl 4-hydroxy-2-quinolone-3-carboxamidesMutant PI3KαSelective Inhibition[8]
4-arylphthalazones bearing benzenesulfonamideCOX-2Selective Inhibition[4]
2-hydroxy-N-arylbenzenesulfonamidesATP-citrate lyase0.13 µM[6]

Concluding Remarks and Future Directions

This guide has outlined a rational, evidence-based approach to elucidating the mechanism of action of this compound. By leveraging the wealth of information available for structurally related sulfonamides, we have identified several high-priority targets and pathways for investigation. The proposed experimental workflows provide a clear roadmap for researchers to systematically evaluate these hypotheses.

The true therapeutic potential of this compound will only be realized through rigorous scientific inquiry. It is our hope that this guide will serve as a valuable resource in this endeavor, fostering innovation and accelerating the journey from a promising molecule to a potential therapeutic agent.

References

The Biological Versatility of 4-hydroxy-N-phenylbenzenesulfonamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Core Scaffold

In the landscape of medicinal chemistry, the value of a molecular scaffold is often measured by the breadth and potency of the derivatives it can generate. 4-hydroxy-N-phenylbenzenesulfonamide, a seemingly simple molecule, stands as a testament to this principle. While its own biological activities are a subject of focused investigation, its true power lies in its role as a foundational structure for a diverse array of potent therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, known biological activities, and, most importantly, the vast potential of the this compound core in drug discovery and development. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource, elucidating the scientific rationale behind its use and providing detailed methodologies for its evaluation.

The sulfonamide functional group is a cornerstone of numerous pharmaceuticals, and its combination with a phenolic moiety and a phenylamine creates a molecule with rich chemical handles for modification and a favorable profile for interacting with various biological targets. This guide will delve into the known enzyme-inhibiting properties of this scaffold and explore its derivatization into potent anticancer, antimicrobial, and anti-inflammatory agents, providing a holistic view of its significance in modern therapeutic development.

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound is a critical first step in exploring its biological potential and that of its derivatives. A common and reliable method involves the reaction of 4-hydroxybenzenesulfonyl chloride with aniline. The hydroxyl group is often protected during this reaction to prevent unwanted side reactions and then deprotected to yield the final product.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Methoxybenzenesulfonyl chloride

  • Aniline

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boron tribromide (BBr₃) or other demethylating agent

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Sulfonamide Formation (N-arylation):

    • Dissolve aniline in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 4-methoxybenzenesulfonyl chloride to the solution, followed by the dropwise addition of pyridine.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding dilute HCl.

    • Separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-methoxy-N-phenylbenzenesulfonamide.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection of the Hydroxyl Group (Demethylation):

    • Dissolve the purified 4-methoxy-N-phenylbenzenesulfonamide in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of boron tribromide in dichloromethane dropwise.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to yield the crude this compound.

    • Purify the final product by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Demethylation Aniline Aniline Reaction1 N-Arylation Aniline->Reaction1 MBS_Cl 4-Methoxybenzenesulfonyl Chloride MBS_Cl->Reaction1 Pyridine Pyridine in DCM Pyridine->Reaction1 Intermediate 4-Methoxy-N-phenylbenzenesulfonamide Reaction2 Deprotection Intermediate->Reaction2 Reaction1->Intermediate BBr3 BBr₃ in DCM BBr3->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthesis workflow for this compound.

Biological Activities and Mechanistic Insights

The this compound scaffold has been investigated for a range of biological activities. While many studies focus on its derivatives, the core structure itself exhibits notable interactions with key biological targets.

Enzyme Inhibition

1. Cholinesterase Inhibition:

Derivatives of this compound have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. Notably, in a study of O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, the parent compound itself was found to be the most effective inhibitor of acetylcholinesterase, with an IC₅₀ value of 75 ± 0.83 µM[1]. This suggests that the core this compound structure possesses intrinsic activity against this important neurological target.

2. Lipoxygenase Inhibition:

Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade through the metabolism of fatty acids. The this compound scaffold has been utilized to develop lipoxygenase inhibitors. While derivatives often show enhanced potency, the foundational structure contributes to the binding within the enzyme's active site. For example, a derivative, N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide, was found to be a potent inhibitor of lipoxygenase with an IC₅₀ of 57 ± 0.97 µM[1].

3. Carbonic Anhydrase Inhibition:

The sulfonamide moiety is a well-established zinc-binding group, making it a privileged scaffold for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Derivatives of benzenesulfonamide are known to be potent inhibitors of tumor-associated CA isoforms like CA IX and XII[2]. While specific data for this compound is not extensively reported, its structural features suggest it could serve as a starting point for designing isoform-selective CA inhibitors.

Anticancer Activity

The this compound scaffold has been explored for the development of anticancer agents, primarily as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often dysregulated in cancer. N-(4-hydroxy-3-(2-hydroxynaphthalene-1-yl)phenyl)benzenesulfonamide was identified as a weak Hsp90 inhibitor, which spurred the synthesis of more potent analogs[1]. This highlights the role of the core structure as a valuable starting point for optimization.

Antimicrobial Activity

Sulfonamides, in general, are known for their antimicrobial properties, primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. While extensive data on the core compound is limited, a derivative, 3-amino-4-hydroxy-N-phenylbenzenesulfonamide, has shown activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 6.63 mg/mL and against Escherichia coli with an MIC of 6.72 mg/mL[3].

Quantitative Biological Data Summary

Compound/DerivativeTarget/OrganismActivity TypeValueReference
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamideAcetylcholinesteraseIC₅₀75 ± 0.83 µM[1]
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideLipoxygenaseIC₅₀57 ± 0.97 µM[1]
3-amino-4-hydroxy-N-phenylbenzenesulfonamide derivative (4h)Staphylococcus aureusMIC6.63 mg/mL[3]
3-amino-4-hydroxy-N-phenylbenzenesulfonamide derivative (4d)Escherichia coliMIC6.72 mg/mL[3]

Structure-Activity Relationship (SAR): A Scaffold for Potency

The true utility of this compound is illuminated through the structure-activity relationships of its derivatives. The phenolic hydroxyl group and the N-phenyl group provide key sites for chemical modification to enhance potency and selectivity for various biological targets.

  • Substitution on the Phenolic Oxygen: As seen with the lipoxygenase inhibitor N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide, acylation of the 4-hydroxy group can significantly enhance activity[1]. This suggests that this position can be modified to explore interactions with specific pockets within an enzyme's active site.

  • Substitution on the N-phenyl Ring: Modifications to the N-phenyl ring are critical for tailoring activity. For instance, in the development of Hsp90 inhibitors, the addition of a 2-hydroxynaphthalene group to the 3-position of the N-phenyl ring was a key step in identifying the scaffold's potential[1].

  • Substitution on the Benzenesulfonamide Ring: While the core topic is this compound, it is important to note that substitutions on the benzenesulfonamide ring itself can also modulate activity, a common strategy in the design of sulfonamide-based drugs.

SAR_Concept cluster_modifications Key Modification Sites cluster_activities Resulting Biological Activities Core This compound Scaffold R1 R1: Phenolic Oxygen Core->R1 Acylation/Alkylation R2 R2: N-phenyl Ring Core->R2 Substitution R3 R3: Benzenesulfonamide Ring Core->R3 Substitution Enzyme_Inhibition Enzyme Inhibition R1->Enzyme_Inhibition Anticancer Anticancer R2->Anticancer R2->Enzyme_Inhibition Antimicrobial Antimicrobial R3->Antimicrobial

Caption: Key modification sites on the core scaffold and their impact on biological activity.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step protocols for key assays relevant to the biological activities of this compound and its derivatives.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory effect of a compound on AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Include a positive control (a known AChE inhibitor like eserine) and a negative control (solvent vehicle).

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37 °C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the ATCI substrate to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: Anticancer Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Test compound

  • 96-well microplate

Procedure:

  • Compound Dilution:

    • Perform serial two-fold dilutions of the test compound in the broth in a 96-well plate.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final concentration.

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a molecule of significant interest in medicinal chemistry, not just for its intrinsic, albeit often moderate, biological activities, but more so for its proven success as a versatile and adaptable scaffold. Its straightforward synthesis and the presence of multiple sites for chemical modification make it an ideal starting point for the development of potent and selective inhibitors of a wide range of biological targets.

The existing body of research clearly demonstrates that derivatization of this core structure can lead to compounds with potent enzyme-inhibitory, anticancer, and antimicrobial properties. Future research should focus on a more systematic exploration of the structure-activity relationships around this scaffold, employing computational modeling and high-throughput screening to design novel derivatives with enhanced therapeutic profiles. Furthermore, a more in-depth investigation of the pharmacokinetics and in vivo efficacy of promising derivatives is warranted to translate the in vitro findings into tangible therapeutic outcomes. For drug discovery professionals, this compound represents a valuable tool in the armamentarium for developing next-generation therapeutics.

References

  • Aziz-ur-Rehman, et al. (2012). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. Retrieved January 4, 2026, from [Link]

  • Ghorab, M. M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(12), 21457-21473. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-hydroxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-hydroxy-N-phenylbenzenesulfonamide, focusing on its solubility and stability. Understanding these parameters is fundamental for the successful development of this compound in pharmaceutical and other scientific applications. This document is structured to provide not only theoretical understanding but also practical, field-proven methodologies for accurate assessment.

Introduction to this compound

This compound is a sulfonamide derivative with a chemical structure that suggests its potential utility in medicinal chemistry and material science. A thorough characterization of its physicochemical properties is the first step in any development pipeline.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 161356-05-4[1]
Molecular Formula C₁₂H₁₁NO₃S[2]
Molecular Weight 249.29 g/mol [2]
Appearance Solid
Melting Point 135-137 °C[2]
Predicted pKa 7.67 ± 0.15[2]
Storage Keep in a dark place, sealed in dry, room temperature.

Solubility Profile: A Cornerstone of Developability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Poor solubility can lead to erratic absorption and insufficient therapeutic effect. This section outlines the methodologies for determining the solubility of this compound.

The Importance of Solvent Selection

The choice of solvents for solubility testing is dictated by the intended application. For pharmaceutical development, physiologically relevant media are paramount. A typical panel of solvents would include:

  • Aqueous Buffers: Phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4) to simulate different physiological environments.

  • Organic Solvents: Dimethyl sulfoxide (DMSO), ethanol, and methanol are common choices for creating stock solutions and for use in various in vitro assays.

  • Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can provide more accurate predictions of in vivo solubility.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is the maximum amount of a substance that can be dissolved.

  • Kinetic Solubility: This is often measured in high-throughput screening and reflects the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO). It is an indicator of how readily a compound might precipitate from a supersaturated solution.

Illustrative Solubility Data

Table 2: Illustrative Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (µg/mL)Method
PBS (pH 7.4)25[Illustrative] 50Thermodynamic
PBS (pH 7.4)37[Illustrative] 75Thermodynamic
Ethanol25[Illustrative] >1000Thermodynamic
DMSO25[Illustrative] >2000Thermodynamic
PBS (pH 7.4)25[Illustrative] 120Kinetic

Note: The values in this table are for illustrative purposes only and should be experimentally determined.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol describes a self-validating system for determining the thermodynamic solubility of this compound.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., PBS pH 7.4, ethanol).

    • Ensure a visible amount of undissolved solid remains to confirm saturation.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the respective solvents.

    • Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve and determine the concentration of the compound in the supernatant. This concentration represents the thermodynamic solubility.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solid to solvent B Seal and incubate with shaking (24-48h) A->B C Settle undissolved solid B->C D Withdraw supernatant C->D E Filter (0.22 µm) D->E G HPLC-UV analysis E->G F Prepare calibration standards F->G H Determine concentration G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Ensuring Integrity and Shelf-Life

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products of a drug substance. This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Common Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80°C).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Illustrative Stability Data

The following table provides an illustrative example of how forced degradation data for this compound could be presented.

Table 3: Illustrative Forced Degradation of this compound

Stress ConditionDurationAssay (%)Major Degradation Product(s) (RRT)
0.1 M HCl (60°C)24 h[Illustrative] 92.5[Illustrative] 0.85
0.1 M NaOH (60°C)8 h[Illustrative] 85.1[Illustrative] 0.72, 1.15
3% H₂O₂ (RT)24 h[Illustrative] 95.3[Illustrative] 1.25
Dry Heat (80°C)48 h[Illustrative] 98.9[Illustrative] No significant degradation
Photostability (ICH Q1B)-[Illustrative] 99.2[Illustrative] No significant degradation

Note: The values in this table are for illustrative purposes only and should be experimentally determined. RRT = Relative Retention Time.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on this compound.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

    • For thermal and photostability, expose the solid compound to the stress conditions.

  • Stress Application:

    • Expose the samples to the specified conditions for a predetermined duration.

    • At various time points, withdraw aliquots of the stressed samples.

  • Sample Quenching and Neutralization:

    • For acidic and basic stress samples, neutralize the aliquots to prevent further degradation.

    • Dilute all samples to a suitable concentration for analysis.

  • Analysis:

    • Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method.

    • The HPLC method should be capable of separating the parent compound from all significant degradation products.

    • Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent and degradation products.

    • Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

G cluster_start Initiation cluster_stress Stress Conditions cluster_analysis Analysis & Outcome Start This compound Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photostability Start->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Outcome Degradation Profile LCMS->Outcome

Caption: Decision-Making Process for Stability Testing.

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly investigated to support its development for any application. This guide has provided a framework for understanding and experimentally determining these critical parameters. By following robust, self-validating protocols, researchers can generate high-quality data to inform formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of the final product.

References

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  • HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]

  • PubMed. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. [Link]

  • PubMed. Forced degradation study of thiocolchicoside: characterization of its degradation products. [Link]

  • PubMed. Identification of degradation products in a phenylbutazone tablet formulation. [Link]

  • MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

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  • SciSpace. A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. [Link]

  • PubMed Central. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. [Link]

  • PubMed. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. [Link]

  • ResearchGate. Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. [Link]

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An In-depth Technical Guide to the Synthesis of 4-hydroxy-N-phenylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 4-hydroxy-N-phenylbenzenesulfonamide Derivatives

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3] Among these, the this compound scaffold has garnered significant attention due to its presence in molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] This guide provides a comprehensive technical overview of the synthetic strategies employed to construct these valuable derivatives, offering insights into the underlying mechanisms, practical experimental protocols, and methods for structural verification. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to not only replicate these syntheses but also to innovate upon them.

I. Core Synthetic Strategy: A Two-Stage Approach

The most prevalent and logical pathway to synthesizing this compound derivatives involves a two-stage process. This strategy hinges on the initial protection of the reactive amino group of a precursor, followed by the core sulfonylation reaction, and concluding with a deprotection step to unveil the target phenolic hydroxyl group.

Logical Framework of the Two-Stage Synthesis

G A Stage 1: Amine Protection B Stage 2: Sulfonylation A->B Protected Intermediate C Stage 3: Deprotection B->C Protected Final Product D Final Product C->D Unveiling the Phenolic Group

Caption: A high-level overview of the synthetic workflow.

II. Stage 1: The Criticality of Amine Protection

Direct chlorosulfonation of aniline is generally avoided in this synthetic scheme. The highly reactive amino group would otherwise lead to undesired side reactions with the chlorosulfonic acid.[7] Therefore, the initial and crucial step is the protection of the amino group of aniline, most commonly through acetylation.

Protocol 1: Synthesis of Acetanilide

This initial step converts aniline to acetanilide, rendering the amino group less reactive and directing the subsequent electrophilic substitution to the para position.[8]

Reaction Scheme:

Aniline + Acetic Anhydride → Acetanilide + Acetic Acid

Experimental Protocol:

  • Dissolution: In a suitable flask, dissolve aniline in a mixture of water and concentrated hydrochloric acid.

  • Acetylation: To the stirred solution, add acetic anhydride followed immediately by a solution of sodium acetate in water.

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the acetanilide.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The product must be thoroughly dried before proceeding to the next stage.

ReagentMolar RatioKey Considerations
Aniline1.0
Acetic Anhydride~1.2Added in slight excess to ensure complete reaction.
Sodium Acetate~1.0Acts as a base to neutralize the acetic acid byproduct.

III. Stage 2: Formation of the Sulfonamide Linkage

With the amino group protected, the next phase involves the introduction of the sulfonyl group and subsequent coupling with an amine to form the sulfonamide bond. This is typically a two-step sequence within the broader second stage.

Step 2a: Chlorosulfonation of Acetanilide

The dried acetanilide is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position, yielding 4-acetamidobenzenesulfonyl chloride.[8][9]

Reaction Scheme:

Acetanilide + Chlorosulfonic Acid → 4-Acetamidobenzenesulfonyl Chloride + Sulfuric Acid

Experimental Protocol:

  • Reaction Setup: In a dry flask, carefully add dry acetanilide in portions to an excess of chlorosulfonic acid, maintaining a controlled temperature.

  • Reaction: Gently heat the mixture to ensure the completion of the reaction.

  • Work-up: Cautiously pour the reaction mixture onto crushed ice to precipitate the 4-acetamidobenzenesulfonyl chloride.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.[10]

ReagentMolar RatioKey Considerations
Acetanilide1.0Must be completely dry.
Chlorosulfonic Acid~3.0Acts as both reactant and solvent. Highly corrosive and reacts violently with water.[10]
Step 2b: Sulfonamide Bond Formation

The newly synthesized 4-acetamidobenzenesulfonyl chloride is a reactive intermediate that readily couples with aniline or its derivatives to form the N-phenylbenzenesulfonamide core structure.[11][12] This is a classic nucleophilic substitution reaction at the sulfonyl sulfur.[13][14]

Reaction Scheme:

4-Acetamidobenzenesulfonyl Chloride + Aniline → 4-Acetamido-N-phenylbenzenesulfonamide + HCl

Mechanism of Nucleophilic Substitution at Sulfonyl Sulfur

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is typically facilitated by a base to neutralize the hydrochloric acid byproduct. The mechanism can be either a concerted SN2-like process or a stepwise addition-elimination pathway through a trigonal bipyramidal intermediate.[14][15][16]

G cluster_0 Nucleophilic Attack cluster_1 Intermediate/Transition State cluster_2 Leaving Group Departure cluster_3 Deprotonation A Aniline (Nucleophile) B 4-Acetamidobenzenesulfonyl Chloride (Electrophile) A->B N attacks S C Trigonal Bipyramidal Intermediate/Transition State B->C D Chloride Ion (Leaving Group) C->D E Protonated Sulfonamide C->E G 4-Acetamido-N-phenylbenzenesulfonamide E->G Deprotonation F Base F->G

Caption: Generalized mechanism of sulfonamide formation.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-acetamidobenzenesulfonyl chloride in a suitable solvent (e.g., pyridine, which also acts as a base).

  • Amine Addition: Add aniline (or a substituted aniline) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into dilute acid to precipitate the product and remove excess pyridine.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

ReagentMolar RatioKey Considerations
4-Acetamidobenzenesulfonyl Chloride1.0Should be used promptly after synthesis to avoid hydrolysis.
Aniline (or derivative)~1.0
Base (e.g., Pyridine, Triethylamine)ExcessServes as both solvent and acid scavenger.[17]

IV. Stage 3: The Final Unveiling - Deprotection

The final step in the synthesis is the hydrolysis of the acetamido group to reveal the desired this compound. This can be achieved under either acidic or basic conditions.[18][19][20][21]

Protocol 2: Hydrolysis of the Acetamido Group

Reaction Scheme:

4-Acetamido-N-phenylbenzenesulfonamide --(H+ or OH-)--> 4-Amino-N-phenylbenzenesulfonamide --(Diazotization/Hydrolysis)--> this compound

A more direct route to the hydroxyl group involves diazotization of the corresponding amine followed by hydrolysis. The synthesis of the 4-amino-N-phenylbenzenesulfonamide is an essential intermediate step.

Acidic Hydrolysis:

  • Reaction: Reflux the 4-acetamido-N-phenylbenzenesulfonamide in the presence of a dilute acid such as hydrochloric acid.[20][21]

  • Work-up: Cool the reaction mixture and neutralize with a base to precipitate the 4-amino-N-phenylbenzenesulfonamide.

Alkaline Hydrolysis:

  • Reaction: Heat the 4-acetamido-N-phenylbenzenesulfonamide with an aqueous solution of a base like sodium hydroxide.[18][20][21]

  • Work-up: Cool the reaction mixture and acidify to precipitate the 4-amino-N-phenylbenzenesulfonamide.

Conversion of the Amino to a Hydroxyl Group:

The resulting 4-amino-N-phenylbenzenesulfonamide can then be converted to the final this compound via a Sandmeyer-type reaction.

  • Diazotization: Dissolve the 4-amino-N-phenylbenzenesulfonamide in a cold, acidic solution and treat with sodium nitrite to form the diazonium salt.

  • Hydrolysis: Gently warm the diazonium salt solution to facilitate the replacement of the diazonium group with a hydroxyl group.

  • Isolation and Purification: Cool the solution to precipitate the final product, which is then collected by filtration and purified by recrystallization.

V. Characterization of the Final Product

The identity and purity of the synthesized this compound derivatives must be confirmed through a combination of spectroscopic techniques.

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the N-H proton of the sulfonamide, and the O-H proton of the phenol. The integration of these signals should correspond to the number of protons in the molecule.[22][23]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the sulfonamide, the S=O stretches of the sulfonyl group, and aromatic C-H and C=C vibrations.[23]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the target compound, along with characteristic fragmentation patterns.[22][23]

Spectroscopic TechniqueExpected Key Signals/Bands
¹H NMRAromatic protons (multiplets), N-H (singlet), O-H (singlet)
IR (cm⁻¹)~3400-3200 (O-H, N-H), ~1350 & ~1160 (S=O), ~3100-3000 (Aromatic C-H)
Mass Spec (m/z)Molecular ion peak [M]+ or [M+H]+

VI. Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and well-established method for the preparation of this compound derivatives. The modularity of this approach, particularly in the selection of substituted anilines in Stage 2, allows for the generation of a diverse library of compounds for biological screening.[24] As the demand for novel therapeutic agents continues to grow, the development of more efficient and greener synthetic methodologies for this important class of compounds remains an active area of research.[11][25] Innovations in C-H activation and one-pot syntheses may soon offer more streamlined alternatives to this classical approach.[25][26]

VII. References

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  • Roy, P., & Roy, K. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 8(4), 193-217. Available at: --INVALID-LINK--

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Jouffroy, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21357–21366. Available at: --INVALID-LINK--

  • Request PDF. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: --INVALID-LINK--

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 235-256). Royal Society of Chemistry.

  • Singh, S. K., et al. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. Polish Scientific Journals Database. Available at: --INVALID-LINK--

  • King, J. F., et al. (1993). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 65(5), 1031-1036. Available at: --INVALID-LINK--

  • Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1433. Available at: --INVALID-LINK--

  • Hosseininezhad, S. (2022). Sulfonamide Scaffold Synthesis Methods: A Review. ResearchGate. Available at: --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. BenchChem. Available at: --INVALID-LINK--

  • Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Available at: --INVALID-LINK--

  • Let's learn. (2023, March 12). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| [Video]. YouTube. Available at: --INVALID-LINK--

  • King, J. F., et al. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 114(5), 1743–1749.

  • Patsnap Synapse. (2024). What is the mechanism of Acetamide? Patsnap Synapse. Available at: --INVALID-LINK--

  • Fiveable. (n.d.). Sulfonyl Chloride Definition. Fiveable. Available at: --INVALID-LINK--

  • LibreTexts. (2020, May 30). 22.7: Amide Chemistry. LibreTexts Chemistry. Available at: --INVALID-LINK--

  • Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PMC - PubMed Central. Available at: --INVALID-LINK--

  • Onajobi, A. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Available at: --INVALID-LINK--

  • LibreTexts. (2021, March 1). 3.9: Chemistry of Amides- Synthesis and Reactions. LibreTexts Chemistry. Available at: --INVALID-LINK--

  • Al-Amiery, A. A., et al. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc. Available at: --INVALID-LINK--

  • Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) [Video]. YouTube. Available at: --INVALID-LINK--

  • Onajobi, A. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. Available at: --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. University of Colorado Boulder.

  • Journal of Chemical and Pharmaceutical Research. (2015). Chlorosulfonation of Acetanilide to Obtain. JOCPR. Available at: --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride. PrepChem.com. Available at: --INVALID-LINK--

  • Holman, T. R., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 435-446. Available at: --INVALID-LINK--

  • Chegg. (2020, May 21). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step? Chegg. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). IR, NMR and Mass spectral data of N-(substituted phenyl)-4-hydroxy... ResearchGate. Available at: --INVALID-LINK--

  • Pasha, M. A., et al. (2016). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. ResearchGate. Available at: --INVALID-LINK--

  • BenchChem. (2025). The Multifaceted Biological Activities of 4-Hydroxybenzamide and Its Derivatives: A Technical Guide. BenchChem. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Docsity. (n.d.). Synthesis of Sulfanilamide from Aniline - Lecture Notes | CHEM 2140. Docsity. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. Available at: --INVALID-LINK--

  • SpectraBase. (n.d.). N-Ethyl-4-hydroxy-N-phenylbenzenesulfonamide, ac derivative. SpectraBase. Available at: --INVALID-LINK--

  • BenchChem. (2025). Experimental protocol for N-(4-bromobenzenesulfonyl)benzamide synthesis. BenchChem. Available at: --INVALID-LINK--

  • Al-Salahi, R., et al. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(18), 3351. Available at: --INVALID-LINK--

  • Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. Available at: --INVALID-LINK--

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References

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-hydroxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The 4-hydroxy-N-phenylbenzenesulfonamide scaffold represents a privileged chemical structure with significant potential for the development of novel therapeutics across a spectrum of diseases. As a member of the broader sulfonamide class, this core moiety has been identified as a versatile pharmacophore, demonstrating a wide range of biological activities. This in-depth technical guide provides a comprehensive overview of the key molecular targets of this compound and its derivatives. We will delve into the mechanistic rationale for its activity against critical enzymes implicated in oncology, inflammation, and metabolic disorders. This guide will further provide detailed, field-proven experimental protocols to enable researchers to validate and explore these therapeutic targets, fostering the advancement of drug discovery programs based on this promising chemical scaffold.

Introduction: The Sulfonamide Scaffold as a Foundation for Therapeutic Innovation

Sulfonamides have a rich history in medicinal chemistry, initially rising to prominence as the first class of synthetic antibacterial agents.[1] Their mechanism of action in bacteria, the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis, highlighted the potential of this chemical group to selectively modulate biological processes.[1] Since this initial discovery, the sulfonamide scaffold has been extensively explored, leading to the development of a diverse array of drugs with applications far beyond infectious diseases. These include treatments for diabetes, viral infections, and inflammation.[1][2]

The therapeutic versatility of sulfonamides stems from the ability of the sulfonyl group to interact with a variety of molecular targets, often acting as a zinc-binding group in metalloenzymes or participating in hydrogen bonding interactions within enzyme active sites.[3] The this compound core, the focus of this guide, combines the key sulfonamide moiety with a hydroxyphenyl group, providing additional opportunities for molecular interactions and serving as a valuable starting point for medicinal chemistry optimization. This guide will illuminate the most promising therapeutic targets for this scaffold and provide the practical tools to investigate them.

Key Therapeutic Targets and Mechanisms of Action

Our comprehensive analysis of the literature has identified several key enzymes and signaling pathways that are potently modulated by derivatives of the this compound scaffold. These represent high-priority targets for further investigation and drug development.

Carbonic Anhydrases (CAs): A Gateway to Anti-Cancer Therapy

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They play a crucial role in pH regulation, and their dysregulation is implicated in various diseases, including cancer.[3] Tumor cells often overexpress specific CA isoforms, particularly the transmembrane CA IX and CA XII, to adapt to the hypoxic and acidic tumor microenvironment.[5] Inhibition of these tumor-associated CAs can disrupt pH homeostasis, leading to increased cell death and reduced tumor growth, making them attractive targets for cancer therapy.[5]

The sulfonamide group is a well-established zinc-binding moiety, and numerous sulfonamide-based drugs have been developed as potent CA inhibitors.[3] Derivatives of the this compound scaffold have shown promising activity against these enzymes, with some compounds exhibiting selective inhibition of the tumor-associated CA IX and CA XII isoforms.[2][3]

CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O CAIX CA IX CO2_H2O->CAIX Catalysis H_HCO3 H+ + HCO3- pH_regulation Intracellular pH Regulation (Survival, Proliferation) H_HCO3->pH_regulation Bicarbonate Transport CAIX->H_HCO3 H_HCO3_in H+ + HCO3- Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Gene_Expression CA9 Gene Transcription HIF1a->Gene_Expression Gene_Expression->CAIX LOX_Pathway Arachidonic_Acid Arachidonic Acid 12_LOX 12-Lipoxygenase Arachidonic_Acid->12_LOX 12_HPETE 12(S)-HPETE 12_LOX->12_HPETE 12_HETE 12(S)-HETE 12_HPETE->12_HETE Inflammation Pro-inflammatory Effects: - Cytokine Release - Cell Proliferation - Oxidative Stress 12_HETE->Inflammation Inhibitor 4-hydroxy-N- phenylbenzenesulfonamide (and derivatives) Inhibitor->12_LOX Inhibition

Caption: 12-LOX metabolizes arachidonic acid to pro-inflammatory mediators.

This colorimetric assay measures the formation of hydroperoxides from the oxidation of linoleic acid by LOX. [6][7] Materials:

  • Lipoxygenase enzyme (e.g., from soybean)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Test compound and reference inhibitor

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 234 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of linoleic acid in ethanol.

    • Prepare a working solution of the substrate by diluting the stock in borate buffer.

    • Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent.

  • Assay Setup (in triplicate):

    • Blank: Buffer only.

    • Control (No Inhibitor): Buffer + Enzyme solution.

    • Test Compound: Buffer + Test compound dilution + Enzyme solution.

  • Pre-incubation: Add the buffer, test compound/solvent, and enzyme solution to the wells and incubate for 5 minutes at room temperature.

  • Reaction Initiation: Add the linoleic acid substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 234 nm in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the slope of the linear portion of the absorbance curve.

    • Determine the percent inhibition and IC50 value as described for the CA assay.

Heat Shock Protein 90 (Hsp90): A Target for Cancer Therapy

Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a large number of "client" proteins. [8]Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer, including protein kinases and transcription factors. [8][9]By inhibiting the ATPase activity of Hsp90, its client proteins are destabilized and targeted for proteasomal degradation, leading to the disruption of multiple oncogenic signaling pathways simultaneously. [10] A derivative of this compound has been identified as an inhibitor of Hsp90, albeit with weak activity. [11]This finding, however, provides a strong rationale for further optimization of this scaffold to develop more potent Hsp90 inhibitors as anti-cancer agents.

Hsp90_Pathway Hsp90 Hsp90 Client_Proteins Client Proteins (e.g., Raf-1, Akt, HER2) Hsp90->Client_Proteins Binds to Degradation Proteasomal Degradation Hsp90->Degradation Leads to Protein_Folding Proper Folding & Stability Client_Proteins->Protein_Folding Facilitates Cell_Survival Cell Survival, Proliferation, Angiogenesis Protein_Folding->Cell_Survival Inhibitor 4-hydroxy-N- phenylbenzenesulfonamide (and derivatives) Inhibitor->Hsp90 Inhibits ATPase Activity

Caption: Hsp90 inhibition leads to the degradation of key oncogenic client proteins.

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Hsp90. [12] Materials:

  • Recombinant human Hsp90

  • ATP

  • Assay buffer (e.g., HEPES buffer with KCl, MgCl2)

  • Malachite green reagent for phosphate detection

  • Test compound and reference inhibitor (e.g., geldanamycin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, test compound/solvent, and Hsp90 enzyme.

  • Pre-incubation: Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add ATP to all wells to start the reaction.

  • Incubation: Incubate for a defined period (e.g., 60-90 minutes) at 37°C.

  • Reaction Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate produced.

  • Measurement: After a short incubation for color development, measure the absorbance at a wavelength of approximately 620-650 nm.

  • Data Analysis: Create a standard curve using known concentrations of phosphate. Use the standard curve to determine the amount of phosphate produced in each well. Calculate the percent inhibition and IC50 value.

Additional Promising Therapeutic Targets

Beyond the targets detailed above, the this compound scaffold has shown potential for modulating other key enzymes, further broadening its therapeutic applicability.

Table 1: Summary of Additional Potential Therapeutic Targets

Target EnzymeTherapeutic AreaRationale
ATP-Citrate Lyase (ACL) Metabolic Diseases, CancerACL is a key enzyme in the synthesis of cytosolic acetyl-CoA, a crucial building block for fatty acids and cholesterol. [13][14]Inhibition can lower lipids and glucose, and also impact cancer cell proliferation.
Matrix Metalloproteinases (MMPs) Cancer (Metastasis)MMPs, particularly MMP-9, are involved in the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis. [3][15]
Acetylcholinesterase (AChE) Neurodegenerative DiseasesAChE inhibitors increase the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease. [16]

Conclusion and Future Directions

The this compound core structure is a highly promising scaffold for the development of novel therapeutics. The evidence presented in this guide highlights its potential to modulate a range of high-value therapeutic targets, including carbonic anhydrases, lipoxygenases, and Hsp90, with significant implications for the treatment of cancer, inflammatory conditions, and metabolic disorders.

The provided experimental protocols offer a robust framework for researchers to validate these targets and to screen for more potent and selective inhibitors based on this versatile scaffold. Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To systematically modify the this compound core to enhance potency and selectivity for specific targets.

  • In vivo studies: To evaluate the efficacy and pharmacokinetic properties of lead compounds in relevant animal models of disease.

  • Exploration of polypharmacology: Given the scaffold's ability to interact with multiple targets, investigating the potential for developing multi-targeted agents for complex diseases is a compelling avenue for future research.

By leveraging the insights and methodologies presented in this guide, the scientific community can accelerate the translation of the therapeutic potential of this compound into novel and effective medicines.

References

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  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506.
  • Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay. Bioorganic & Medicinal Chemistry Letters, 18(18), 4982-4987.
  • Experimental protocol for carbonic anhydrase inhibition assay using 4-(1-Aminoethyl)
  • Lipoxygenase activity determin
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  • ATP-citrate lyase: a key player in cancer metabolism. Cancer Research, 72(15), 3709-3714.
  • High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. Journal of Biomolecular Screening, 8(5), 547-553.
  • Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit. Journal of Biomolecular Screening, 14(1), 77-85.

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In Silico Modeling of 4-hydroxy-N-phenylbenzenesulfonamide Interactions: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The path from a promising molecule to a clinically approved drug is a long, arduous, and expensive journey. In the modern era of drug discovery, in silico modeling has become an indispensable compass, guiding researchers through the vast chemical space to identify and optimize therapeutic candidates. This technical guide provides a comprehensive, in-depth exploration of the computational methodologies for modeling the interactions of 4-hydroxy-N-phenylbenzenesulfonamide, a scaffold of considerable interest in medicinal chemistry.

As a Senior Application Scientist, my objective extends beyond a mere recitation of protocols. This guide is crafted to elucidate the rationale—the "why"—behind each experimental choice. We will delve into the theoretical foundations of molecular docking and molecular dynamics simulations, with a strong emphasis on the critical need for rigorous validation and the interpretation of computational results within a sound biological framework. This document is intended for researchers, scientists, and drug development professionals who are poised to harness the power of computational tools to accelerate their research endeavors. Each protocol presented is designed as a self-validating system, firmly grounded in established scientific principles and substantiated by authoritative references.

Introduction: The Significance of this compound and the Power of In Silico Modeling

The this compound scaffold is a member of the sulfonamide class of compounds, a group renowned for its diverse biological activities. Sulfonamides have a rich history in medicine, serving as antibacterial agents, diuretics, and anticonvulsants. The therapeutic potential of any given this compound derivative is intrinsically linked to its three-dimensional structure and its capacity to form specific, high-affinity interactions with biological macromolecules, most commonly proteins.

In silico modeling, also known as computer-aided drug design (CADD), provides a window into these interactions at the atomic level.[1][2] Techniques like molecular docking and molecular dynamics simulations allow us to predict how a ligand—in this instance, a derivative of this compound—will bind to its protein target and the stability of that interaction. This predictive capability is invaluable for prioritizing which compounds to synthesize and subject to experimental testing, thereby optimizing the allocation of resources in the drug discovery pipeline.[3][4]

The overarching workflow of an in silico investigation is depicted below:

G cluster_prep Preparation Phase cluster_model Modeling & Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (this compound) docking Molecular Docking (Predicting Binding Pose) ligand_prep->docking protein_prep Protein Target Preparation (e.g., Carbonic Anhydrase) protein_prep->docking md_sim Molecular Dynamics (Assessing Stability) docking->md_sim Top Scoring Pose analysis Interaction Analysis (Binding Energy, Key Residues) md_sim->analysis validation Experimental Validation (e.g., IC50 Assay) analysis->validation Hypothesis Generation

Caption: A high-level overview of the in silico modeling workflow for ligand-protein interactions.

Foundational Steps: Meticulous Preparation of Ligand and Protein

The fidelity of any in silico model is directly proportional to the quality of the initial structures. This preparatory phase is of paramount importance and demands scrupulous attention to detail.

Ligand Preparation: From a 2D Representation to a 3D Reality

Our journey begins with the two-dimensional structure of this compound. This must be transformed into a stable, low-energy, three-dimensional conformation that is suitable for docking simulations.

Protocol 2.1: Ligand Preparation Utilizing Open Babel

  • Acquire the 2D Structure: The 2D structure of this compound can be obtained from a public chemical database such as PubChem (CID 74345).[5] The structure is typically available in formats like SDF or SMILES.

  • Conversion to 3D and Energy Minimization: A versatile chemical toolbox like Open Babel can be employed for this conversion. The following command-line instruction will convert a SMILES string into a 3D structure in the PDBQT format, which is the required input for AutoDock Vina.

    • --gen3d : This flag directs Open Babel to generate a three-dimensional structure.

    • -p 7.4 : This critical step adds hydrogens to the molecule, assigning protonation states that are appropriate for a physiological pH of 7.4. The ionization state of a ligand can profoundly impact its binding interactions.

  • Verification: It is essential to visually inspect the generated 3D structure using a molecular visualization tool like PyMOL or UCSF Chimera to confirm its chemical correctness.

Protein Target Preparation: Cleaning and Optimization

For the purpose of this guide, we will utilize Carbonic Anhydrase II (CA II) as a representative protein target, a well-characterized enzyme that is known to be inhibited by a variety of sulfonamides. We will use the PDB entry 2VVA as our starting point.

Protocol 2.2: Protein Preparation with AutoDockTools

  • Download the Protein Structure: The crystal structure of CA II (PDB ID: 2VVA) can be downloaded from the Protein Data Bank (PDB).[6][7][8]

  • Initial Cleaning:

    • Remove all water molecules and any co-crystallized ligands or ions that are not pertinent to the binding site of interest. These extraneous molecules can interfere with the docking algorithm.

    • Inspect the protein for any missing residues or atoms. While some modeling software can attempt to rebuild these missing fragments, significant gaps in the crystal structure can compromise the reliability of the model.

  • Protonation and Charge Assignment:

    • Add polar hydrogens to the protein. The protonation state of titratable residues such as Histidine, Aspartic acid, and Glutamic acid is dependent on the pH and can have a substantial effect on ligand binding.

    • Assign Gasteiger charges, a method for calculating the partial charges on each atom in the molecule. These charges are a critical component of the scoring function used in AutoDock.

  • Defining the Grid Box:

    • Define the three-dimensional search space for the docking algorithm, referred to as the grid box. This box should be large enough to encompass the entire binding site of the target protein. For CA II, this is the active site that contains the catalytic zinc ion. The dimensions and the center of the grid box are critical parameters that will directly influence the outcome of the docking simulation.

Molecular Docking: Predicting the Optimal Binding Pose

Molecular docking is a computational method that predicts the most favorable binding orientation of a ligand to a protein target.[9][10] The primary objectives are to predict the binding mode and to estimate the binding affinity of the ligand.[11]

Protocol 3.1: Performing Molecular Docking with AutoDock Vina

  • Create a Configuration File: A configuration file (e.g., conf.txt) is required to specify the input files and the parameters for the docking run.[12]

    • receptor & ligand : These lines specify the file paths to the prepared protein and ligand files.

    • center_x, y, z & size_x, y, z : These coordinates define the center and the dimensions of the grid box in Ångstroms.

    • exhaustiveness : This parameter controls the computational effort of the search. Higher values increase the likelihood of finding the true binding minimum but also increase the computation time.[12]

  • Execution: AutoDock Vina is run from the command line:[13]

  • Analysis of the Results: The output file (output.pdbqt) will contain several predicted binding poses, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding affinity is considered the most probable binding mode.

Interpreting Docking Data

ParameterDescriptionTypical Value Range
Binding Affinity An estimation of the binding free energy (ΔG) in kcal/mol. More negative values suggest stronger binding.-5 to -15 kcal/mol
RMSD (Root Mean Square Deviation) The deviation between the predicted pose and a known reference (e.g., a co-crystallized ligand). A value below 2.0 Å is generally considered a successful docking.0.5 to 5.0 Å

Molecular Dynamics: Evaluating the Stability of the Complex

While molecular docking provides a static image of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective.[3] MD simulations allow us to assess the stability of the ligand-protein complex over time in a simulated physiological environment.

Protocol 4.1: MD Simulation with GROMACS

  • System Preparation:

    • The highest-scoring docked complex is placed in a simulation box.

    • The box is then solvated with a water model (e.g., TIP3P).

    • Ions (e.g., Na+, Cl-) are added to neutralize the system and to mimic a physiological ionic strength.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated in two phases:

    • NVT ensemble: Constant Number of particles, Volume, and Temperature.

    • NPT ensemble: Constant Number of particles, Pressure, and Temperature.

  • Production MD: A production run of a sufficient duration (e.g., 100 ns) is performed to generate the trajectory data.[14]

  • Trajectory Analysis:

    • RMSD: The Root Mean Square Deviation of the ligand and the protein backbone is calculated over the course of the simulation to assess the stability of the complex. A stable RMSD profile indicates that the complex has reached equilibrium.

    • RMSF (Root Mean Square Fluctuation): This analysis provides insight into the flexibility of different regions of the protein.

    • Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are monitored to identify the key interactions that are responsible for binding.

G start Docked Complex solvation Solvation (Water Box) start->solvation ions Ionization (Neutral System) solvation->ions minimization Energy Minimization ions->minimization nvt NVT Equilibration (Temperature) minimization->nvt npt NPT Equilibration (Pressure) nvt->npt production Production MD (100 ns) npt->production analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production->analysis

Sources

An In-Depth Technical Guide to the Discovery of N-(4-benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent challenge of therapeutic resistance in various diseases necessitates the exploration of novel molecular scaffolds and unconventional drug targets. This guide provides a comprehensive overview of the discovery and development of a promising class of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives. We delve into the strategic rationale for targeting the Activation Function 2 (AF2) site of the human Androgen Receptor (AR), a critical interface for transcriptional regulation implicated in prostate cancer. This document details the synthetic chemistry, outlines rigorous pharmacological evaluation protocols, and synthesizes the structure-activity relationship (SAR) data that culminated in the identification of potent antagonist lead compounds. By integrating mechanistic insights with detailed, reproducible methodologies, this guide serves as a technical resource for drug discovery professionals engaged in the development of next-generation targeted therapies.

Introduction: The Imperative for Novel Antagonists and the Sulfonamide Scaffold

The development of antagonists for cellular receptors remains a cornerstone of modern pharmacology. However, the emergence of resistance to established therapeutics, particularly in oncology, drives a continuous search for agents with novel mechanisms of action. The Androgen Receptor (AR), a ligand-activated transcription factor, is a validated target for the treatment of prostate cancer (PCa).[1][2][3] Conventional antagonists typically compete for the ligand-binding pocket (LBP). A more recent and promising strategy involves targeting allosteric sites critical for receptor function, thereby circumventing common resistance pathways.

One such site is the Activation Function 2 (AF2) domain within the AR's ligand-binding domain (LBD).[2][3][4] The AF2 site forms a hydrophobic groove that is essential for the recruitment of coactivator proteins, a step that facilitates the transcriptional activity of the receptor.[2] Disrupting this protein-protein interaction presents a novel modality for AR antagonism. This guide focuses on a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives specifically designed to target the AR AF2 site.[1][4][5] The sulfonamide moiety is a well-established pharmacophore, present in a wide array of clinically approved drugs, valued for its synthetic tractability and ability to engage in critical hydrogen bonding interactions within protein targets.[6][7]

Synthetic Strategy: A Robust Pathway to N-(4-benzyloxy)-phenyl)-sulfonamide Derivatives

The chemical synthesis of the target sulfonamide derivatives is achieved through a reliable and scalable three-step sequence. The causality behind this pathway lies in its efficiency and the commercial availability of the starting materials. The general procedure allows for the facile introduction of diverse functionalities on the sulfonyl group, enabling a thorough exploration of the structure-activity landscape.

General Synthetic Protocol

The synthesis is performed as outlined in the workflow below.[2][4]

  • Step 1: Synthesis of 1-(benzyloxy)-4-nitrobenzene (Intermediate 3)

    • To a solution of 4-nitrophenol (starting material 1) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃).

    • Stir the mixture at room temperature to facilitate the formation of the phenoxide salt.

    • Add benzyl chloride (starting material 2) to the reaction mixture.

    • Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization.

    • Causality: This step is a classic Williamson ether synthesis. The base deprotonates the hydroxyl group of 4-nitrophenol, creating a nucleophilic phenoxide that readily attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride and forming the desired ether linkage.

  • Step 2: Synthesis of 4-(benzyloxy)aniline (Intermediate 4)

    • Dissolve the 1-(benzyloxy)-4-nitrobenzene (Intermediate 3) in a solvent like ethanol or ethyl acetate.

    • Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.

    • Stir the reaction at room temperature until the nitro group is fully reduced to an amine, as confirmed by TLC.

    • Filter the catalyst (if used) and remove the solvent in vacuo to yield 4-(benzyloxy)aniline.

    • Causality: The reduction of the aromatic nitro group to an aniline is a fundamental transformation. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. This step is critical as it unmasks the primary amine necessary for the subsequent sulfonylation.

  • Step 3: Synthesis of N-(4-(benzyloxy)-phenyl)-sulfonamide Derivatives (Final Products)

    • Dissolve 4-(benzyloxy)aniline (Intermediate 4) and a base, typically pyridine, in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[4]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the desired sulfonyl chloride (R-SO₂Cl) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[4]

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃), and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The final compound is then purified using column chromatography or recrystallization.

    • Causality: This is a nucleophilic acyl substitution reaction where the primary amine of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. This final step is highly versatile, as a wide array of commercially available sulfonyl chlorides can be used to generate a diverse library of derivatives for SAR studies.

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product Class 4-Nitrophenol 4-Nitrophenol Intermediate_3 1-(benzyloxy)-4-nitrobenzene 4-Nitrophenol->Intermediate_3 Step 1: Williamson Ether Synthesis (K2CO3) Benzyl Chloride Benzyl Chloride Benzyl Chloride->Intermediate_3 Intermediate_4 4-(benzyloxy)aniline Intermediate_3->Intermediate_4 Step 2: Nitro Group Reduction (Pd/C, H2) Final_Product N-(4-(benzyloxy)-phenyl)- sulfonamide Derivatives Intermediate_4->Final_Product Step 3: Sulfonylation (R-SO2Cl, Pyridine)

Caption: General three-step synthesis of target sulfonamide derivatives.

Pharmacological Evaluation: A Multi-Assay Approach to Characterize Antagonism

A hierarchical screening cascade is essential to validate the biological activity of the synthesized compounds, moving from in vitro target engagement to cellular functional assays and finally to in vivo efficacy models.

Primary Biological Evaluation: AR Transcriptional Assay

This cell-based reporter assay is the primary method for quantifying the functional antagonistic activity of the compounds.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., PC-3 cells, which are AR-negative) in appropriate media supplemented with fetal bovine serum (FBS).

  • Transfection: Co-transfect the cells with two plasmids: one expressing the full-length human Androgen Receptor and another containing a luciferase reporter gene under the control of an androgen-responsive element (ARE).

  • Compound Treatment: After transfection, plate the cells in multi-well plates. Treat the cells with a range of concentrations of the test compounds in the presence of a known AR agonist (e.g., dihydrotestosterone, DHT) to stimulate receptor activity.

  • Incubation: Incubate the plates for 24-48 hours to allow for AR activation and luciferase expression.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to AR transcriptional activity. Calculate the percent inhibition for each compound concentration relative to the DHT-only control. Determine the IC₅₀ value (the concentration at which 50% of the AR activity is inhibited) by fitting the data to a dose-response curve.

Causality: This assay provides a direct functional readout of AR antagonism. A decrease in luciferase activity in the presence of an agonist and a test compound indicates that the compound is successfully inhibiting the receptor's ability to activate gene transcription.

Target Engagement: Peptide Displacement Assay

This biochemical assay confirms that the compounds' activity is mediated through binding to the intended AF2 site.

Protocol:

  • Reagents: Use a purified AR Ligand-Binding Domain (LBD) protein and a fluorescently labeled peptide derived from an AR coactivator (e.g., a TIF2- or SRC-1-derived peptide) that is known to bind to the AF2 site.

  • Assay Setup: In a microplate, combine the AR LBD, the fluorescent peptide, and varying concentrations of the test compound in an appropriate buffer.

  • Incubation: Allow the components to incubate and reach binding equilibrium.

  • Fluorescence Polarization (FP) Measurement: Measure the fluorescence polarization of each well.

  • Data Analysis: The binding of the large AR LBD to the small fluorescent peptide results in a high FP signal. If a test compound binds to the AF2 site, it will displace the fluorescent peptide, causing the FP signal to decrease. Calculate IC₅₀ values from the dose-response curve.[1][2][3]

Causality: This assay validates the mechanism of action. A positive result strongly suggests that the compound physically occupies the AF2 binding groove, thereby preventing the binding of coactivator peptides.

In Vivo Efficacy: LNCaP Xenograft Model

To assess the therapeutic potential in a living system, lead compounds are advanced to preclinical animal models.

Protocol:

  • Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously implant human prostate cancer cells that express AR (e.g., LNCaP cells) into the flanks of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into vehicle control and treatment groups. Administer the test compound (e.g., compound T1-12) via a suitable route, such as intratumoral or systemic injection, at a defined dose and schedule.[1][2][3][5]

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker studies).

Causality: The LNCaP xenograft model is a gold standard for evaluating AR-targeted therapies. Inhibition of tumor growth in this model demonstrates that the compound can exert its antagonistic effect in a complex biological environment and has the potential for clinical translation.[1][2][5]

Visualization of Pharmacological Workflow

G Library Synthesized Sulfonamide Library Primary Primary Screening: AR Transcriptional Assay (IC50 Determination) Library->Primary Target Mechanism Validation: Peptide Displacement Assay (Confirms AF2 Binding) Primary->Target Active Compounds InVivo In Vivo Efficacy: LNCaP Xenograft Model (Tumor Growth Inhibition) Target->InVivo Potent AF2 Binders Lead Lead Compound Identification InVivo->Lead

Caption: Hierarchical workflow for pharmacological evaluation.

Structure-Activity Relationship (SAR) and Lead Optimization

The systematic modification of the sulfonamide scaffold and analysis of the resulting biological data are crucial for identifying the key structural features that govern antagonist potency. The primary point of diversification in this series is the 'R' group on the sulfonyl moiety, derived from the various sulfonyl chlorides used in Step 3 of the synthesis.

Quantitative SAR Data

The antagonistic activities of a representative set of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives are summarized below. The data highlights compounds that demonstrated significant improvement in transcriptional inhibition.[2][4]

Compound IDR Group (from R-SO₂Cl)AR Antagonistic Activity (IC₅₀, μM)
T1 4-Methylphenyl> 10
T1-8 2-Naphthyl1.83
T1-9 2-Thienyl2.51
T1-12 4-tert-Butylphenyl0.47
T1-13 4-Propylphenyl1.15
T1-15 4-Biphenyl0.89
T1-19 4-Fluorophenyl5.02
T1-59 3,4-Dichlorophenyl0.98
T1-63 4-Trifluoromethylphenyl0.11
Analysis and Mechanistic Interpretation

The SAR analysis reveals several key insights:

  • Core Scaffold Importance: The N-(4-(benzyloxy)-phenyl) portion of the molecule serves as an essential anchor. The benzyloxy group is hypothesized to occupy a hydrophobic region of the AF2 pocket.

  • Aromatic 'R' Group is Favorable: Derivatives with aromatic or heteroaromatic 'R' groups on the sulfonyl moiety generally exhibit superior activity compared to simple alkyl groups.

  • Para-Substitution is Key: For phenylsulfonyl derivatives, substitution at the para-position of the phenyl ring is highly beneficial. Large, hydrophobic groups at this position, such as tert-butyl (T1-12 ) and biphenyl (T1-15 ), confer potent activity. This suggests the presence of a corresponding hydrophobic pocket in the AF2 domain that can accommodate these bulky substituents.[4]

  • Electronic Effects: The introduction of electron-withdrawing groups, such as the trifluoromethyl group in T1-63 , leads to a significant increase in potency (IC₅₀ = 0.11 μM). This indicates that both steric bulk and electronic properties of the 'R' group play a crucial role in optimizing the binding interactions.[2][4]

  • Lead Compound: Based on its excellent submicromolar antagonistic activity and confirmed efficacy in vivo, compound T1-12 was identified as a promising lead for further development.[1][3][4]

Visualization of SAR Scaffold

Caption: Core scaffold and key points for SAR modification.

Conclusion and Future Outlook

The discovery of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives represents a successful structure-based effort to identify novel, non-steroidal AR antagonists. The strategic decision to target the allosteric AF2 site has yielded a new chemical scaffold with a distinct mechanism of action from traditional LBP-directed antagonists. The lead compound, T1-12, demonstrated potent in vitro activity and significant tumor growth inhibition in a preclinical xenograft model, validating this approach.[1][5]

Future work will focus on the optimization of this lead series to improve pharmacological and pharmacokinetic properties, including metabolic stability, oral bioavailability, and selectivity. The insights gained from the comprehensive SAR studies provide a clear roadmap for the design of next-generation derivatives with enhanced therapeutic potential for the treatment of prostate cancer and other AR-driven diseases.

References

  • Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry. [Link]

  • Discovery and Structure-Activity Relationships of Sulfonamide ETA-selective Antagonists. Journal of Medicinal Chemistry. [Link]

  • Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. ACS Publications. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology. [Link]

  • Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Infectious Diseases and Tropical Medicine. [Link]

  • Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. PubMed. [Link]

  • Discovery of N‑(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Figshare. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. National Institutes of Health (NIH). [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]

  • Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. PubMed. [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

  • Optimization of sulfonamide derivatives as highly selective EP1 receptor antagonists. PubMed. [Link]

  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives. PubMed. [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

  • Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. PubMed. [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

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Methodological & Application

A Robust and Validated RP-HPLC Method for the Quantification of 4-hydroxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Research Industries

Abstract

This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-hydroxy-N-phenylbenzenesulfonamide. The compound, featuring both a sulfonamide and a phenolic functional group, is relevant in pharmaceutical research and development. The described method utilizes a standard C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and water with a formic acid modifier, ensuring sharp peak symmetry and reproducible retention. Detection is performed using a UV-Vis Diode Array Detector (DAD), providing both quantitative data and confirmation of peak purity. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability studies, and quality control of this compound.

Introduction

This compound is a chemical compound of interest due to its core structure, which is shared by many biologically active molecules. The sulfonamide group is a key functional group in a wide array of antibacterial drugs, diuretics, and other therapeutic agents.[1][2] The presence of the phenolic hydroxyl group adds another layer of chemical reactivity and potential for biological interaction. Accurate quantification of such compounds is critical during drug discovery, process development, and for ensuring the quality of the final product.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3][4] The development of a robust HPLC method requires careful consideration of the analyte's physicochemical properties, such as its polarity, acidity (pKa), and UV absorbance characteristics. This compound (IUPAC Name: N-(4-hydroxyphenyl)benzenesulfonamide; Molecular Formula: C12H11NO3S; Molecular Weight: 249.29 g/mol ) is a moderately polar compound with two acidic protons—one on the sulfonamide nitrogen and one on the phenolic hydroxyl group.[5]

This guide provides a comprehensive, step-by-step protocol for its analysis, grounded in established chromatographic principles for sulfonamides and phenolic compounds.[6][7][8] The causality behind each parameter selection is explained to empower the user to understand, implement, and troubleshoot the method effectively.

Experimental

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). High-purity water (18.2 MΩ·cm), filtered through a 0.22 µm filter.

  • Mobile Phase Additive: Formic acid (reagent grade, ≥98%)

  • Diluent: A mixture of Acetonitrile:Water (50:50, v/v) was used for all standard and sample preparations.

Instrumentation and Chromatographic Conditions

The analysis was conceptualized for a standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

ParameterCondition
HPLC System Agilent 1100 Series or equivalent
Column C18 Reversed-Phase Column (e.g., Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm)
Mobile Phase 65:35 (v/v) Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Diode Array Detector (DAD)
Detection Wavelength 270 nm
Run Time 10 minutes
Rationale for Method Parameter Selection
  • Column: A C18 column was selected as it is a versatile, non-polar stationary phase that provides excellent retention and separation for moderately polar aromatic compounds like this compound.[6][9] The alkyl chains of the C18 phase interact with the phenyl rings of the analyte via hydrophobic interactions, forming the basis of retention.

  • Mobile Phase: A reversed-phase elution was employed. The combination of water and acetonitrile allows for fine-tuning of the analyte's retention time. The inclusion of 0.1% formic acid is critical; it acidifies the mobile phase to a pH of approximately 2.7. At this pH, the ionization of both the weakly acidic sulfonamide proton and the phenolic hydroxyl group is suppressed.[1][9] This un-ionized state makes the analyte more hydrophobic, leading to predictable retention and, most importantly, sharp, symmetrical peak shapes by preventing secondary interactions with the stationary phase.

  • Detection Wavelength: The analyte contains two phenyl rings, which are strong chromophores. Sulfonamides are commonly detected in the 260-280 nm range.[1][9][10] A Diode Array Detector allows for scanning across all wavelengths to determine the absorbance maximum (λmax). For this compound, 270 nm was chosen as it provides excellent sensitivity while minimizing interference from common solvents and additives.[1] The DAD also enables peak purity analysis by comparing spectra across the peak.

Protocol: Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Measure 650 mL of high-purity water into a clean mobile phase bottle.

    • Add 1.0 mL of formic acid and mix thoroughly.

    • Measure 350 mL of acetonitrile into a separate graduated cylinder.

    • Add 1.0 mL of formic acid to the acetonitrile and mix.

    • Combine the aqueous and organic phases.

    • Sonicate the final mobile phase for 15 minutes to degas.

  • Diluent Preparation (100 mL):

    • Combine 50 mL of acetonitrile and 50 mL of high-purity water in a clean flask. Mix well.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly by inverting the flask 15-20 times.

  • Calibration Standards (e.g., 1-100 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution using the diluent. For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Processing prep_standard Standard Weighing & Stock Solution Prep (1 mg/mL) prep_cal Calibration Curve Standards (Serial Dilution) prep_standard->prep_cal Dilute injection Autosampler Injection (10 µL) prep_cal->injection prep_mobile Mobile Phase Preparation (65:35 Water:ACN + 0.1% FA) instrument_setup Instrument Setup & Equilibration (Flow: 1mL/min, Temp: 30°C) prep_mobile->instrument_setup sequence Build Sequence Table instrument_setup->sequence sequence->injection separation Chromatographic Separation (C18 Column) injection->separation detection DAD Detection (270 nm) & Data Acquisition separation->detection integration Peak Integration detection->integration calibration_curve Generate Calibration Curve (Area vs. Concentration) integration->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification reporting System Suitability Check & Final Report Generation quantification->reporting

Caption: HPLC analysis workflow for this compound.

Expected Results and System Validation

The performance of the method should be verified to ensure it is suitable for its intended purpose. This involves evaluating system suitability, linearity, and sensitivity.

System Suitability

System suitability testing is performed to ensure the chromatographic system is operating correctly. A standard solution (e.g., 50 µg/mL) is injected five or six times, and the following parameters are evaluated.

ParameterAcceptance CriteriaTypical Result
Retention Time (tR) RSD ≤ 2.0%~ 4.5 min
Peak Area RSD ≤ 2.0%Complies
Tailing Factor (Asymmetry) 0.8 ≤ T ≤ 1.5~ 1.1
Theoretical Plates (N) N > 2000> 5000

RSD: Relative Standard Deviation

Method Performance Characteristics

The following table summarizes the expected performance characteristics of the method, which should be established during formal validation according to ICH guidelines or internal laboratory procedures.[6]

ParameterSpecification
Linearity (r²) ≥ 0.999
Range 1.0 - 100 µg/mL
Limit of Detection (LOD) ~ 0.3 µg/mL (Signal-to-Noise Ratio of 3:1)
Limit of Quantification (LOQ) ~ 1.0 µg/mL (Signal-to-Noise Ratio of 10:1)
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%Intermediate Precision (Inter-day) ≤ 2.0%

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust solution for the quantitative determination of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement, transfer, and troubleshoot. The protocol is suitable for routine quality control analysis, stability testing, and purity assessments in both research and industrial environments. The inclusion of a Diode Array Detector further strengthens the method by allowing for continuous monitoring of peak purity, ensuring the highest level of confidence in the analytical results.

References

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]

  • Stachniuk, A., & Fornal, E. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 489. Available at: [Link]

  • Pietron, W., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]

  • Kopanitsa, K., et al. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IMEKO TC4 International Symposium on Measurement of Electrical Quantities. Available at: [Link]

  • Sremac, M., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Acta Chromatographica, 32(2), 1-5. Available at: [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79622, N-(4-Hydroxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • Papoti, V. T., & Tsimogiannis, D. I. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Methods in molecular biology (Clifton, N.J.), 1391, 13–24. Available at: [Link]

  • He, X., et al. (2007). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry, 55(24), 9739–9744. Available at: [Link]

  • Alañón, M. E., et al. (2021). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. Available at: [Link]

  • Jang, H., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology, 33, 1423–1432. Available at: [Link]

  • Kumar, R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6617. Available at: [Link]

  • Kowalski, P., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3822. Available at: [Link]

  • Al-Janabi, A. H. H., & Al-Obaidi, N. A. M. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 13. Available at: [Link]

  • Tölgyesi, A., et al. (2013). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Acta Veterinaria Hungarica, 61(1), 108-118. Available at: [Link]

  • Svobodova, V., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6195–6203. Available at: [Link]

  • Svobodova, V., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4765, 4-Hydroxybenzenesulfonic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74093, p-Hydroxybenzenesulfonamide. Retrieved from [Link]

  • Svobodova, V., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. Available at: [Link]

  • Er, M., et al. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1094878. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74296, Benzenesulfonanilide. Retrieved from [Link]

  • Govindarasu, K., et al. (2014). Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 133, 417–431. Available at: [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]-. Retrieved from [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Assays Using 4-hydroxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of 4-hydroxy-N-phenylbenzenesulfonamide

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile role in targeting a wide array of enzymes. Within this class of compounds, this compound emerges as a molecule of significant interest for researchers in drug discovery and chemical biology. Its structure, featuring a critical sulfonamide moiety, positions it as a putative inhibitor for various enzymes, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).

Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] This fundamental reaction is pivotal in numerous physiological processes, including pH regulation, gas transport, and electrolyte balance.[1] The involvement of specific CA isoforms in the pathophysiology of diseases such as glaucoma, epilepsy, and cancer has rendered them attractive targets for therapeutic intervention.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition assays, with a primary focus on carbonic anhydrase as a representative enzyme class. We will delve into the mechanistic underpinnings of sulfonamide-based inhibition, provide detailed, field-proven protocols for robust and reproducible assays, and offer insights into the critical aspects of data analysis and interpretation.

Scientific Foundation: The Mechanism of Sulfonamide-Based Enzyme Inhibition

The inhibitory action of sulfonamides against metalloenzymes like carbonic anhydrase is a well-established principle in biochemistry. The primary mechanism revolves around the coordination of the sulfonamide group (-SO₂NH₂) to the metal ion cofactor located at the heart of the enzyme's active site. In the case of carbonic anhydrases, this cofactor is a zinc ion (Zn²⁺).

The sulfonamide moiety, in its deprotonated form (-SO₂NH⁻), acts as a potent zinc-binding group. It coordinates to the Zn²⁺ ion, displacing a crucial water molecule or hydroxide ion that is essential for the catalytic cycle.[2] This direct interaction with the catalytic metal ion effectively blocks the enzyme's ability to bind and process its substrate, leading to potent inhibition. The affinity and specificity of this interaction can be modulated by the chemical nature of the substituents on the benzenesulfonamide core, making compounds like this compound valuable tools for exploring structure-activity relationships (SAR).

Below is a diagram illustrating the general mechanism of carbonic anhydrase inhibition by a sulfonamide-based inhibitor.

G cluster_0 Enzyme Active Site cluster_1 Inhibition Pathway Active_Enzyme Active Carbonic Anhydrase (with Zn²⁺-bound H₂O) Product Bicarbonate (HCO₃⁻) Active_Enzyme->Product Catalysis Inhibited_Complex Inhibited Enzyme-Inhibitor Complex (Sulfonamide bound to Zn²⁺) Active_Enzyme->Inhibited_Complex Substrate CO₂ Substrate Substrate->Active_Enzyme Inhibitor 4-hydroxy-N-phenyl- benzenesulfonamide Inhibitor->Inhibited_Complex Binding to Active Site

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the physicochemical properties of this compound is critical for accurate and reproducible assay results.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃S[3]
Molecular Weight 249.29 g/mol [3]
Melting Point 135-137 °C[4]
Solubility Soluble in DMSO. For aqueous buffers, prepare a concentrated stock in DMSO and dilute to the final assay concentration. The final DMSO concentration should typically be kept below 1% to avoid effects on enzyme activity.[5]
Protocol for Preparation of Stock Solutions

A crucial first step in any enzyme inhibition assay is the accurate preparation of the inhibitor stock solution. Given the solubility profile of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound (e.g., 2.49 mg) using an analytical balance.

  • Dissolution in DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 2.49 mg of the compound (MW = 249.29 g/mol ), dissolve it in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a robust and widely used colorimetric assay to determine the inhibitory activity of this compound against carbonic anhydrase. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm.

Materials and Reagents
  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA II is commonly used.

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Test Inhibitor: this compound (prepared as a stock solution in DMSO).

  • Positive Control Inhibitor: Acetazolamide (a well-characterized CA inhibitor, prepared as a stock solution in DMSO).

  • Assay Buffer: 50 mM Tris-SO₄ buffer, pH 7.6.

  • Organic Solvent: DMSO for dissolving the inhibitor and substrate.

  • Hardware: 96-well clear, flat-bottom microplate and a microplate reader capable of kinetic measurements at 405 nm.

Step-by-Step Methodology
  • Reagent Preparation:

    • CA Enzyme Working Solution: Dilute the CA stock solution in cold Assay Buffer to the desired final concentration (e.g., 50 U/mL). Prepare this solution fresh before each experiment.

    • Substrate Solution: Prepare a 0.5 mM solution of p-NPA in the Assay Buffer.

    • Inhibitor Dilutions: Prepare a series of dilutions of the this compound stock solution in Assay Buffer. A common approach is to perform serial dilutions to cover a wide concentration range (e.g., from 1 nM to 100 µM). Also, prepare dilutions for the positive control, Acetazolamide.

  • Assay Plate Setup:

    • It is crucial to include appropriate controls to ensure the validity of the results. All measurements should be performed in at least triplicate.

Well TypeReagent 1Volume (µL)Reagent 2Volume (µL)Reagent 3Volume (µL)Reagent 4Volume (µL)
Blank (No Enzyme) Assay Buffer170----Substrate Solution10
Enzyme Control (Max Activity) Assay Buffer150DMSO (Vehicle)10CA Working Solution10Substrate Solution10
Test Inhibitor Assay Buffer150Inhibitor Dilution10CA Working Solution10Substrate Solution10
Positive Control Assay Buffer150Acetazolamide Dilution10CA Working Solution10Substrate Solution10
  • Enzyme-Inhibitor Pre-incubation:

    • Add the Assay Buffer, DMSO (for enzyme control), and inhibitor dilutions to the respective wells of the 96-well plate.

    • Add the CA Working Solution to all wells except the blank.

    • Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and begin measuring the absorbance at 405 nm in kinetic mode. Record measurements every 30-60 seconds for 10-20 minutes.

The following diagram outlines the experimental workflow for the carbonic anhydrase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - CA Enzyme Solution - Substrate (p-NPA) - Inhibitor Dilutions Plate_Setup Set up 96-well plate (Blank, Control, Inhibitor) Reagent_Prep->Plate_Setup Pre_incubation Add Enzyme and Inhibitor Pre-incubate for 15 min Plate_Setup->Pre_incubation Initiate_Reaction Add Substrate (p-NPA) Pre_incubation->Initiate_Reaction Measure_Absorbance Kinetic Reading at 405 nm Initiate_Reaction->Measure_Absorbance Calculate_Rates Determine Reaction Rates (ΔAbs/min) Measure_Absorbance->Calculate_Rates Percent_Inhibition Calculate % Inhibition Calculate_Rates->Percent_Inhibition IC50_Curve Plot Dose-Response Curve Percent_Inhibition->IC50_Curve Determine_IC50 Calculate IC₅₀ Value IC50_Curve->Determine_IC50

Sources

Application Notes and Protocols: 4-hydroxy-N-phenylbenzenesulfonamide as a Molecular Probe for Heat Shock Protein 90 (Hsp90)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Chaperone-Inhibitor Interaction

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by facilitating the proper folding, stability, and activity of a vast array of client proteins.[1] Many of these client proteins are critical signaling molecules, including kinases, transcription factors, and E3 ligases, that are often implicated in the development and progression of cancer.[1] This reliance of tumor cells on a fully functional Hsp90 makes it a compelling therapeutic target in oncology. The inhibition of Hsp90 leads to the proteasomal degradation of its client proteins, ultimately resulting in cell cycle arrest and apoptosis.[1]

The compound 4-hydroxy-N-phenylbenzenesulfonamide belongs to a class of small molecules that have been investigated for their potential to interact with Hsp90. While its parent scaffold, 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)benzene sulfonamide, was identified as a weak Hsp90 inhibitor, it provides a foundational structure for the development of more potent molecular probes.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a molecular probe to investigate Hsp90 function and to screen for novel inhibitors. We will delve into the mechanistic basis of its interaction and provide detailed protocols for its use in biochemical and cell-based assays.

Mechanism of Action: Targeting the Hsp90 ATP-Binding Pocket

Hsp90 function is intrinsically linked to its ATPase activity, which drives the conformational changes necessary for client protein maturation. The N-terminal domain of Hsp90 houses a highly conserved ATP-binding pocket, which is the primary target for a majority of known Hsp90 inhibitors.[1] Natural product inhibitors like geldanamycin and its synthetic analog 17-AAG have been shown to bind to this site, competitively inhibiting ATP binding and thereby disrupting the chaperone cycle.[1]

This compound is hypothesized to interact with the N-terminal ATP-binding pocket of Hsp90. The sulfonamide and hydroxyl moieties of the molecule are predicted to form key hydrogen bond interactions with conserved amino acid residues within this pocket, while the phenyl rings can engage in hydrophobic interactions. By occupying the ATP-binding site, this molecular probe can effectively abrogate Hsp90's chaperone activity, leading to the destabilization and subsequent degradation of its client proteins.

Below is a diagram illustrating the proposed mechanism of Hsp90 inhibition by this compound and the downstream consequences on client proteins.

Hsp90_Inhibition_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibition by Molecular Probe cluster_2 Downstream Effects ATP ATP Hsp90 Hsp90 ATP->Hsp90 Folded_Client_Protein Folded Client Protein Hsp90->Folded_Client_Protein Folding Inhibited_Hsp90 Hsp90 (Inhibited) Client_Protein Unfolded Client Protein Client_Protein->Hsp90 Degradation Proteasomal Degradation Folded_Client_Protein->Degradation Destabilization Probe 4-hydroxy-N- phenylbenzenesulfonamide Probe->Inhibited_Hsp90 Binding to ATP Pocket Apoptosis Cell Cycle Arrest & Apoptosis Degradation->Apoptosis

Caption: Hsp90 Inhibition Pathway by this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for utilizing this compound as a molecular probe in key experiments.

Protocol 1: In Vitro Hsp90 ATPase Activity Assay (Malachite Green Assay)

Scientific Rationale: This biochemical assay directly measures the enzymatic activity of Hsp90 by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A reduction in Pi production in the presence of the molecular probe indicates direct inhibition of Hsp90's ATPase function. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

Materials:

  • Recombinant human Hsp90α protein

  • This compound (stock solution in DMSO)

  • ATP solution

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂

  • Malachite Green Reagent A: 0.0812% w/v Malachite Green in 6 N H₂SO₄

  • Malachite Green Reagent B: 2.32% w/v polyvinyl alcohol

  • Malachite Green Reagent C: 5.72% w/v ammonium molybdate in 6 N HCl

  • Phosphate Standard (e.g., KH₂PO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a phosphate standard curve by serially diluting the phosphate standard in assay buffer.

    • Prepare the Malachite Green colorimetric solution by mixing 2 parts of Reagent A with 1 part of Reagent B and 1 part of Reagent C. This solution should be prepared fresh.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the serially diluted molecular probe or vehicle control (DMSO in assay buffer).

    • Add 20 µL of recombinant Hsp90α (final concentration ~50 nM) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for probe binding.

  • Initiate Reaction:

    • Add 10 µL of ATP solution (final concentration ~1 mM) to each well to start the reaction.

    • Incubate the plate at 37°C for 90 minutes.

  • Stop Reaction and Develop Color:

    • Stop the reaction by adding 150 µL of the Malachite Green colorimetric solution to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 620 nm using a microplate reader.

    • Subtract the background absorbance (wells without Hsp90).

    • Use the phosphate standard curve to determine the concentration of Pi produced in each well.

    • Plot the percentage of Hsp90 inhibition versus the log of the probe concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Data:

CompoundIC₅₀ (µM)
This compound25.5
Geldanamycin (Positive Control)0.2
Protocol 2: Competitive Binding Assay (Fluorescence Polarization)

Scientific Rationale: This assay provides a direct measure of the probe's ability to displace a known fluorescently labeled ligand from the Hsp90 ATP-binding pocket. A decrease in fluorescence polarization (FP) indicates that the molecular probe is competing for the same binding site. This method is highly sensitive and suitable for high-throughput screening.

Materials:

  • Recombinant human Hsp90α protein

  • This compound (stock solution in DMSO)

  • Fluorescently labeled Hsp90 ligand (e.g., a BODIPY-geldanamycin conjugate)

  • Assay Buffer: 100 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 2 mM DTT

  • Black, low-volume 384-well microplate

  • Microplate reader with FP capabilities

Procedure:

  • Assay Setup:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 384-well plate, add 5 µL of the serially diluted molecular probe or vehicle control.

    • Add 10 µL of a pre-mixed solution of Hsp90α (final concentration ~20 nM) and the fluorescent ligand (final concentration ~5 nM) in assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters for the fluorophore.

    • Calculate the change in millipolarization units (mP).

    • Plot the mP values against the log of the probe concentration and fit the data to determine the IC₅₀ value.

Visualization of the Competitive Binding Assay Workflow:

FP_Assay_Workflow Start Start Prepare_Reagents Prepare serial dilutions of probe and Hsp90/fluorescent ligand mix Start->Prepare_Reagents Plate_Setup Add probe/vehicle and Hsp90/ligand mix to 384-well plate Prepare_Reagents->Plate_Setup Incubation Incubate at RT for 60 min (protected from light) Plate_Setup->Incubation Measurement Measure Fluorescence Polarization (mP) Incubation->Measurement Data_Analysis Plot mP vs. [Probe] and determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Fluorescence Polarization (FP) Competitive Binding Assay Workflow.

Protocol 3: Cellular Target Engagement - Western Blot Analysis of Hsp90 Client Proteins

Scientific Rationale: To validate that the molecular probe engages Hsp90 in a cellular context, we can monitor the levels of known Hsp90 client proteins. Inhibition of Hsp90 leads to the ubiquitination and subsequent proteasomal degradation of these proteins. A dose-dependent decrease in the levels of client proteins like HER2, Raf-1, or Akt upon treatment with the probe provides strong evidence of cellular target engagement.

Materials:

  • Cancer cell line known to overexpress Hsp90 client proteins (e.g., SK-BR-3 for HER2)

  • This compound (stock solution in DMSO)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibodies against HER2, Raf-1, Akt, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the client protein bands to the loading control.

    • Plot the relative protein levels against the probe concentration.

Expected Results: A dose-dependent decrease in the levels of HER2, Raf-1, and Akt will be observed in cells treated with this compound, while the levels of the loading control should remain unchanged.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The convergence of data from these orthogonal assays provides a high degree of confidence in the characterization of this compound as an Hsp90-targeting molecular probe.

  • The Malachite Green Assay confirms direct enzymatic inhibition.

  • The Fluorescence Polarization Assay validates competitive binding to the ATP pocket.

  • The Western Blot Analysis demonstrates target engagement and downstream functional consequences in a cellular environment.

Consistent and dose-dependent activity across these assays strongly supports the proposed mechanism of action.

References

  • Kamal, A., et al. (2009). Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay. Bioorganic & Medicinal Chemistry Letters, 19(1), 113-117. [Link]

Sources

Application Notes & Protocols: Strategic N-Arylation of Sulfonamides for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Enduring Significance of the N-Aryl Sulfonamide Moiety

The N-aryl sulfonamide functional group is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a wide spectrum of FDA-approved drugs—from antibacterial agents like sulfamethizole to targeted cancer therapies such as vemurafenib—underscores its importance as a privileged structural motif.[3] The sulfonamide group's ability to act as a bioisostere for amides and carboxylic acids, coupled with its capacity to engage in crucial hydrogen bonding interactions with biological targets, makes it an invaluable component in drug design.[4][5]

The synthesis of these vital compounds, however, is not without its challenges. Traditional methods often involve the condensation of an aromatic amine with a sulfonyl chloride, a pathway that can generate potentially genotoxic impurities.[6][7] Consequently, the development of robust, versatile, and safe protocols for the N-arylation of sulfonamides is a critical objective in pharmaceutical research and development. This guide provides an in-depth analysis and detailed protocols for the two most powerful transition-metal-catalyzed strategies to achieve this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type couplings.

Strategic Overview: The Drug Discovery Workflow

The decision to synthesize an N-aryl sulfonamide derivative is driven by a data-informed drug discovery process. The general workflow involves identifying a biological target, designing a molecule with the desired pharmacophore, synthesizing the compound, and evaluating its biological activity.

G cluster_0 Design & Synthesis cluster_1 Testing & Optimization Target Target Identification & Validation LeadGen Lead Generation (HTS, FBDD) Target->LeadGen Identifies need Scaffold Scaffold Selection (N-Aryl Sulfonamide) LeadGen->Scaffold Suggests core Protocol Protocol Selection (e.g., Buchwald-Hartwig) Scaffold->Protocol Defines chemistry Synth Synthesis & Purification Protocol->Synth Enables execution Assay In Vitro Assays (SAR Studies) Synth->Assay Compound delivery LeadOp Lead Optimization Assay->LeadOp Provides data ADME ADME/Tox Screening ADME->LeadOp Provides data LeadOp->Scaffold Iterative redesign Candidate Candidate Selection LeadOp->Candidate Refines molecule

Caption: General workflow for N-arylation in a drug discovery program.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C-N bonds.[8][9] Its success lies in the rational design of palladium catalysts and bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle under mild conditions.[9] This methodology is prized for its broad substrate scope, excellent functional group tolerance, and high yields, making it a workhorse in discovery chemistry.[6][10]

Mechanistic Rationale

The catalytic cycle is a well-orchestrated sequence of events involving the palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reactions.

  • Causality: The choice of a bulky, electron-rich ligand (e.g., a biarylphosphine like SPhos or XPhos) is critical. The bulkiness promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst. The electron-donating nature of the ligand accelerates the rate-limiting oxidative addition step and facilitates the final reductive elimination. The base (e.g., Cs₂CO₃, K₃PO₄) is not merely a proton scavenger; it forms the sulfonamide anion, making it a more potent nucleophile, and its counter-ion can influence catalyst activity.

G Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-X L Pd0->OxAdd Oxidative Addition (Ar-X) AmideComplex Ar-Pd(II)-N(SO₂R')R L OxAdd->AmideComplex Ligand Exchange / Deprotonation (+ RSO₂NHR') AmideComplex->Pd0 Reductive Elimination Product Ar-N(SO₂R')R AmideComplex->Product

Caption: Key steps of the Buchwald-Hartwig N-arylation catalytic cycle.

Detailed Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a general method for the coupling of an aryl bromide with a primary sulfonamide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Sulfonamide (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), dried

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup (Self-Validation): In a glovebox or under a positive flow of inert gas, add the aryl bromide, sulfonamide, palladium pre-catalyst, and cesium carbonate to the reaction vial. Rationale: Strict exclusion of oxygen and moisture is critical as Pd(0) species are oxygen-sensitive and water can interfere with the base and substrates.

  • Add the anhydrous, degassed solvent to the vial.

  • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Reaction Execution: Place the vial in a pre-heated heating block or oil bath set to the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

  • Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot, quench with water, extract with ethyl acetate, and spot on a TLC plate. Rationale: This ensures the reaction is proceeding as expected and prevents unnecessary heating or decomposition upon completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Copper-Catalyzed N-Arylation: The Ullmann & Chan-Lam Couplings

Copper-catalyzed N-arylation, or the Ullmann reaction, is the classical method for forming aryl-nitrogen bonds.[11][12] While traditional Ullmann conditions are often harsh (high temperatures, stoichiometric copper), modern protocols have significantly improved its practicality.[11] These reactions are economically attractive due to the low cost of copper catalysts.[7][13] A key evolution is the Chan-Lam coupling, which utilizes arylboronic acids instead of aryl halides, often allowing for milder, aerobic conditions.[14]

Mechanistic Rationale

The mechanism of copper-catalyzed couplings is more debated than its palladium counterpart but is generally believed to proceed through a Cu(I)/Cu(III) or a Cu(II)/Cu(0) cycle.

  • Causality: For Ullmann-type reactions with aryl halides, a Cu(I) salt (e.g., CuI) is often used. A ligand (such as an amine or diamine) can accelerate the reaction by stabilizing the copper center and increasing its solubility.[11] A strong base (e.g., K₂CO₃, K₃PO₄) is required to deprotonate the sulfonamide.[11] For Chan-Lam couplings, a Cu(II) salt (e.g., Cu(OAc)₂) is the typical pre-catalyst, which is reduced in situ. The reaction is often run in the presence of air, as an oxidant is required in the proposed catalytic cycle.[14]

G Plausible Ullmann-Type Catalytic Cycle (Cu I/III) CuI Cu(I)L OxAdd Ar-Cu(III)-X L CuI->OxAdd Oxidative Addition (Ar-X) AmideComplex Ar-Cu(III)-N(SO₂R')R L OxAdd->AmideComplex Deprotonation & Ligand Exchange (+ RSO₂NHR') AmideComplex->CuI Reductive Elimination Product Ar-N(SO₂R')R AmideComplex->Product

Sources

Application Notes & Protocols: 4-Hydroxy-N-phenylbenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of FDA-approved drugs.[1][2][3][4] Within this class, 4-hydroxy-N-phenylbenzenesulfonamide emerges as a particularly valuable scaffold. Its intrinsic structural features—a primary sulfonamide for potent metalloenzyme inhibition, a phenolic hydroxyl group for hydrogen bonding and derivatization, and an N-phenyl ring for diverse substitutions—make it an exceptionally versatile starting point for drug discovery campaigns. This guide provides an in-depth exploration of its synthesis, key applications in targeting diseases like cancer and glaucoma, and detailed protocols for its derivatization and biological evaluation.

Part 1: Foundational Chemistry & Synthesis

Core Structure and Physicochemical Properties

This compound is characterized by a benzenesulfonamide core with a phenyl group attached to the sulfonamide nitrogen and a hydroxyl group at the para-position of the core aromatic ring. This arrangement provides a unique combination of hydrogen bond donors and acceptors, as well as sites for synthetic modification, which are critical for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance in Drug Design
Molecular Formula C₁₂H₁₁NO₃SProvides the basic atomic composition.
Molecular Weight 249.28 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
CAS Number 161356-05-4Unique identifier for the chemical substance.[5][6]
Appearance White to off-white solidBasic physical characteristic.
pKa (Phenolic -OH) ~10The hydroxyl group is weakly acidic, allowing it to act as a hydrogen bond donor.
pKa (Sulfonamide N-H) ~9-10The sulfonamide proton is acidic and crucial for binding to zinc metalloenzymes.
Protocol: Synthesis of this compound

The synthesis of the title compound is a standard nucleophilic substitution reaction. The protocol below details a common laboratory-scale procedure.

Causality: This reaction couples an amine (4-aminophenol) with a sulfonyl chloride (benzenesulfonyl chloride). A base is required to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves the reactants.

Protocol Steps:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per gram of aminophenol).

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature. Pyridine acts as both a base and a nucleophilic catalyst.

  • Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in DCM dropwise to the stirring mixture at 0 °C (ice bath). Maintaining a low temperature controls the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove unreacted sulfonyl chloride), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a pure solid.

Derivatization Strategies

The true power of this scaffold lies in its potential for diversification. The phenolic -OH and the N-phenyl ring are primary targets for modification to explore structure-activity relationships (SAR).

  • O-Alkylation/Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to introduce a variety of substituents that can probe different pockets of a target's active site.

  • N-Phenyl Ring Substitution: The phenyl ring can be functionalized with various electron-donating or electron-withdrawing groups to modulate electronic properties and create additional interaction points.

  • Late-Stage C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the aromatic rings, providing efficient routes to novel analogs.[7]

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Resulting Analogs Core 4-Hydroxy-N-phenyl- benzenesulfonamide O_Alk O-Alkylation/ Arylation (R-X, Base) Core->O_Alk N_Sub N-Phenyl Ring Substitution (e.g., Halogenation) Core->N_Sub S_Sub Benzenesulfonyl Ring Substitution (Suzuki Coupling) Core->S_Sub Analog_O O-Substituted Analogs O_Alk->Analog_O Analog_N N-Ring Substituted Analogs N_Sub->Analog_N Analog_S Bi-aryl Sulfonamide Analogs S_Sub->Analog_S

Caption: Derivatization strategies for the scaffold.

Part 2: Applications in Medicinal Chemistry

The benzenesulfonamide scaffold is a privileged structure that has led to the development of drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[3][4]

Application Focus: Carbonic Anhydrase Inhibition

Mechanism Insight: Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes. The primary sulfonamide group (-SO₂NH₂) is a potent zinc-binding group (ZBG). In its deprotonated form (-SO₂NH⁻), it coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule and inhibiting the enzyme's catalytic activity.[8] This mechanism is fundamental to the action of CA inhibitors.

Therapeutic Relevance:

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, lowering intraocular pressure.

  • Cancer: Tumor-associated isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors.[9][10] Their inhibition can disrupt pH regulation in the tumor microenvironment, leading to reduced tumor growth and metastasis. The clinical candidate SLC-0111 is a benzenesulfonamide derivative targeting these isoforms.[9][10][11]

G cluster_0 CA IX in Hypoxic Tumor Cell cluster_1 Inhibitor Action CO2 Intracellular CO₂ CAIX CA IX (Active) CO2->CAIX H2O H₂O H2O->CAIX HCO3 HCO₃⁻ CAIX->HCO3 H_plus H⁺ CAIX->H_plus CAIX_Inhibited CA IX (Inhibited) CAIX->CAIX_Inhibited Binding Exporter Anion Exporter HCO3->Exporter H_plus->Exporter Extracellular_H Extracellular H⁺ (Acidosis) Exporter->Extracellular_H pH Regulation & Tumor Survival Inhibitor Sulfonamide Inhibitor (e.g., SLC-0111 analog) Block X Inhibitor->Block Block->CAIX

Caption: Mechanism of CA IX inhibition in tumors.

Application Focus: Kinase Inhibition

Mechanism Insight: Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The benzenesulfonamide scaffold can serve as a versatile framework to position functional groups that interact with key residues in the ATP-binding pocket, particularly the hinge region. Derivatives have shown activity against various kinases, including TrkA, PI3K/mTOR, and CaMKII.[12][13][14]

Therapeutic Relevance:

  • Cancer: Receptor tyrosine kinases (RTKs) are critical targets in oncology.[12] Benzenesulfonamide derivatives have been developed as inhibitors of pathways like PI3K/mTOR, which are frequently dysregulated in cancers such as hepatocellular carcinoma.[14]

  • Antiviral: Host-directed antiviral therapy is a promising strategy. By inhibiting host kinases like CaMKII, which are required for viral replication, benzenesulfonamide derivatives have shown potential against flaviviruses like Dengue and Zika.[13]

Part 3: Experimental Protocols & Data Analysis

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a high-throughput compatible method to screen for and characterize CA inhibitors based on the enzyme's esterase activity.[15]

Principle: The assay measures the ability of CA to hydrolyze p-nitrophenyl acetate (pNPA), a colorless substrate, into the yellow-colored product p-nitrophenol (pNP). The rate of pNP formation is monitored spectrophotometrically at 405 nm. An inhibitor will decrease the rate of this reaction.[15][16][17]

Materials:

  • Human Carbonic Anhydrase (e.g., CA II)

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Positive Control: Acetazolamide

  • Buffer: Tris-HCl (50 mM, pH 7.5)

  • Solvent: DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • CA Working Solution: Dilute CA stock solution to the desired concentration in cold Assay Buffer.

    • Substrate Solution: Prepare a 3 mM solution of pNPA in DMSO. Prepare fresh daily.

    • Inhibitor Solutions: Prepare serial dilutions of test compounds and Acetazolamide in DMSO.

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation: Add buffer, DMSO/inhibitor, and enzyme solution to the wells as described above. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[15][16]

  • Reaction Initiation & Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.[15]

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[15][17]

Data Analysis & Interpretation
  • Calculate Reaction Rates (V): For each well, determine the rate of reaction by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.[15]

  • Calculate Percent Inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: Example SAR Data for Hypothetical CA II Inhibitors

CompoundR-Group on N-Phenyl RingIC₅₀ (nM) vs. hCA II
Scaffold -H250
Analog 1A 4-F85
Analog 1B 4-Cl70
Analog 1C 4-CH₃150
Analog 1D 3-F120

Interpretation: The data suggests that adding a small, electron-withdrawing halogen at the para-position of the N-phenyl ring (Analogs 1A, 1B) enhances inhibitory potency against CA II compared to the unsubstituted scaffold. A larger methyl group (Analog 1C) is less favorable. Positional changes are also important, as the 3-fluoro substituent (Analog 1D) is less potent than the 4-fluoro analog (1A). This provides a clear direction for the next round of synthesis, focusing on para-halogenated derivatives.

G start Scaffold Synthesis (4-hydroxy-N-phenyl- benzenesulfonamide) diversify Library Synthesis (Derivatization) start->diversify screen Primary Screening (e.g., CA Inhibition Assay) diversify->screen hit_id Hit Identification (Potency > Threshold) screen->hit_id hit_id->diversify Inactive/ Weak Hits sar SAR Analysis & Lead Optimization hit_id->sar Potent Hits sar->diversify Design Next Gen. adme In Vitro ADME/ Tox Testing sar->adme in_vivo In Vivo Efficacy (Animal Models) adme->in_vivo end Preclinical Candidate in_vivo->end

Caption: Drug discovery workflow using the scaffold.

References

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. Available at: [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. CiteDrive. Available at: [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Semantic Scholar. Available at: [Link]

  • Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health (NIH). Available at: [Link]

  • Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections. PubMed. Available at: [Link]

  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. PubMed. Available at: [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX. PubMed. Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]

  • Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. National Institutes of Health (NIH). Available at: [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. MDPI. Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. Available at: [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. Available at: [Link]

  • Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • 4-Arylbenzenesulfonamides as Human Carbonic Anhydrase Inhibitors (hCAIs): Synthesis by Pd Nanocatalyst-Mediated Suzuki-Miyaura Reaction, Enzyme Inhibition, and X-ray Crystallographic Studies. ResearchGate. Available at: [Link]

  • Synthesis of 4-hydroxy-N,N-dimethylbenzenesulfonamide. PrepChem.com. Available at: [Link]

  • The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). PubMed. Available at: [Link]

  • comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. Available at: [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 4-hydroxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Key Cellular Regulator

4-hydroxy-N-phenylbenzenesulfonamide is a sulfonamide-containing aromatic compound. While specific data on this molecule is emerging, its structural class is of significant interest in drug discovery and chemical biology. Many related sulfonamide derivatives have been identified as potent enzyme inhibitors.[1][2] This guide focuses on the application of this compound as a putative inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a pivotal serine/threonine kinase.

GSK-3 is a constitutively active enzyme that acts as a critical negative regulator in numerous signaling pathways, most notably the Wnt/β-catenin pathway.[3] Its dysregulation is implicated in a wide range of pathologies, including Alzheimer's disease, type 2 diabetes, and various cancers, making it a high-value therapeutic target.[3][4] Cell-based assays provide a physiologically relevant context to study the effects of compounds on cellular pathways and are indispensable tools in modern drug discovery.[5][6][7]

This document provides a detailed framework for utilizing this compound in cell-based assays designed to probe the Wnt/β-catenin signaling pathway. We will provide the scientific rationale behind the experimental design, a detailed protocol for a robust and quantifiable assay, and guidance on data interpretation.

Mechanism of Action: The Wnt/β-Catenin Signaling Axis

Understanding the mechanism of GSK-3 action within the Wnt pathway is fundamental to designing and interpreting cell-based assays for its inhibitors.

In the absence of a Wnt ligand (the "off" state), GSK-3 is a key component of a multiprotein "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[3] This complex sequentially phosphorylates the transcriptional co-activator β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome.[8] Consequently, β-catenin levels in the cytoplasm are kept low, and Wnt target genes remain inactive.

Upon Wnt ligand binding to its receptors (Frizzled and LRP5/6), the destruction complex is recruited to the plasma membrane and inactivated. This prevents the phosphorylation of β-catenin.[8] As a result, β-catenin is no longer targeted for degradation and accumulates in the cytoplasm. It then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are involved in processes like cell proliferation, differentiation, and fate determination.[3][9]

A small molecule inhibitor of GSK-3, such as the well-characterized aminopyrimidine derivative CHIR-99021, mimics the effect of Wnt signaling by directly blocking the kinase activity of GSK-3.[10] This prevents β-catenin phosphorylation and leads to its stabilization and accumulation, providing a direct and measurable readout of inhibitor activity in a cellular context.[3][11]

Wnt_Pathway cluster_off Wnt 'Off' State (GSK-3 Active) cluster_on Wnt 'On' State or GSK-3 Inhibition GSK3_off GSK-3β beta_cat_off β-Catenin GSK3_off->beta_cat_off Phosphorylates Axin_APC Axin / APC Destruction Complex Axin_APC->GSK3_off P_beta_cat P-β-Catenin Proteasome Proteasome P_beta_cat->Proteasome Degradation Degradation Proteasome->Degradation Inhibitor 4-hydroxy-N- phenylbenzenesulfonamide GSK3_on GSK-3β Inhibitor->GSK3_on Inhibits beta_cat_on β-Catenin beta_cat_acc Accumulated β-Catenin Nucleus Nucleus beta_cat_acc->Nucleus Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_process Day 3: Assay Processing Seed Seed cells into 96-well plates Prepare Prepare serial dilutions of This compound Treat Treat cells and incubate (e.g., 6-18 hours) Prepare->Treat Fix Fix cells with 4% PFA Perm Permeabilize with 0.1% Triton X-100 Fix->Perm Block Block with 5% Milk/BSA Perm->Block Ab1 Incubate with primary Ab (anti-β-catenin) Block->Ab1 Ab2 Incubate with HRP-conjugated secondary Ab Ab1->Ab2 Develop Add HRP substrate and stop solution Ab2->Develop Read Read absorbance at 450 nm Develop->Read Normalize Stain parallel plate with Janus Green and read at 595 nm

Figure 2. Workflow for the β-Catenin Accumulation In-Cell ELISA.
Step-by-Step Protocol

Day 1: Cell Seeding

  • Cell Culture: Grow cells to ~80-90% confluency in a T-75 flask.

  • Harvest Cells: Trypsinize and resuspend cells in fresh culture medium. Perform a cell count.

  • Seed Plate: Seed cells into a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of medium. The optimal density should be determined to ensure cells are in a sub-confluent monolayer at the time of assay.

  • Incubate: Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.

Day 2: Compound Treatment

  • Prepare Dilutions: Prepare a serial dilution series of this compound and the positive control (e.g., CHIR-99021) in culture medium. A common concentration range to test is from 100 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treat Cells: Carefully remove the old medium from the wells. Add 100 µL of the compound dilutions to the respective wells.

  • Incubate: Return the plate to the incubator for 6-18 hours. The optimal incubation time should be determined empirically.

Day 3: In-Cell ELISA

  • Fixation: Gently remove the treatment medium. Add 150 µL of 4% PFA to each well and incubate for 20 minutes at room temperature (RT).

  • Washing: Aspirate the PFA and wash the wells 3 times with 200 µL of PBS.

  • Permeabilization: Add 100 µL of Permeabilization Buffer to each well and incubate for 20 minutes at RT.

  • Washing: Wash the wells 3 times with 200 µL of PBST.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 90 minutes at RT.

  • Primary Antibody: Remove the blocking buffer. Add 50 µL of the primary anti-β-catenin antibody diluted in Blocking Buffer (e.g., 1:500 to 1:2000 dilution) to each well. Incubate overnight at 4°C or for 2 hours at RT.

  • Washing: Wash the wells 5 times with 200 µL of PBST.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer (e.g., 1:1000 to 1:5000) to each well. Incubate for 1 hour at RT, protected from light.

  • Washing: Wash the wells 5 times with 200 µL of PBST.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate at RT until sufficient color develops (typically 5-20 minutes).

  • Stop Reaction: Add 100 µL of 1 M H₂SO₄ to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Cell Number Normalization (Janus Green)
  • On a parallel plate treated identically, proceed to fixation (Step 1).

  • After the final PBS wash (Step 2), add 50 µL of Janus Green stain to each well and incubate for 5 minutes.

  • Wash the plate 5 times with distilled water until the water runs clear.

  • Add 200 µL of 0.5 M HCl to each well and incubate for 10 minutes to elute the stain.

  • Read the absorbance at 595 nm.

  • Normalize the β-catenin signal (OD 450 nm) by dividing it by the Janus Green signal (OD 595 nm) for each corresponding well.

Data Analysis and Interpretation

The goal of the data analysis is to generate a dose-response curve and determine the half-maximal effective concentration (EC₅₀), which represents the concentration of this compound that produces 50% of the maximal β-catenin accumulation.

  • Normalize Data: For each concentration, normalize the signal to the vehicle control. Set the average signal from the vehicle control wells as 0% or 1-fold induction and the average signal from the highest concentration of the positive control as 100% or maximal induction.

  • Plot Curve: Plot the normalized response against the logarithm of the compound concentration.

  • Calculate EC₅₀: Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism, R) to determine the EC₅₀ value.

Compound Concentration (µM)Normalized Response (%)
0.0012.5
0.015.1
0.115.8
148.9
1092.3
10098.7

Table 1: Representative dose-response data for a GSK-3 inhibitor in the β-catenin accumulation assay.

A potent inhibitor will have a low EC₅₀ value, indicating that a lower concentration is needed to achieve a significant biological response. The quality of the assay can be assessed by calculating the Z'-factor, which compares the signal window between the positive and negative controls to their variability. A Z'-factor > 0.5 is indicative of an excellent assay.

Further Applications in Stem Cell Biology

The activation of the Wnt/β-catenin pathway via GSK-3 inhibition is a cornerstone of modern stem cell biology. [12]Small molecules like CHIR-99021 are routinely used to:

  • Maintain Pluripotency: In combination with other small molecules, GSK-3 inhibitors can help maintain embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) in an undifferentiated, self-renewing state. [10][13]* Direct Differentiation: Timed application of GSK-3 inhibitors can be a powerful tool to direct the differentiation of pluripotent stem cells into specific lineages, such as cardiomyocytes or hepatocytes. [14][15]* Enhance Reprogramming: GSK-3 inhibition can increase the efficiency of reprogramming somatic cells into iPSCs. [10] Based on its presumed mechanism as a GSK-3 inhibitor, this compound could be evaluated in these advanced cell-based systems. Assays would involve treating stem cell cultures with the compound and assessing outcomes via immunocytochemistry for lineage-specific markers, qPCR for gene expression changes, or functional assays relevant to the differentiated cell type.

References

  • Bax, B. D., et al. (2007). A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. Journal of Biomolecular Screening. Available at: [Link]

  • Dhanasekaran, K., et al. (2020). Glycogen synthase kinase 3β inhibitor- CHIR 99021 augments the differentiation potential of mesenchymal stem cells. Cytotherapy. Available at: [Link]

  • Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Available at: [Link]

  • REPROCELL. (2023). Exploring CHIR99021: The Key to Stem Cell Research and Beyond. Available at: [Link]

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  • Maddaluno, L., et al. (2021). CHIR99021 Augmented the Function of Late Endothelial Progenitor Cells by Preventing Replicative Senescence. International Journal of Molecular Sciences. Available at: [Link]

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  • Rai, G., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2017). Activation of Wnt/β-catenin signalling via GSK3 inhibitors direct differentiation of human adipose stem cells into functional hepatocytes. Scientific Reports. Available at: [Link]

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4-hydroxy-N-phenylbenzenesulfonamide for studying carbonic anhydrase inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 4-hydroxy-N-phenylbenzenesulfonamide for Studying Carbonic Anhydrase Inhibition

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Characterizing Carbonic Anhydrase Inhibition Using this compound

This guide provides a comprehensive framework for utilizing this compound, a representative of the foundational benzenesulfonamide class of inhibitors, to study the inhibition of carbonic anhydrases (CAs). We will move beyond simple procedural lists to explore the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to inhibitor characterization.

Foundational Concepts: The Target and the Tool

The Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and electrolyte balance.[1][3]

In mammals, 16 different CA isoforms have been identified, which differ in their tissue distribution and subcellular localization.[1][4] These include cytosolic isoforms (e.g., CA I, CA II), membrane-bound isoforms (e.g., CA IV, CA IX, CA XII), and mitochondrial isoforms (CA VA, CA VB).[4] Certain isoforms, particularly the transmembrane, tumor-associated CA IX and CA XII, are overexpressed in hypoxic solid tumors to help cancer cells manage an acidic microenvironment, making them validated targets for anticancer therapies.[2][5][6]

The Inhibitor: this compound

Sulfonamides are the most extensively studied class of CA inhibitors (CAIs).[1][5] Their primary mechanism of action involves the coordination of the deprotonated sulfonamide group (SO₂NH⁻) to the catalytic Zn(II) ion within the enzyme's active site. This binding event displaces the zinc-bound water molecule/hydroxide ion that is crucial for catalysis, thereby inhibiting the enzyme's function.[7][8]

This compound serves as an excellent model compound for these studies due to its archetypal benzenesulfonamide scaffold. Understanding its interaction with various CA isoforms provides a baseline for structure-activity relationship (SAR) studies aimed at developing more potent and isoform-selective inhibitors.[9][10]

cluster_ActiveSite CA Active Site cluster_InhibitedSite Inhibited State ZN Zn(II) H2O H₂O / OH⁻ ZN->H2O Catalytically Active Inhibitor 4-hydroxy-N- phenylbenzenesulfonamide (R-SO₂NH₂) ZN_Inhibited Zn(II) Inhibitor->ZN_Inhibited Binds & Displaces H₂O SO2NH R-SO₂NH⁻ ZN_Inhibited->SO2NH Coordinated & Inactive cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Validation (Optional) start Prepare Stock Solution of this compound assay Stopped-Flow CO₂ Hydration Assay (Panel: hCA I, II, IX, XII) start->assay Dilute to working concentrations data_analysis Calculate Ki Values (Cheng-Prusoff) assay->data_analysis selectivity Determine Selectivity Profile (e.g., Ki hCA II / Ki hCA IX) data_analysis->selectivity cell_culture Culture CA IX-expressing cells (e.g., HT-29, HeLa) under hypoxia selectivity->cell_culture Informs cell-based study design treatment Treat cells with inhibitor cell_culture->treatment endpoint Measure downstream effects (e.g., pH alteration, apoptosis) treatment->endpoint

Caption: General experimental workflow for CA inhibitor characterization.

Core Protocol: In Vitro Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the kinetic parameters of CA inhibition. [4][11][12][13]It directly measures the enzyme's catalytic activity by monitoring the pH change resulting from the CO₂ hydration reaction.

Materials & Reagents
  • Recombinant Human CA Isoforms: hCA I, hCA II, hCA IX (catalytic domain), hCA XII (catalytic domain).

  • Inhibitor: this compound (and a positive control, Acetazolamide [AAZ]).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Buffer: 20 mM HEPES, pH 7.4.

  • Indicator: 0.2 mM Phenol Red.

  • Ionic Strength Adjuster: 20 mM Sodium Perchlorate (or NaBF₄). [11]* Substrate: CO₂-saturated water.

  • Instrumentation: Applied Photophysics Stopped-Flow Instrument (or equivalent).

Step-by-Step Methodology
  • Preparation of Solutions:

    • Inhibitor Stocks: Prepare 10 mM stock solutions of this compound and Acetazolamide in 100% DMSO.

    • Enzyme Stocks: Prepare concentrated stocks of each CA isoform in an appropriate buffer and store at -80°C. On the day of the experiment, thaw and dilute to a working concentration (typically in the nM range) in the assay buffer.

    • Assay Buffer: Prepare a solution containing 20 mM HEPES (pH 7.4), 0.2 mM Phenol Red, and 20 mM NaClO₄.

  • Enzyme-Inhibitor Pre-incubation:

    • Scientist's Note: This step is crucial for allowing the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated. [11] * In a series of microcentrifuge tubes, prepare serial dilutions of the inhibitor stock solution in the assay buffer.

    • Add a fixed concentration of the enzyme to each inhibitor dilution. Include a "no inhibitor" control (enzyme + buffer with equivalent DMSO concentration) and a "no enzyme" control (buffer only).

    • Incubate the mixtures for 15 minutes at room temperature.

  • Stopped-Flow Measurement:

    • Instrument Setup: Set the stopped-flow instrument to monitor absorbance changes at 557 nm (the absorbance maximum for Phenol Red at this pH). [11] * Reaction Initiation: One syringe of the instrument is loaded with the enzyme-inhibitor mixture. The other syringe is loaded with the CO₂-saturated water (substrate).

    • Data Acquisition: Rapidly mix the contents of the two syringes. The enzyme catalyzes the hydration of CO₂, producing protons and causing a pH drop, which is monitored by the change in the Phenol Red indicator's absorbance. Record the initial rates of the reaction for 10-100 seconds. [11]

  • Data Analysis and Interpretation:

    • Calculate Percent Inhibition: For each inhibitor concentration, calculate the percentage of inhibition relative to the uninhibited control (enzyme with DMSO only).

    • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. [14] * Calculate Kᵢ: The inhibition constant (Kᵢ) is a more precise measure of inhibitor potency. It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the enzyme.

      • Trustworthiness Note: The Cheng-Prusoff equation is only valid under specific conditions, notably when the enzyme concentration is significantly lower than the Kᵢ. [15]For very potent inhibitors, this assumption may not hold, and more complex kinetic models may be required.

Representative Data Presentation

Data should be summarized in a clear, tabular format to allow for direct comparison of potency and selectivity.

IsoformKᵢ of this compound (nM) (Illustrative)Kᵢ of Acetazolamide (nM) (Reference) [16]Selectivity Index (Kᵢ hCA II / Kᵢ Target)
hCA I 3102500.55
hCA II 170121.0 (Reference)
hCA IX 45253.78
hCA XII 285.76.07
Note: Illustrative Kᵢ values for this compound are based on typical activities for simple benzenesulfonamides and are for demonstration purposes.

Protocol: Cell-Based Assay for CA IX Inhibition

Cell-based assays are essential for validating in vitro findings and assessing an inhibitor's ability to engage its target in a physiological context, which includes crossing the cell membrane and acting under conditions like hypoxia. [17]

Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis

This protocol assesses whether inhibiting CA IX, which helps regulate intracellular pH (pHi), leads to cellular stress and apoptosis in cancer cells that rely on its activity. [18]

  • Cell Line: HeLa (cervical cancer) or HT-29 (colon cancer), known to express high levels of CA IX under hypoxic conditions. [17][18]* Hypoxia Induction: Culture cells in a hypoxic chamber (1% O₂) for 24-48 hours to induce CA IX expression.

Step-by-Step Methodology
  • Cell Seeding: Seed HeLa cells in a 12-well plate at a density of 5 x 10⁴ cells/mL and allow them to adhere overnight.

  • Hypoxia Induction & Treatment: Transfer the plate to a hypoxic incubator. After 24 hours, treat the cells with varying concentrations (e.g., 10-100 µM) of this compound for an additional 24 hours. Include a vehicle control (DMSO).

  • Staining:

    • Gently wash the cells with Phosphate-Buffered Saline (PBS).

    • Add 100 µL of a staining solution containing both acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) to each well. [18] * Incubate at room temperature for 5 minutes, protected from light. [18]4. Imaging and Interpretation:

    • Immediately visualize the cells using a fluorescence microscope.

    • Interpretation of Results:

      • Live cells: Uniform green nucleus.

      • Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.

      • Late apoptotic cells: Orange-to-red nucleus with condensed or fragmented chromatin.

      • Necrotic cells: Uniform orange-to-red nucleus.

    • Quantify the percentage of apoptotic cells in each treatment group to determine the dose-dependent effect of the inhibitor.

Advanced Structural Validation

For lead compounds, elucidating the precise binding mode is invaluable. X-ray crystallography provides high-resolution, three-dimensional structures of the inhibitor bound to the CA active site, confirming interactions with the zinc ion and surrounding amino acid residues. [7][19][20]This structural information is critical for rational, structure-guided drug design to improve potency and selectivity.

References

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health (NIH). [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (n.d.). MDPI. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.). National Institutes of Health (NIH). [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). National Institutes of Health (NIH). [Link]

  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. (2022). National Institutes of Health (NIH). [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications. [Link]

  • Synthesis, biological evaluation and in silico studies with 4-benzylidene-2-phenyl-5(4H)-imidazolone-based benzenesulfonamides as novel selective carbonic anhydrase IX inhibitors endowed with anticancer activity. (2019). PubMed. [Link]

  • Crystallography and Its Impact on Carbonic Anhydrase Research. (n.d.). National Institutes of Health (NIH). [Link]

  • Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. (2020). National Institutes of Health (NIH). [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). MDPI. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). National Institutes of Health (NIH). [Link]

  • Mechanistic insights into carbonic anhydrase IX inhibition by coumarins from Calendula officinalis: in vitro and in silico approaches. (2024). National Institutes of Health (NIH). [Link]

  • The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. (n.d.). National Institutes of Health (NIH). [Link]

  • Phenylethynylbenzenesulfonamides as inhibitors of carbonic anhydrase isoforms I, II, IX and XII. (2011). PubMed. [Link]

  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. (n.d.). ResearchGate. [Link]

  • Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c]t[5][9][17]hiadiazole-7-sulphonamides. (n.d.). Taylor & Francis Online. [Link]

  • Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. (n.d.). MDPI. [Link]

  • Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. (n.d.). MDPI. [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). MDPI. [Link]

  • Synthesis and biological evaluation of sulfonamide‐based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. (2022). IRIS Unime. [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. (2014). Journal of Young Investigators. [Link]

  • The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. (n.d.). ChemRxiv. [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI. [Link]

  • Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. (n.d.). Taylor & Francis Online. [Link]

  • Carbonic Anhydrases: Role in pH Control and Cancer. (n.d.). National Institutes of Health (NIH). [Link]

  • Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. (2023). MDPI. [Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. (2021). National Institutes of Health (NIH). [Link]

  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. (n.d.). ACS Publications. [Link]

  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. (n.d.). National Institutes of Health (NIH). [Link]

  • Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. (2004). AACR Publications. [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (n.d.). PLOS One. [Link]

  • Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?. (2012). FLORE. [Link]

  • The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. (2019). INIS-IAEA. [Link]

  • Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. (n.d.). PubMed. [Link]

  • Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. (n.d.). National Institutes of Health (NIH). [Link]

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Application Notes and Protocols for High-Throughput Screening with 4-hydroxy-N-phenylbenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Sulfonamide Scaffold

The 4-hydroxy-N-phenylbenzenesulfonamide core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active molecules.[1] Analogs of this structure have demonstrated significant potential as modulators of various enzymes and receptors, implicated in a wide array of diseases including cancer, inflammation, and neurodegenerative disorders.[2][3][4][5] High-throughput screening (HTS) provides a powerful platform to rapidly evaluate large libraries of these analogs against specific biological targets, accelerating the identification of promising lead compounds for drug discovery.[6][7]

This guide provides a comprehensive overview and detailed protocols for conducting HTS campaigns with this compound analog libraries. We will delve into the rationale behind experimental design, from assay development to hit validation, ensuring scientific rigor and minimizing common pitfalls such as the identification of promiscuous inhibitors.[8][9]

Strategic Considerations for HTS Campaign Design

A successful HTS campaign is built upon a foundation of careful planning and a deep understanding of the target biology. The primary objective is to develop a robust, miniaturized, and automated assay that can reliably distinguish true "hits" from the vast number of inactive compounds in a library.[6][10]

Target Selection and Assay Principle

The choice of biological target dictates the assay format. For the purpose of this guide, we will focus on a common target for sulfonamide-containing compounds: 12-Lipoxygenase (12-LOX) , an enzyme implicated in inflammation and cancer.[3] A suitable HTS assay for 12-LOX is a fluorescence-based activity assay. The principle involves the enzymatic conversion of a non-fluorescent substrate to a fluorescent product. A decrease in the fluorescent signal in the presence of a test compound indicates potential inhibition of 12-LOX.

Library Preparation and Management

A library of this compound analogs should be meticulously curated. Key considerations include:

  • Purity and Integrity: All compounds should be of high purity (>95%) to avoid false positives arising from contaminants.

  • Solubility: Compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. It is crucial to determine the solubility of each analog to prevent precipitation in the aqueous assay buffer.

  • Plate Mapping: The library should be formatted in 384-well plates for compatibility with automated liquid handling systems. A clear map of each compound's location is essential for data tracking.

High-Throughput Screening Workflow

The HTS process can be broken down into a series of well-defined steps, from initial screening to hit confirmation.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Primary_Screen Single-Concentration Screen (e.g., 10 µM) Data_Analysis_1 Raw Data Processing & Z' Factor Calculation Primary_Screen->Data_Analysis_1 Hit_Identification Initial Hit Selection (e.g., >50% Inhibition) Data_Analysis_1->Hit_Identification Confirmatory_Screen Dose-Response Assay (IC50 Determination) Hit_Identification->Confirmatory_Screen Hit_Identification->Confirmatory_Screen Counter_Screen Assay for Promiscuous Inhibitors Confirmatory_Screen->Counter_Screen Orthogonal_Assay Secondary, Label-Free Assay Counter_Screen->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship Studies Orthogonal_Assay->SAR_Analysis Orthogonal_Assay->SAR_Analysis

Figure 1: A generalized workflow for a high-throughput screening campaign.

Detailed Protocols

The following protocols are designed for a 384-well plate format and are optimized for automated liquid handling systems.

Protocol 1: Primary HTS for 12-LOX Inhibitors

Objective: To identify initial "hits" from the this compound analog library that inhibit 12-LOX activity.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100.

  • Enzyme: Recombinant human 12-LOX.

  • Substrate: Arachidonic acid.

  • Detection Reagent: A suitable fluorescent probe that reacts with the product of the lipoxygenase reaction.

  • Positive Control: A known 12-LOX inhibitor (e.g., baicalein).

  • Negative Control: DMSO.

  • Compound Library: this compound analogs in 384-well plates.

  • Assay Plates: Black, clear-bottom 384-well plates.

Procedure:

  • Compound Dispensing: Using an automated liquid handler, transfer 100 nL of each compound from the library plates to the assay plates. Also, dispense the positive and negative controls to designated wells.

  • Enzyme Addition: Add 10 µL of 12-LOX solution (at 2X the final desired concentration) to all wells.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of the substrate/detection reagent mix (at 2X the final desired concentration) to initiate the reaction.

  • Signal Detection: Immediately read the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. The Z' factor, a measure of assay quality, should be calculated for each plate and must be > 0.5 for the data to be considered reliable.[10]

ParameterValue
Final Compound Conc.10 µM
Final Enzyme Conc.5 nM
Final Substrate Conc.15 µM
Total Assay Volume20 µL
Incubation Time15 min
ReadoutFluorescence

Table 1: Key parameters for the primary 12-LOX HTS assay.

Protocol 2: Dose-Response Assay for Hit Confirmation

Objective: To confirm the activity of primary hits and determine their potency (IC50 value).

Procedure:

  • Serial Dilution: Create a series of dilutions for each hit compound, typically in a 1:3 ratio, starting from a high concentration (e.g., 100 µM).

  • Assay Execution: Perform the 12-LOX activity assay as described in Protocol 1, but with the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Counter-Screen for Promiscuous Inhibitors

Objective: To identify and eliminate compounds that inhibit 12-LOX through non-specific mechanisms, such as aggregation.[8][9]

Procedure:

  • Assay with Detergent: Repeat the dose-response assay (Protocol 2) with the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

  • Data Analysis: Compare the IC50 values obtained with and without the additional detergent. A significant rightward shift in the IC50 curve in the presence of the detergent suggests that the compound may be an aggregator.

Hypothetical Signaling Pathway

The inhibition of 12-LOX by a this compound analog can interrupt a pro-inflammatory signaling cascade.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid LOX_12 12-LOX Arachidonic_Acid->LOX_12 Substrate HPETE_12 12-HPETE LOX_12->HPETE_12 Product Pro_inflammatory Pro-inflammatory Mediators HPETE_12->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation Analog 4-Hydroxy-N-phenyl- benzenesulfonamide Analog Analog->LOX_12 Inhibition

Figure 2: Inhibition of the 12-LOX pathway by a this compound analog.

Data Analysis and Hit Validation Cascade

A rigorous hit validation process is crucial to ensure that the selected compounds have the desired biological activity and are suitable for further development.

Hit_Validation Primary_Hits Primary Hits (>50% Inhibition) Dose_Response IC50 Determination Primary_Hits->Dose_Response Promiscuity_Check Counter-Screen (Detergent Assay) Dose_Response->Promiscuity_Check Orthogonal_Screen Orthogonal Assay (e.g., Mass Spectrometry) Promiscuity_Check->Orthogonal_Screen SAR Structure-Activity Relationship Analysis Orthogonal_Screen->SAR Confirmed_Hits Confirmed Hits for Lead Optimization SAR->Confirmed_Hits

Figure 3: A flowchart illustrating the hit validation cascade.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the high-throughput screening of this compound analog libraries. By adhering to these protocols, researchers can efficiently identify and validate potent and specific modulators of their target of interest. The confirmed hits from such a campaign serve as the starting point for lead optimization, where medicinal chemists will further refine the chemical structure to improve potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutics.

References

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Development of stability-indicating HPLC method for sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Development and Validation of a Stability-Indicating HPLC Method for Sulfonamides

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for sulfonamide antibiotics. The intrinsic chemical stability of active pharmaceutical ingredients (APIs) is a critical parameter that must be understood to ensure the safety and efficacy of the final drug product. A stability-indicating method is specifically designed to resolve the intact API from its potential degradation products, thereby providing a clear and accurate measure of the drug's stability under various environmental influences. This guide follows the principles outlined by the International Council for Harmonisation (ICH), primarily focusing on guidelines Q1A(R2) for Stability Testing [1][2] and Q2(R1) for Validation of Analytical Procedures [3][4]. We will detail the entire workflow, from initial method development and forced degradation studies to full method validation, providing both the theoretical rationale and actionable protocols for researchers in drug development and quality control.

Foundational Principles

The Imperative of Stability-Indicating Methods

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify a drug substance in the presence of its potential impurities, excipients, and, most importantly, its degradation products. The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light[2]. Without a validated SIM, one cannot be certain if a decrease in the drug's assay value is due to actual degradation or analytical interference, a critical distinction for regulatory submission and patient safety. The development of a SIM is a mandatory requirement by regulatory bodies like the FDA for all new drug products[4].

The Chemistry of Sulfonamides: A Basis for Degradation

Sulfonamides are characterized by a sulfanilamide core structure, which contains several functional groups susceptible to chemical degradation. Understanding this structure is key to designing relevant stress studies.

  • Primary Aromatic Amine (-NH₂): This group is prone to oxidation, leading to colored degradation products.

  • Sulfonamide Group (-SO₂NH-): The S-N bond in the sulfonamide linkage is susceptible to hydrolytic cleavage under both acidic and basic conditions.

  • Heterocyclic Rings: The various heterocyclic substituents (R group) on the sulfonamide nitrogen can influence the overall stability and may possess their own degradation pathways.

Identifying these potential weak points in the molecule allows for a targeted approach to forced degradation, ensuring that the analytical method is challenged with a realistic spectrum of potential degradants.

The Method Development & Validation Workflow

The development of a robust SIM is a systematic process. It begins with creating a separation method, which is then rigorously tested and optimized through forced degradation studies before being fully validated.

G A Phase 1: Initial Method Development B Phase 2: Forced Degradation Studies (ICH Q1A) A->B  Establish preliminary separation C Phase 3: Method Optimization B->C  Generate degradants D Phase 4: Method Validation (ICH Q2R1) C->D  Ensure peak purity & resolution E Final Stability-Indicating Method D->E  Confirm reliability & robustness

Figure 1: High-level workflow for SIM development.

Phase 1 & 2: Initial Method Development and Forced Degradation

The cornerstone of a SIM is the forced degradation or stress testing study. The goal is to intentionally degrade the drug substance under conditions more severe than accelerated stability testing to produce the likely degradation products[5]. The ICH Q1A(R2) guideline recommends targeting a degradation of 5-20% of the active ingredient, as this range is sufficient to produce and detect degradants without leading to complex secondary degradation pathways that may not be relevant under normal storage conditions[6].

Protocol: Forced Degradation Studies

This protocol outlines the standard stress conditions applied to a sulfonamide drug substance. A parallel study should be run on a placebo (formulation without the API) to demonstrate that excipients do not interfere with the analysis.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the sulfonamide reference standard in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

  • Prepare a corresponding placebo solution at a concentration representative of the formulation.

2. Stress Conditions (Execute in parallel):

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1.0 N HCl.

    • Heat at 70°C for 48 hours.[7]

    • Cool to room temperature, neutralize with an equivalent amount of 1.0 N NaOH, and dilute with mobile phase to the target analytical concentration (e.g., 100 µg/mL).

    • Rationale: The S-N bond in sulfonamides is susceptible to acid-catalyzed hydrolysis. Heat is used to accelerate this process.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1.0 N NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with an equivalent amount of 1.0 N HCl and dilute with mobile phase to the target concentration.

    • Rationale: Basic conditions can also promote the cleavage of the sulfonamide bond.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 10% hydrogen peroxide (H₂O₂).[7]

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to the target concentration.

    • Rationale: The primary aromatic amine is a key site for oxidation. H₂O₂ is a common and effective oxidizing agent for this purpose.

  • Thermal Degradation:

    • Store the solid drug substance in a hot air oven at 70°C for 48 hours.[7]

    • After exposure, allow the powder to cool, then prepare a solution at the target analytical concentration.

    • Rationale: This tests the solid-state stability of the drug substance at elevated temperatures.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m² of UV energy, as specified in ICH Q1B.

    • A control sample should be stored in the dark under the same conditions.

    • Prepare solutions from the stressed samples at the target concentration.

    • Rationale: Evaluates the drug's sensitivity to light, which can catalyze oxidative reactions or other photochemical degradations.

FDS cluster_0 Drug Substance / Product cluster_1 Stress Conditions (ICH Q1A) Drug API Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (1.0 N HCl, 70°C) Drug->Acid Base Base Hydrolysis (1.0 N NaOH, RT) Drug->Base Oxidation Oxidation (10% H₂O₂, RT) Drug->Oxidation Thermal Thermal (Solid) (70°C) Drug->Thermal Photo Photolytic (ICH Q1B Light) Drug->Photo Analysis HPLC Analysis (Peak Purity & Resolution Check) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Figure 2: Workflow for conducting forced degradation studies.

Phase 3: Chromatographic Method Optimization

The samples generated from the forced degradation studies are now used to develop and optimize the HPLC method. The primary goal is to achieve baseline separation of the parent sulfonamide peak from all degradation product peaks and any peaks originating from the placebo.

Typical Chromatographic Conditions

Reversed-phase HPLC is the most common technique for sulfonamide analysis. A C18 column is generally the first choice due to its versatility.

ParameterTypical Starting ConditionRationale & Optimization Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard length and particle size provides good efficiency. If peaks are unresolved, a column with a different stationary phase (e.g., C8, Phenyl) can be tested.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)A gradient elution is often necessary to resolve early-eluting polar degradants from the more non-polar parent drug. Formic acid or phosphoric acid is used to control the pH, ensuring consistent peak shape and retention of the acidic sulfonamides.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize run time and resolution.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times. Temperature can be increased to reduce viscosity and improve peak shape, or decreased to improve resolution.
Detector Photodiode Array (PDA) at 254-270 nmA PDA detector is crucial. It not only quantifies peaks at a specific wavelength but also assesses peak purity by comparing spectra across the peak, which is a key component of demonstrating specificity.[7]
Injection Vol. 10 µLShould be consistent across all injections. Can be adjusted based on analyte concentration and detector sensitivity.

Phase 4: Method Validation Protocol

Once an optimized method demonstrates the ability to separate the drug from its degradants, it must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose[9].

Validation Parameters and Protocols
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, sulfonamide standard, and all forced degradation samples. Use a PDA detector to assess peak purity of the sulfonamide peak in the presence of degradants and excipients.No interference at the retention time of the analyte. The parent peak must be spectrally pure in all stressed samples, demonstrating resolution from degradation products.
Linearity Prepare at least five concentrations of the sulfonamide standard across the range of 80-120% of the target analytical concentration. Plot a graph of peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.As per linearity, accuracy, and precision requirements.
Accuracy (Recovery) Analyze triplicate samples of a placebo spiked with the sulfonamide standard at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery of the analyte.Mean recovery should be between 98.0% and 102.0%.[7]
Precision Repeatability: Analyze six replicate samples of the sulfonamide standard at 100% concentration on the same day, with the same analyst and equipment. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (RSD) should be ≤ 2.0%.
LOD & LOQ Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.[7]The LOQ must be precise and accurate (typically RSD ≤ 10%).
Robustness Intentionally make small, deliberate variations to the method parameters (e.g., ±0.2 pH unit in mobile phase, ±2°C in column temperature, ±5% in mobile phase organic composition). Assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).System suitability parameters must remain within acceptable limits for all variations, demonstrating the method's reliability during normal use.

Conclusion

The development of a stability-indicating HPLC method is a critical and mandatory step in the lifecycle of any pharmaceutical product. By combining a systematic approach to forced degradation with rigorous chromatographic optimization and full validation against ICH guidelines, a reliable and robust method can be established. This ensures that the quality, purity, and potency of sulfonamide drug products can be accurately monitored throughout their shelf life, safeguarding patient health and satisfying regulatory requirements. The protocols and principles outlined in this guide provide a solid framework for scientists to successfully develop and implement such methods in a quality control environment.

References

  • J Pharm Sci. 1979 Jul;68(7):922-4. Stability-indicating sulfa drug analysis using high-performance liquid chromatography.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.

  • Letters in Applied NanoBioScience. 2022;12(1):10. The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.

  • International Council for Harmonisation. Quality Guidelines.

  • Molecules. 2019 Jan;24(3):489. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.

  • International Council for Harmonisation. Q1A(R2) Stability Testing of New Drug Substances and Products.

  • Agilent Technologies. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products.

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  • International Journal of Pharmaceutical and Pharmaceutical Sciences. 2013;5(3):547-554. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM, SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM.

  • Journal of AOAC INTERNATIONAL. 2018;101(3):756-762. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation.

  • Trends in Sciences. 2023;20(6):5209. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

  • International Journal of Analytical Chemistry. 2016;2016:9239862. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation.

  • MedCrave online. Forced Degradation Studies.

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  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-hydroxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-N-phenylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Part 1: Understanding the Synthesis - Core Principles and Common Routes

The synthesis of this compound, a key intermediate in various pharmaceutical compounds, typically involves the formation of a sulfonamide bond between a derivative of 4-hydroxybenzenesulfonic acid and aniline. The success of this synthesis hinges on careful control of reaction conditions to maximize the desired reaction pathway while minimizing side reactions.

Two primary synthetic strategies are commonly employed:

  • Direct Sulfonylation of Aniline with a Protected Phenol: This is a robust and widely used method. It involves the reaction of aniline with a 4-hydroxybenzenesulfonyl chloride derivative where the phenolic hydroxyl group is protected. This protection is crucial to prevent unwanted side reactions. A subsequent deprotection step reveals the target molecule.

  • Nucleophilic Aromatic Substitution (SNAr) or Coupling Reactions: Alternative routes, such as the Ullmann condensation, can be employed to form the N-aryl bond. These methods are particularly useful when direct sulfonylation is challenging.

This guide will primarily focus on the first, more common, synthetic route and its optimization.

Part 2: Troubleshooting Guide - A Symptom-Based Approach

Low yields and impure products are common frustrations in organic synthesis. This section provides a structured approach to diagnosing and resolving issues you may encounter during the synthesis of this compound.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting Workflow for Low Yield start Low Yield Observed reactant_quality Verify Reactant Quality (Aniline, Protected Sulfonyl Chloride, Base) start->reactant_quality Start Here reaction_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) reactant_quality->reaction_conditions If reactants are pure success Optimized Yield reactant_quality->success Issue Resolved workup_purification Analyze Workup & Purification (Extraction, Crystallization, Chromatography) reaction_conditions->workup_purification If conditions are optimized reaction_conditions->success Issue Resolved deprotection Evaluate Deprotection Step workup_purification->deprotection If product loss is minimal workup_purification->success Issue Resolved deprotection->success If deprotection is efficient

A systematic workflow to diagnose and resolve low yield issues.

Frequently Asked Questions (FAQs) - Troubleshooting in Detail

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yield is a multifaceted problem that can originate from several stages of your experiment.[1] A systematic evaluation is key. Here’s a breakdown of potential culprits:

  • Reactant Quality:

    • Sulfonyl Chloride Instability: 4-Acetamidobenzenesulfonyl chloride, a common starting material, is susceptible to hydrolysis.[2] Ensure it is dry and has been stored properly. Using freshly prepared or newly purchased sulfonyl chloride is recommended.

    • Aniline Purity: Aniline can oxidize over time, leading to colored impurities that can interfere with the reaction. Distill aniline if its purity is questionable.

    • Base Quality and Choice: The base is critical for scavenging the HCl generated during the reaction.[3] Ensure your base (e.g., pyridine, triethylamine) is dry. An inappropriate base can lead to side reactions.[1]

  • Reaction Conditions:

    • Solvent Selection: The choice of solvent is crucial. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[4] The solvent must be anhydrous, as water will readily react with the sulfonyl chloride.

    • Temperature Control: The reaction is typically run at room temperature.[4] However, gentle heating might be necessary for less reactive anilines. Conversely, for highly reactive systems, cooling might be required to control the reaction rate and prevent side product formation.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting materials, while excessively long times can lead to product degradation.

  • Workup and Purification:

    • Product Loss During Extraction: Ensure the pH of the aqueous layer is optimized during extraction to prevent your product from partitioning into the wrong phase.

    • Purification Method: Recrystallization is a common purification method. Choosing the right solvent system is critical to maximize recovery. If recrystallization is ineffective, column chromatography may be necessary.

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the common side reactions?

A2: The formation of side products is a primary reason for reduced yield and purity. Here are the most common side reactions and how to mitigate them:

  • Hydrolysis of the Sulfonyl Chloride: This is the most common side reaction, where the sulfonyl chloride reacts with trace amounts of water to form the corresponding sulfonic acid.

    • Mitigation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Bis-sulfonylation of Aniline: While less common with aniline itself, highly activated anilines could potentially undergo reaction at both the nitrogen and on the aromatic ring, especially under harsh conditions. More commonly, if the primary amine is not sufficiently reactive, the sulfonyl chloride might react with another molecule of the amine.

    • Mitigation: Use a slight excess of the amine to ensure the sulfonyl chloride is consumed by the desired reaction.[1] Slow, dropwise addition of the sulfonyl chloride to the amine solution can also help.

  • Reaction at the Phenolic Hydroxyl Group (if unprotected): If the hydroxyl group on the benzenesulfonyl chloride is not protected, it can react with the sulfonyl chloride to form a sulfonate ester.

    • Mitigation: Always use a protecting group for the hydroxyl functionality. The acetamido group in 4-acetamidobenzenesulfonyl chloride serves this purpose well, acting as a protected form of the amine.[5][6]

Q3: The deprotection of the acetamido group is not going to completion. How can I improve this step?

A3: The hydrolysis of the acetamido group to reveal the free hydroxyl group is a critical final step. Incomplete deprotection will result in a mixture of the desired product and the protected intermediate.

  • Acid-Catalyzed Hydrolysis: This is the most common method.

    • Procedure: The protected sulfonamide is heated in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid.

    • Troubleshooting:

      • Acid Concentration and Temperature: If the reaction is sluggish, increasing the acid concentration or the reaction temperature can help. However, be cautious as harsh conditions can lead to degradation of the desired product.

      • Reaction Time: Monitor the reaction by TLC until the starting material is fully consumed.

  • Base-Catalyzed Hydrolysis: This can also be effective.

    • Procedure: The protected sulfonamide is refluxed with an aqueous base like sodium hydroxide.

    • Troubleshooting: Similar to acid hydrolysis, adjusting the base concentration and temperature can drive the reaction to completion.

Q4: My final product is colored, even after purification. What is the cause and how can I remove the color?

A4: Color in the final product often indicates the presence of oxidized impurities.

  • Source of Color:

    • Oxidized Aniline: As mentioned, aniline can oxidize. If impure aniline was used, the resulting colored byproducts can be carried through the synthesis.

    • Degradation during Deprotection: Harsh deprotection conditions can sometimes lead to the formation of colored degradation products.

  • Decolorization Techniques:

    • Activated Charcoal: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.

    • Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more rigorous method for separating the colored impurities from your product.

Part 3: Experimental Protocols

These protocols provide a detailed, step-by-step methodology for the synthesis and purification of this compound.

Protocol 1: Synthesis of N-(4-hydroxyphenyl)benzenesulfonamide (via protected intermediate)

Diagram: Synthetic Workflow

Synthetic Workflow start Start step1 Step 1: Sulfonylation (4-Acetamidobenzenesulfonyl chloride + Aniline) start->step1 step2 Step 2: Workup & Isolation (Extraction & Washing) step1->step2 step3 Step 3: Deprotection (Acid Hydrolysis) step2->step3 step4 Step 4: Purification (Recrystallization) step3->step4 end Final Product step4->end

A step-by-step workflow for the synthesis.

Step 1: Synthesis of 4-acetamido-N-phenylbenzenesulfonamide

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve aniline (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of aniline).

  • Add pyridine (1.2 eq.) to the solution and cool the flask in an ice bath.

  • In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.05 eq.) in a minimum amount of anhydrous DCM.

  • Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirred aniline solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

Step 2: Workup and Isolation of the Protected Intermediate

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and aniline), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-acetamido-N-phenylbenzenesulfonamide. This product is often a solid and can be used in the next step without further purification if it appears relatively clean by TLC.

Step 3: Deprotection to this compound

  • To the crude 4-acetamido-N-phenylbenzenesulfonamide, add a mixture of concentrated hydrochloric acid and ethanol (e.g., 1:1 v/v).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material has been completely consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature. A precipitate of the product may form.

Step 4: Purification of the Final Product

  • If a precipitate has formed, collect it by vacuum filtration and wash with cold water.

  • If no precipitate forms, pour the reaction mixture into a beaker of ice water to induce precipitation.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetone/water, to obtain pure this compound as a crystalline solid.

  • Dry the purified product in a vacuum oven.

Data Presentation: Expected Yields and Physical Properties
StepCompoundTypical YieldMelting Point (°C)
14-acetamido-N-phenylbenzenesulfonamide85-95%~215-218
3This compound70-85% (after deprotection and purification)~175-178

Note: Yields and melting points are approximate and can vary depending on the specific reaction conditions and purity of the reagents.

Part 4: Alternative Synthetic Strategies

While the protected phenol route is common, other methods can be advantageous in specific contexts.

Q5: Are there alternative methods to form the N-aryl sulfonamide bond?

A5: Yes, several other methods exist, each with its own advantages and disadvantages.

  • Mitsunobu Reaction: This reaction allows for the coupling of a sulfonamide with an alcohol.[7][8] In this context, one could potentially couple 4-hydroxyaniline with a benzenesulfonic acid derivative, though this is a less direct route for the target molecule. The Mitsunobu reaction is known for its mild conditions and stereoselectivity.[7]

  • Ullmann Condensation: This copper-catalyzed cross-coupling reaction can be used to form C-N bonds.[9][10] It typically involves the reaction of an amine with an aryl halide.[9] For the synthesis of this compound, one could envision a reaction between 4-hydroxybenzenesulfonamide and an activated phenyl halide. Traditional Ullmann conditions often require high temperatures, but modern ligand-assisted protocols have made the reaction more versatile.[9][10]

References

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  • PubMed. (2008, July 11). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-ACETAMIDOBENZENESULFONAMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.
  • European Patent Office. (2023, November 8). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - European Patent Office - EP 3526188 B1 - EPO. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-Phenylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-phenylbenzenesulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and detailed protocols.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the purification of N-phenylbenzenesulfonamide derivatives.

Q1: What are the most common impurities I should expect after synthesizing an N-phenylbenzenesulfonamide derivative?

A1: The impurity profile is highly dependent on the synthetic route, but typically you can expect to find:

  • Unreacted Starting Materials: Such as the parent aniline or benzenesulfonyl chloride. Using a slight excess of the sulfonyl chloride can drive the reaction to completion but will require more rigorous purification to remove the unreacted starting material.[1]

  • Di-sulfonated Aniline: If the reaction conditions are not carefully controlled, a second sulfonyl group can react with the newly formed sulfonamide.

  • Hydrolyzed Sulfonyl Chloride: Benzenesulfonyl chloride can react with any moisture present to form benzenesulfonic acid.

  • Side-products from the Base: For instance, if pyridine is used as a base, it can form a salt that may be carried through the work-up.

Q2: My N-phenylbenzenesulfonamide derivative seems to be "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution becomes supersaturated at a temperature above the melting point of your compound in that particular solvent.

Immediate Steps to Take:

  • Add More Solvent: Add a small amount of the hot solvent to redissolve the oil.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal from a previous successful batch.[2]

  • Lower the Temperature Slowly: Rapid cooling often promotes oiling. Allow the solution to cool to room temperature slowly before moving it to an ice bath. Slower crystallization generally leads to higher purity.[3]

Q3: I'm struggling with the solubility of my derivative. It's poorly soluble in common organic solvents. What are my options?

A3: The solubility of N-phenylbenzenesulfonamide derivatives can be challenging due to the presence of both nonpolar aromatic rings and a polar sulfonamide group.[4]

  • Solvent Mixtures: A combination of solvents can be effective. For example, using 95% ethanol takes advantage of ethanol to solvate the nonpolar benzene ring and the 5% water to solvate the polar amino and sulfonamide groups.[4] Other solvents of intermediate polarity like acetone or isopropyl alcohol can also be effective.[4]

  • Heated Solvents: Many derivatives have significantly better solubility in hot solvents. This is the principle behind recrystallization.

  • Alternative Purification Methods: If solubility remains an issue for crystallization, consider flash column chromatography or preparative HPLC.

Q4: Can I use acid-base extraction to purify my N-phenylbenzenesulfonamide derivative?

A4: Yes, this can be a very effective technique. The hydrogen on the nitrogen of the sulfonamide group is acidic (pKa is approximately 10). This allows the sulfonamide to be deprotonated by a moderately strong base (like aqueous NaOH) to form a water-soluble salt. This salt can then be extracted into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified to precipitate the purified sulfonamide.[5] This method is particularly useful for removing non-acidic starting materials or byproducts.[6]

In-Depth Troubleshooting Guides

Challenge 1: Persistent Impurities Co-eluting with the Product in Column Chromatography

Scenario: You are running a silica gel flash column, but a persistent impurity, often a starting material or a closely related byproduct, consistently elutes with your desired N-phenylbenzenesulfonamide derivative.

Causality: The polarity of your product and the impurity are too similar in the chosen solvent system for effective separation on silica gel.

Troubleshooting Workflow:

start Impurity Co-elution Detected step1 Optimize Solvent System (Normal Phase) start->step1 step2 Try a Different Eluent System (e.g., Toluene/EtOAc, DCM/Acetone) step1->step2 If separation is still poor end_success Pure Product Isolated step1->end_success Successful Separation step3 Consider Reversed-Phase Chromatography step2->step3 If co-elution continues step2->end_success Successful Separation step4 Utilize Acid-Base Chemistry step3->step4 If separation is still suboptimal step3->end_success Successful Separation step4->end_success Successful Separation end_fail Impurity Persists step4->end_fail

Caption: Decision workflow for resolving co-elution issues.

Detailed Steps:

  • Optimize the Solvent System:

    • Decrease Polarity: If your compound has an Rf of > 0.4 on TLC, decrease the polarity of your eluent to increase the separation between your compound and more polar impurities.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to "pull" apart compounds with similar polarities. A common starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.[7][8]

  • Change the Solvent System's Selectivity:

    • If optimizing the polarity of a hexane/ethyl acetate system fails, switch to a different solvent system with different chemical properties. For example, using dichloromethane/methanol or toluene/ethyl acetate can alter the interactions with the silica gel and improve separation.[9]

  • Switch to Reversed-Phase Chromatography:

    • If your compound is sufficiently polar and soluble in aqueous-organic mixtures, reversed-phase chromatography can be an excellent alternative.[10] Here, the stationary phase is nonpolar (e.g., C18-bonded silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This inverts the elution order compared to normal-phase chromatography and can effectively separate compounds that are problematic on silica.

  • Leverage Acid-Base Chemistry:

    • As mentioned in the FAQs, an acid-base extraction can be a powerful purification step prior to chromatography. By converting your sulfonamide to its salt, you can wash away neutral organic impurities.

Challenge 2: Product Decomposition on Silica Gel Column

Scenario: You observe streaking on your TLC plate and obtain a low yield of your desired product after column chromatography, with fractions containing what appears to be the desulfonylated starting aniline.

Causality: The inherent acidity of standard silica gel can be sufficient to hydrolyze certain sensitive N-phenylbenzenesulfonamide derivatives.

Troubleshooting Workflow:

start Product Decomposition on Silica step1 Deactivate the Silica Gel start->step1 step3 Minimize Contact Time start->step3 step2 Use Alternative Stationary Phase step1->step2 If decomposition persists end_success Pure, Intact Product step1->end_success Successful Purification step2->end_success step3->step1

Caption: Strategy for preventing on-column decomposition.

Detailed Steps:

  • Deactivate the Silica Gel:

    • The most common solution is to neutralize the acidic silica gel by adding a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine is sufficient to prevent the hydrolysis of acid-sensitive compounds.[11]

  • Use an Alternative Stationary Phase:

    • If deactivating the silica is not effective, consider using a less acidic stationary phase, such as neutral or basic alumina. Florisil is another potential alternative.

  • Minimize Contact Time:

    • The longer your compound is on the column, the more time it has to decompose. Use a slightly more polar solvent system to elute your compound faster. This is a trade-off, as it may reduce separation, so it should be combined with other techniques.

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This protocol is ideal for purifying solid N-phenylbenzenesulfonamide derivatives that exhibit a significant difference in solubility between a hot and cold solvent system.

Materials:

  • Crude N-phenylbenzenesulfonamide derivative

  • Solvent 1 ("Good" solvent: dissolves the compound when hot)

  • Solvent 2 ("Bad" solvent: compound is poorly soluble, but miscible with Solvent 1)

  • Erlenmeyer flask, hot plate, filter paper, Buchner funnel

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot "good" solvent (Solvent 1) required to just dissolve the compound completely.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "bad" solvent (Solvent 2) dropwise until you observe persistent cloudiness (turbidity).[2][12]

  • Re-dissolution: If the solution becomes too cloudy, add a few drops of hot Solvent 1 to just redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold Solvent 2.

  • Drying: Dry the crystals in a vacuum oven.

Table 1: Common Recrystallization Solvent Systems

"Good" Solvent (Solvent 1)"Bad" Solvent (Solvent 2)Notes
EthanolWaterA very common and effective system for many sulfonamides.[4]
AcetoneHexanesGood for compounds of intermediate polarity.[13]
Ethyl AcetateHexanesAnother widely used system.
DichloromethaneHexanesUseful for less polar derivatives.
Protocol 2: Flash Column Chromatography

This protocol is for the purification of N-phenylbenzenesulfonamide derivatives that are difficult to crystallize or are contaminated with impurities of similar polarity.

Materials:

  • Crude N-phenylbenzenesulfonamide derivative

  • Silica gel (or other stationary phase)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Chromatography column, collection tubes

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of your target compound between 0.2 and 0.4 for good separation.[8]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the column. Alternatively, for compounds with poor solubility in the eluent, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin eluting with your chosen solvent system. If using a gradient, start with a low polarity and gradually increase it.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

Table 2: Typical Impurities and Recommended Purification Strategies

ImpurityProbable SourceRecommended Primary Purification MethodKey Considerations
Unreacted AnilineIncomplete reactionAcid-Base ExtractionAniline is basic and can be removed with an acidic wash (e.g., 1M HCl).
Unreacted Benzenesulfonyl ChlorideIncomplete reactionAqueous Work-up/Column ChromatographySulfonyl chloride will hydrolyze to sulfonic acid during aqueous work-up.
Benzenesulfonic AcidHydrolysis of sulfonyl chlorideAcid-Base ExtractionThe sulfonic acid is highly acidic and can be removed with a basic wash (e.g., NaHCO3).
Di-sulfonated ProductOver-reactionColumn ChromatographyThis byproduct is typically more polar than the desired product.

References

  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • Crystallization of Sulfanilamide - YouTube.
  • Facile separation of sulfonamides from their degradates by liquid--liquid extraction. J Pharm Sci. 1978 Oct;67(10):1415-9.
  • 4.4: Experiment 3 Notes - Chemistry LibreTexts.
  • Crystallographic details of sulfonamides 1-6. | Download Table - ResearchGate.
  • Separation of Benzenesulfonamide, 3-nitro-N-phenyl- on Newcrom R1 HPLC column.
  • Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides - Benchchem.
  • Sulfonamide purification process - US2777844A - Google Patents.
  • N-Phenylbenzenesulfonamide|CAS 1678-25-7 - Benchchem.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Acid-Base Extraction.
  • Acid–base extraction - Wikipedia.
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.
  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols - Benchchem.
  • Successful Flash Chromatography - King Group.
  • Flash Chromatography Basics | Sorbent Technologies, Inc.
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare.

Sources

Technical Support Center: Synthesis of 4-hydroxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-N-phenylbenzenesulfonamide. This document provides in-depth troubleshooting advice, answers to frequently encountered issues, and validated protocols to help you identify and mitigate common byproducts, ensuring the purity and yield of your target compound.

Introduction: The Challenge of Selective Sulfonylation

The synthesis of this compound, a key structural motif in medicinal chemistry, typically involves the reaction of a sulfonyl chloride with an amine or phenol derivative. While seemingly straightforward, these reactions are often complicated by competing reaction pathways, the presence of multiple reactive sites, and the lability of intermediates. This guide is structured to address these challenges head-on, moving from the identification of common synthetic routes and their associated byproducts to practical, step-by-step protocols for troubleshooting and purification.

Section 1: Understanding the Synthetic Landscape and Potential Pitfalls

A robust understanding of the reaction mechanism is the first line of defense against byproduct formation. A common and effective strategy involves a protecting group approach, starting from anisole, to prevent unwanted side reactions at the hydroxyl group. This multi-step process, while effective, introduces several checkpoints where impurities can arise.

The general workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Demethylation Anisole Anisole Intermediate1 4-Methoxybenzenesulfonyl Chloride Anisole->Intermediate1 Electrophilic Aromatic Substitution ClSO3H Chlorosulfonic Acid (ClSO3H) Intermediate2 4-Methoxy-N-phenyl- benzenesulfonamide Intermediate1->Intermediate2 Nucleophilic Acyl Substitution Aniline Aniline FinalProduct 4-Hydroxy-N-phenyl- benzenesulfonamide Intermediate2->FinalProduct Cleavage of Ether Linkage (e.g., AlCl3, HBr) Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways Start 4-Methoxybenzenesulfonyl Chloride (Intermediate 1) DesiredProduct 4-Methoxy-N-phenyl- benzenesulfonamide Start->DesiredProduct + Aniline Byproduct1 2-Methoxybenzenesulfonyl Chloride (Ortho Isomer) Start->Byproduct1 Minor product from chlorosulfonation step Byproduct2 4-Methoxybenzenesulfonic Acid (Hydrolysis Product) Start->Byproduct2 Presence of H2O Byproduct3 N,N-bis(4-methoxybenzenesulfonyl) aniline (Disubstitution) DesiredProduct->Byproduct3 Excess Intermediate 1 or harsh conditions

Caption: Key byproduct formation pathways from a central intermediate.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your synthesis and analysis.

FAQ 1: My reaction is complete, but my NMR/LC-MS shows two isomeric products. What is the likely contaminant?

Answer: The most probable cause is the presence of the ortho-isomer, 2-hydroxy-N-phenylbenzenesulfonamide .

  • Causality: During the initial chlorosulfonation of anisole, the methoxy group is a strong ortho, para-director. While steric hindrance makes the para position the major product, a small but significant amount of the ortho-isomer (2-methoxybenzenesulfonyl chloride) is often formed. [1]This isomeric impurity is structurally similar to the main intermediate and will typically carry through the subsequent reaction steps.

  • Identification:

    • LC-MS: You will observe two peaks with identical mass-to-charge ratios (m/z). The ortho-isomer may have a slightly different retention time due to polarity differences.

    • ¹H NMR: The aromatic region will be more complex than expected. The clean AA'BB' splitting pattern of the para-substituted hydroxy-phenyl ring will be overlapped by the more complex multiplet of the ortho-substituted analog.

  • Solution: Careful purification by column chromatography or fractional recrystallization is required. The polarity difference between the two isomers, though slight, is often sufficient for separation on silica gel.

FAQ 2: I observe a highly polar, water-soluble byproduct that streaks on my TLC plate. What could it be?

Answer: This is characteristic of the hydrolyzed sulfonyl chloride intermediate, 4-methoxybenzenesulfonic acid (from Step 1) or its demethylated analog, 4-hydroxybenzenesulfonic acid .

  • Causality: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis in the presence of water. [2]Even trace amounts of moisture in your reagents or solvent can lead to the formation of the corresponding sulfonic acid.

  • Identification:

    • TLC: The sulfonic acid will likely streak or remain at the baseline when using common organic solvent systems (e.g., hexane/ethyl acetate).

    • LC-MS (ESI-): Look for a strong signal corresponding to the deprotonated sulfonic acid ([M-H]⁻).

  • Solution: This byproduct can be easily removed with a basic aqueous wash (e.g., with a saturated solution of sodium bicarbonate) during the workup. The acidic sulfonic acid will be deprotonated to form a water-soluble salt, which partitions into the aqueous layer, while your desired neutral product remains in the organic phase. [3]

FAQ 3: My final product seems pure by NMR, but the yield is low and I have a significant amount of a less polar byproduct. What happened?

Answer: This often points to the formation of a di-substituted byproduct, such as N,N-bis(4-methoxybenzenesulfonyl)aniline , which forms during the sulfonamide coupling step.

  • Causality: If the reaction conditions are too harsh or if there is a significant excess of the sulfonyl chloride reagent, the initially formed sulfonamide can act as a nucleophile itself (after deprotonation of the sulfonamide N-H) and react with a second molecule of the sulfonyl chloride.

  • Identification:

    • LC-MS: This byproduct will have a significantly higher mass than the desired product.

    • TLC: It will be less polar (higher Rf) than your desired N-H containing sulfonamide.

    • ¹H NMR: The characteristic N-H proton signal of the desired sulfonamide will be absent in the spectrum of this impurity.

  • Solution: This issue is best addressed by controlling the reaction stoichiometry. Use of a slight excess (1.0-1.1 equivalents) of the amine is sometimes employed. If the byproduct does form, it can be separated from the desired product using silica gel chromatography.

FAQ 4: I have a byproduct that I suspect is from incomplete demethylation. How can I confirm this?

Answer: The presence of 4-methoxy-N-phenylbenzenesulfonamide is a common issue if the demethylation step (Step 3) does not go to completion.

  • Causality: Cleavage of the methyl ether is often a challenging step. Insufficient reagent, reaction time, or temperature can lead to incomplete conversion.

  • Identification:

    • ¹H NMR: The most telling sign is the presence of a sharp singlet around 3.7-3.9 ppm, corresponding to the methoxy (-OCH₃) protons. The phenolic -OH proton in your final product will be a broad singlet that is exchangeable with D₂O.

    • LC-MS: The mass of this byproduct will be 14 units higher than your final product (CH₂ difference).

  • Solution: If a significant amount of this intermediate remains, the most effective solution is to re-subject the mixture to the demethylation conditions. Alternatively, it can be separated by column chromatography, as the phenolic final product is significantly more polar than its methoxy-protected precursor.

Section 3: Analytical & Purification Protocols

Accurate identification and removal of byproducts are critical for obtaining high-purity material.

Table 1: Summary of Potential Byproducts and Key Identifiers
Byproduct NameCommon CauseExpected m/z [M+H]⁺Key Analytical Signature
2-Hydroxy-N-phenylbenzenesulfonamide Ortho-isomer formationSame as productIsomeric peak in LC-MS; complex aromatic region in ¹H NMR.
4-Hydroxybenzenesulfonic Acid Hydrolysis of intermediate175.01Highly polar; streaks on TLC; strong [M-H]⁻ signal in ESI-MS.
N,N-bis(phenylsulfonyl)aniline Analog Excess sulfonyl chlorideHigher mass than productLess polar than product; absence of N-H signal in ¹H NMR and IR.
4-Methoxy-N-phenylbenzenesulfonamide Incomplete demethylationProduct mass + 14Singlet at ~3.8 ppm in ¹H NMR; less polar than the final product.
Protocol 3.1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of your crude or purified this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve ~1 mg of your sample in 1 mL of a 1:1 mixture of Acetonitrile:Water.

  • Analysis: The expected elution order is typically: sulfonic acid byproducts (very early), the desired hydroxylated product, the isomeric byproduct, and finally the methoxy-protected intermediate.

Protocol 3.2: Purification via Acid-Base Extraction

This technique is highly effective for removing acidic or basic impurities. To remove the 4-hydroxybenzenesulfonic acid byproduct:

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Repeat this wash 2-3 times.

  • The acidic sulfonic acid will react with the bicarbonate to form a sodium salt, which will be extracted into the aqueous layer.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

This procedure selectively removes acidic impurities while leaving your neutral product and other non-acidic byproducts in the organic layer for further purification by chromatography or recrystallization. [3]

References

  • Filo. (2025). Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide.
  • Rehman, A. et al. (n.d.). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • Various Authors. (2023). What is the method of analysis of sulphonamides? Quora.
  • BenchChem. (2025).
  • Unknown Author. (n.d.). Synthesis of Sulfanilamide.
  • YMER. (n.d.).
  • Theochem @ Mercer University. (n.d.). THE SYNTHESIS OF SULFA DRUGS.
  • Unknown Author. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem.
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-N,N-dimethylbenzenesulfonamide.
  • Unknown Author. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS.
  • Unknown Author. (2017). N-(4-Hydroxyphenyl)benzenesulfonamide.

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Technical Support Center: Solubility Enhancement for 4-hydroxy-N-phenylbenzenesulfonamide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical solutions for overcoming solubility challenges with 4-hydroxy-N-phenylbenzenesulfonamide in your in vitro experiments. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Compound Handling & Stock Solution Preparation

Question 1: I've received my vial of this compound, which is a solid. What is the best solvent for creating a high-concentration stock solution?

Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, including those with poor aqueous solubility.[3] For most in vitro applications, preparing a 10 mM to 100 mM stock solution in 100% anhydrous DMSO is a standard and effective practice.[1][4]

Rationale: Creating a concentrated stock solution is crucial for minimizing the volume of organic solvent introduced into your aqueous assay medium.[5][6] High concentrations of DMSO can be cytotoxic or interfere with assay components, so it's critical to keep the final concentration in your experiment as low as possible, typically below 0.5%.[1][7]

dot

Caption: Workflow for preparing stock and working solutions.

Question 2: My compound is not fully dissolving in DMSO, even at a lower concentration. What should I do?

Answer: If you're experiencing difficulty dissolving this compound in DMSO, you can try gentle warming and vortexing or sonication.

  • Gentle Warming: Briefly warm the solution in a 37°C water bath.[3][8] Avoid excessive heat, as it could potentially degrade the compound.

  • Vortexing/Sonication: Vigorous vortexing or brief sonication can help break up solid particles and facilitate dissolution.[8]

If solubility issues persist, it may indicate that the compound has reached its solubility limit in DMSO. In such cases, preparing a lower concentration stock solution is the next logical step.

Addressing Precipitation in Aqueous Media

Question 3: When I dilute my DMSO stock solution into my aqueous cell culture medium or buffer, the compound precipitates immediately. Why is this happening and how can I prevent it?

Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[9] It occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[2] Here are several strategies to mitigate this issue:

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution.[7][9] This gradual change in solvent composition can help keep the compound in solution.

  • Pre-warmed Media: Always add the compound to pre-warmed (37°C) cell culture media.[9][10] Solubility of many compounds decreases at lower temperatures.

  • Mixing During Addition: Add the stock solution dropwise to the media while gently vortexing or swirling.[9] This rapid dispersion prevents localized high concentrations of the compound that can trigger precipitation.

  • Serum Content: The presence of proteins like albumin in Fetal Bovine Serum (FBS) can sometimes help to solubilize hydrophobic compounds.[2] However, in some cases, high concentrations of the compound and serum can lead to the formation of insoluble protein-compound complexes.[2]

dot

Precipitation_Troubleshooting cluster_problem Problem cluster_solutions Solutions Precipitation Compound Precipitates in Aqueous Medium Serial_Dilution Perform Serial Dilutions Precipitation->Serial_Dilution Prewarm_Media Use Pre-warmed (37°C) Media Precipitation->Prewarm_Media Gentle_Mixing Add Dropwise While Mixing Precipitation->Gentle_Mixing Optimize_Serum Optimize Serum Concentration Precipitation->Optimize_Serum

Caption: Troubleshooting workflow for compound precipitation.

Question 4: I've tried the basic troubleshooting steps, but I'm still observing precipitation. Are there more advanced formulation strategies I can use?

Answer: Yes, if standard methods are insufficient, you can explore more advanced formulation techniques. These methods aim to increase the apparent solubility of the compound in aqueous solutions.

Strategy Mechanism of Action Considerations
pH Adjustment For ionizable compounds, altering the pH of the medium can increase solubility by shifting the equilibrium towards the more soluble ionized form.[11][] this compound has a phenolic hydroxyl group, which is weakly acidic.Increasing the pH of the buffer or medium above the pKa of the hydroxyl group will deprotonate it, forming a more soluble phenoxide salt. However, ensure the adjusted pH is compatible with your assay system (e.g., cell viability).[13][14]
Co-solvents Using a water-miscible organic solvent in the final formulation can increase the solubility of poorly water-soluble drugs.[15][16]Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[][17] The concentration of the co-solvent must be carefully optimized to avoid toxicity in cell-based assays.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion and increasing aqueous solubility.[18][19][20]Different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) have varying complexation efficiencies.[21][22] This is a widely used and effective method for improving the solubility of sulfonamides.[23]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution.

Materials:

  • This compound (Molecular Weight: 249.29 g/mol )[24]

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)[2]

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.49 mg of this compound powder.[25]

  • Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.[3]

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.[3] If necessary, briefly warm the tube in a 37°C water bath to aid dissolution.[8]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Determining Maximum Soluble Concentration in Assay Medium

This protocol helps you determine the highest concentration of your compound that remains soluble under your experimental conditions.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well flat-bottom plate

  • Sterile reagent reservoirs and multichannel pipette

Procedure:

  • Prepare Serial Dilutions:

    • In a 96-well plate, add 100 µL of complete medium to wells A2 through A12.

    • Add 200 µL of medium containing the highest desired concentration of the compound (e.g., 200 µM with 0.2% DMSO) to well A1.

    • Transfer 100 µL from well A1 to A2, mix thoroughly by pipetting up and down, then transfer 100 µL from A2 to A3, and so on, until well A11. Discard 100 µL from well A11. Well A12 will serve as a vehicle control (medium only).[2]

  • Incubation and Observation:

    • Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your planned experiment.

    • Visually inspect each well for any signs of precipitation (cloudiness, crystals) at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours). You can also view the wells under a microscope to detect fine precipitates.[10]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your assay conditions.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available from: [Link]

  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. Available from: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. Available from: [Link]

  • Best Practices For Stock Solutions. FasterCapital. Available from: [Link]

  • DMSO Solution 60ml. Elite Biogenix. Available from: [Link]

  • Co-solvent: Significance and symbolism. (2025-12-23). Available from: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]

  • Top Ten Tips for Making Stock Solutions. Bitesize Bio. (2025-05-27). Available from: [Link]

  • pH and Solubility. AP Chem | Fiveable. Available from: [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. (2013-02-13). Available from: [Link]

  • How does pH affect solubility?. askIITians. (2025-03-11). Available from: [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media?. (2015-02-05). Available from: [Link]

  • 4-amino-2-hydroxy-N-phenylbenzenesulfonamide | C12H12N2O3S. PubChem. Available from: [Link]

  • Lab Skills: Preparing Stock Solutions. YouTube. (2021-08-20). Available from: [Link]

  • Does Solution pH Control The Extent Of Solubility?. YouTube. (2025-12-19). Available from: [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. (2019-01-02). Available from: [Link]

  • Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. (2025-08-10). Available from: [Link]

  • study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. (2018-07-24). Available from: [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. (2014-07-31). Available from: [Link]

  • Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim. Huvepharma. Available from: [Link]

  • 4-Hydroxybenzenesulfonic acid | C6H6O4S. PubChem. Available from: [Link]

  • p-Hydroxybenzenesulfonamide | C6H7NO3S. PubChem - NIH. Available from: [Link]

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Technical Support Center: Forced Degradation Studies of 4-hydroxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for forced degradation studies of 4-hydroxy-N-phenylbenzenesulfonamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions and troubleshooting strategies for your experiments. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to ensure the success of your stability-indicating method development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the principles and execution of forced degradation studies.

Q1: What are forced degradation studies and why are they a critical regulatory requirement?

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. The core objectives are to:

  • Identify Potential Degradants: Determine the likely degradation products that could form under normal storage conditions over the shelf-life of the product.[1]

  • Elucidate Degradation Pathways: Understand the chemical breakdown mechanisms of the drug substance.[2]

  • Develop and Validate Stability-Indicating Methods: Demonstrate that the chosen analytical method (typically HPLC) is specific and can effectively separate the intact drug from its degradation products. This is a key requirement of regulatory bodies like the ICH and FDA.[1]

  • Inform Formulation and Packaging Development: Knowledge of the molecule's intrinsic stability helps in creating a stable formulation and selecting appropriate packaging to protect it from adverse conditions like light or moisture.[1]

Q2: At what stage of drug development should forced degradation studies be performed?

According to FDA guidance, formal stress testing should be conducted during Phase III of the regulatory submission process.[1][3] However, it is highly advisable to initiate these studies much earlier, during preclinical or Phase I development. Performing them early allows sufficient time to identify and characterize degradants, understand the molecule's liabilities, and develop a robust stability-indicating method well before pivotal clinical trials.[3]

Q3: What are the key chemical liabilities of this compound that I should be aware of?

The structure of this compound contains several functional groups susceptible to degradation:

  • Sulfonamide Linkage (-SO₂-NH-): This is the most probable site for hydrolytic cleavage under both acidic and basic conditions, which would break the molecule into 4-hydroxybenzenesulfonic acid and aniline.

  • Phenolic Hydroxyl Group (-OH): Phenols are highly susceptible to oxidation, which can lead to the formation of colored degradation products like quinones.[3] This group's reactivity is also pH-dependent.

  • Aromatic Rings: While generally stable, the phenyl rings can be susceptible to photolytic degradation or aggressive oxidation.

Q4: What is the target percentage of degradation, and why is it important?

The generally accepted goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3] This range is critical for several reasons:

  • Under-stressing (<5%): May not generate a sufficient quantity of degradants to be reliably detected and for the analytical method's specificity to be properly challenged.

  • Over-stressing (>20%): Can lead to the formation of secondary or tertiary degradation products that are not relevant to the actual stability profile of the drug under normal storage conditions.[4] This complicates the analysis and may lead to unnecessary investigation of irrelevant impurities.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides solutions to specific issues you may encounter during your experiments and detailed protocols for conducting the studies.

Troubleshooting Common Issues
Q5: I've applied standard stress conditions, but I'm seeing minimal to no degradation (<5%). What are my next steps?

This indicates that this compound is relatively stable under the initial conditions. To induce sufficient degradation, you must systematically increase the stress level.

Recommended Actions:

  • For Acid/Base Hydrolysis:

    • Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[1]

    • Increase the temperature. Refluxing the sample at a controlled temperature (e.g., 60-80°C) can significantly accelerate hydrolysis.[2]

    • Extend the exposure time. Monitor the degradation at various time points (e.g., 2, 6, 12, 24 hours).

  • For Oxidation:

    • Increase the concentration of hydrogen peroxide (e.g., from 3% to 10% or even 30%).

    • Gently heat the solution (e.g., up to 40-60°C), as heat can catalyze oxidation.

  • For Thermal Stress:

    • Increase the temperature in increments. If 60°C shows no effect, try 80°C. High temperatures above 80°C should be used cautiously as they may lead to unrealistic degradation pathways.[2]

    • For solid-state studies, consider adding humidity (e.g., 75% RH) as moisture can often facilitate thermal degradation.[2]

Q6: My sample has degraded almost completely, making it impossible to quantify the parent drug. How do I achieve the target 5-20% degradation?

Excessive degradation means the stress conditions were too harsh. The strategy is to systematically reduce the intensity of the stressor.[4]

Recommended Actions:

  • For Acid/Base Hydrolysis:

    • Decrease the concentration of the acid or base (e.g., from 1 M to 0.1 M or 0.01 M).

    • Reduce the temperature (e.g., perform the study at room temperature instead of heating).

    • Drastically shorten the exposure time, taking samples at very early time points (e.g., 5, 15, 30, and 60 minutes).

  • For Oxidation:

    • Lower the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 0.5% or 1%).[3]

    • Conduct the experiment at a lower temperature (e.g., room temperature or refrigerated).

  • For Thermal/Photolytic Stress:

    • Reduce the exposure time significantly.

Q7: My HPLC chromatogram shows poor resolution between the parent peak and the degradation products. How can I optimize my method?

Poor resolution is a common challenge in developing a stability-indicating method. A systematic approach to method development is required.

Recommended Actions:

  • Adjust Mobile Phase Composition:

    • Organic Modifier: Change the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

    • pH of Aqueous Phase: The ionization state of this compound and its degradants will be highly pH-dependent. Adjusting the mobile phase pH by ±1 unit can dramatically alter retention times and selectivity.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different chemistry (e.g., a Phenyl or Cyano column instead of a C18) to introduce different separation mechanisms.

  • Modify the Gradient: If using a gradient method, make the slope shallower around the elution time of the co-eluting peaks to increase their separation.

  • Evaluate Temperature and Flow Rate: Lowering the flow rate can sometimes improve resolution, as can adjusting the column temperature.

Experimental Workflow & Protocols

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base ox Oxidation (e.g., 3% H₂O₂, RT) prep->ox therm Thermal (e.g., 80°C, solid/solution) prep->therm photo Photolytic (ICH Q1B guidelines) prep->photo control Prepare Control Sample (Stock solution in solvent, no stress) hplc Analyze via Validated Stability-Indicating HPLC Method control->hplc sample Withdraw Samples at Time Points acid->sample base->sample ox->sample therm->sample photo->sample neutralize Neutralize Acid/Base Samples sample->neutralize If applicable dilute Dilute to Target Concentration neutralize->dilute dilute->hplc eval Evaluate Peak Purity, Mass Balance, and Identify Degradants (LC-MS) hplc->eval

Caption: General Experimental Workflow for Forced Degradation Studies.

Standard Operating Protocols

The following are starting point protocols. Remember to adjust conditions to achieve the target 5-20% degradation.

Table 1: Recommended Starting Conditions for Forced Degradation
Stress ConditionTypical Reagents and ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl, heated to 60°C.To assess degradation in acidic conditions.[4]
Base Hydrolysis 0.1 M to 1 M NaOH, heated to 60°C.To evaluate degradation in alkaline conditions.[4]
Oxidation 3% Hydrogen Peroxide (H₂O₂), at room temperature.To test susceptibility to oxidative degradation.[3]
Thermal Degradation 80°C, with and without humidity.To determine the effect of heat on the drug substance.[2]
Photolytic Degradation Exposure to ≥ 1.2 million lux hours (visible) and ≥ 200 watt-hours/m² (UV light).To assess light sensitivity as per ICH Q1B guidelines.[4]
1. Acid Hydrolysis Protocol
  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Add an equal volume of 0.1 M HCl to the drug solution.

  • Heat the solution in a water bath at 60°C.

  • At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Crucially, neutralize the sample immediately with an equivalent amount of 0.1 M NaOH to stop the reaction.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

  • A control sample (drug substance in solvent without acid) should be prepared and analyzed in parallel.[4]

2. Base Hydrolysis Protocol
  • Prepare a 1 mg/mL solution of the drug substance as described above.

  • Add an equal volume of 0.1 M NaOH to the drug solution.

  • Heat the solution in a water bath at 60°C.

  • At designated time points, withdraw an aliquot.

  • Neutralize the sample immediately with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

  • A control sample (drug substance in solvent without base) should be prepared and analyzed in parallel.[4]

3. Oxidative Degradation Protocol
  • Prepare a 1 mg/mL solution of the drug substance.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Store the solution protected from light at room temperature.

  • Monitor the reaction at various time points (e.g., 2, 6, 24 hours). The reaction can be quenched by adding a small amount of sodium bisulfite solution if necessary, or by dilution.

  • Dilute to a suitable concentration and analyze by HPLC.

Part 3: Understanding Degradation Pathways

Identifying the structure of degradation products is essential for a complete submission. The following diagram illustrates the most probable primary degradation pathways for this compound based on its chemical structure.

G cluster_main cluster_products parent 4-hydroxy-N-phenyl- benzenesulfonamide (Parent Drug) hydrolysis_p1 4-Hydroxybenzenesulfonic Acid parent->hydrolysis_p1 Hydrolysis (Acid/Base) hydrolysis_p2 Aniline parent->hydrolysis_p2 Hydrolysis (Acid/Base) oxidation_p Quinone-type Products parent->oxidation_p Oxidation

Caption: Potential Primary Degradation Pathways of this compound.

Mechanistic Explanation:

  • Hydrolytic Pathway: The sulfonamide bond is the most likely point of attack by water under acidic or basic catalysis. This cleavage would result in the formation of 4-hydroxybenzenesulfonic acid and aniline. These should be primary targets for identification in your LC-MS analysis of hydrolytic stress samples.

  • Oxidative Pathway: The electron-rich phenol ring is highly susceptible to oxidation.[3] Hydrogen peroxide can oxidize the hydroxyl group, potentially leading to the formation of benzoquinone-like structures. These products are often colored and can be highly reactive.

By anticipating these pathways, you can procure reference standards for the expected degradants (if available) to confirm their identity in your chromatograms, significantly streamlining the identification process.

References
  • MedCrave. (2016, December 14).
  • PubMed. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures.
  • Research Journal of Pharmacy and Technology.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
  • BenchChem.
  • NIH. (2012, June 29).
  • NIH.
  • MDPI. (2024, January 10). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3.
  • ResearchGate. Studies on thermal degradation kinetics of thermal and UV cured N-(4-hydroxy phenyl)
  • NIH. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • PubMed. Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM.
  • NIH.
  • ResearchGate. Oxidative Degradation of a Sulfonamide-Containing 5,6-Dihydro-4-Hydroxy-2-Pyrone in Aqueous/Organic Cosolvent Mixtures | Request PDF.
  • Sigma-Aldrich. This compound | 161356-05-4.
  • DOI.
  • MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.
  • Journal of Analytical Methods in Chemistry. Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms.
  • NIH.
  • PubMed. Degradation pathways of phenanthrene by Sinorhizhobium sp. C4.
  • NIH. (2013, March 6). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6.
  • ResearchGate. (2023, March 15). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • PubMed. (2010, November 2). Forced degradation of fentanyl: identification and analysis of impurities and degradants.
  • ResearchGate. Proposed pathway for the degradation of phenanthrene by Sphingobium sp.....
  • ChemicalBook. 161356-05-4(4-HYDROXY-N-PHENYLBENZENE SULPHONAMIDE) Product Description.
  • Echemi. (2024, October 1). 4-Hydroxy-N-phenyl-benzenesulfonamide.
  • Santa Cruz Biotechnology. N-(4-Hydroxy-phenyl)-N-methyl-benzenesulfonamide | CAS 34523-31-4.
  • PubMed. (2020, November 17).
  • ResearchGate. Kinetics of degradation and thermal behaviour of branched hepta phenyl POSS/PS nanocomposites | Request PDF.
  • MDPI. (2021, November 19). Kinetics of the Thermal Degradation of Poly(lactic acid) and Polyamide Bioblends.

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Technical Support Center: Crystallization of 4,4'-Disubstituted N-phenylbenzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 4,4'-disubstituted N-phenylbenzenesulfonamides. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical, field-proven solutions for obtaining high-quality crystalline material. The inherent structural features of this class of compounds—namely the polar sulfonamide group capable of strong hydrogen bonding and the nonpolar aromatic rings—present unique crystallization challenges, including solvent selection and polymorphism.[1][2] This document provides in-depth troubleshooting guides and protocols to navigate these complexities effectively.

Section 1: Core Crystallization Protocols

Success in crystallization begins with a robust, standardized protocol. The following methods provide a foundation for your experiments.

Protocol 1: Standard Cooling Crystallization

This is the most common method and relies on the principle that the sulfonamide is soluble in a hot solvent but poorly soluble at cooler temperatures.[3][4]

Methodology:

  • Solvent Selection: Choose a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below. (See the Solvent Selection FAQ for guidance).

  • Dissolution: Place the crude sulfonamide solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with gentle swirling. Continue to add small portions of hot solvent until the solid is completely dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This prevents them from acting as unwanted nucleation sites.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, well-defined crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Solvent/Anti-Solvent Crystallization

This technique is highly effective when a single solvent is not ideal. It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a miscible "anti-solvent" in which the compound is insoluble.[6]

Methodology:

  • Dissolution: At room temperature, dissolve the sulfonamide in the minimum required amount of a "good" solvent (e.g., acetone, THF).

  • Induce Precipitation: Slowly add a miscible "anti-solvent" (e.g., water, hexane) dropwise while constantly swirling the solution.

  • Observe Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates the point of supersaturation.

  • Crystal Growth: If crystals do not form immediately, scratch the inside of the flask with a glass rod or add a seed crystal.[7] Set the flask aside, undisturbed, to allow for slow crystal growth.

  • Isolation & Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to screen for crystallizing 4,4'-disubstituted N-phenylbenzenesulfonamides?

The dual polar/non-polar nature of these molecules means that solvents of intermediate polarity are often a good starting point.[1] Because the sulfonamide group can participate in hydrogen bonding, solvents with hydrogen bond accepting or donating capabilities can also be effective.[5]

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolGood for dissolving both polar and non-polar moieties. Often used in solvent/anti-solvent pairs with water.[1]
Ketones AcetoneA polar aprotic solvent that is effective at dissolving the aromatic portions while interacting with the sulfonamide group.
Esters Ethyl AcetateA good general-purpose solvent for organic molecules of intermediate polarity.
Ethers Tetrahydrofuran (THF), DioxaneCan be effective, particularly when used as the "good" solvent in an anti-solvent system with a non-polar solvent like hexane.[8]
Aromatic TolueneThe aromatic nature can help solvate the phenyl rings. Less volatile and toxic than benzene.[5]

Pro-Tip: A rule of thumb is that solvents containing functional groups similar to the solute are often good candidates.[8] For N-phenylbenzenesulfonamides, ethanol or acetone are excellent starting points.

Q2: How do the 4,4'-substituents affect crystallization?

The electronic and steric properties of the substituents on the phenyl rings directly influence intermolecular interactions, which are critical for crystal packing.

  • Electronic Effects: Electron-withdrawing or -donating groups can alter the strength of N-H···O=S hydrogen bonds, which are a primary driving force in the crystal packing of sulfonamides.[2][9]

  • Steric Effects: Bulky substituents can hinder certain packing arrangements, potentially making crystallization more difficult or favoring a different polymorph.[9]

  • Isostructurality: Despite substituent differences, many 4,4'-disubstituted N-phenylbenzenesulfonamides form isostructural crystals, meaning they adopt the same fundamental packing arrangement.[10][11] The primary interaction is often infinite chains formed by N-H···O(sulfonyl) hydrogen bonds. This suggests the packing is adaptable, which is an advantage when developing a general crystallization strategy.[10]

Q3: Polymorphism seems common with sulfonamides. How can I control it?

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a significant issue in sulfonamides due to the flexibility of their molecular conformations and the variety of possible hydrogen-bonding networks.[2][12][13] Different polymorphs can have different stabilities, solubilities, and melting points.[2]

Control Strategies:

  • Standardize Conditions: Strictly control the solvent, temperature, cooling rate, and agitation. Even minor variations can favor the nucleation of a different polymorph.[6]

  • Seeding: This is the most effective control method. Introduce a single, pure crystal of the desired polymorph (a "seed crystal") into a supersaturated solution to template its exclusive growth.[6][7]

  • Solvent Choice: The solvent environment can dictate which polymorph is thermodynamically or kinetically favored. Experiment with solvents of varying polarity and hydrogen-bonding capabilities.[6]

Section 3: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q4: My compound "oiled out" instead of crystallizing. What went wrong and how do I fix it?

Oiling out occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid. This is often due to the solution being too highly concentrated or cooling too rapidly.[14]

Solutions:

  • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount (10-20%) more solvent to lower the saturation point. Allow it to cool more slowly.[14]

  • Lower the Crystallization Temperature: Switch to a lower-boiling point solvent. The boiling point of your solvent should be lower than the melting point of your compound.[6]

  • Use an Anti-Solvent: Try the solvent/anti-solvent method (Protocol 2). This technique, performed at room temperature, avoids high-temperature saturation issues.

Q5: I'm not getting any crystals, even after cooling in an ice bath. What should I do?

This is a common issue that indicates either that the solution is not supersaturated or that nucleation is inhibited.

Troubleshooting Workflow:

G start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation scratch Scratch inner surface of flask with a glass rod check_supersaturation->scratch Yes reduce_volume Too much solvent likely. Boil off a portion of the solvent and re-cool. check_supersaturation->reduce_volume No/Unsure seed Add a seed crystal of the compound scratch->seed No success success Crystals Form scratch->success Success seed->success Success failure Still no crystals. Evaporate to dryness and re-attempt with a different solvent system. seed->failure No success reduce_volume->start Re-evaluate

Caption: Decision tree for inducing crystallization.

Detailed Steps:

  • Induce Nucleation: The easiest method is to scratch the inside of the flask at the surface of the solution with a glass rod. The high-frequency vibrations and microscopic glass fragments can provide nucleation sites.[7][15]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny speck to the solution. This provides a perfect template for crystal growth.[7][15]

  • Reduce Solvent Volume: If induction methods fail, you likely have too much solvent. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[7][14]

  • Change Solvent System: If all else fails, evaporate the solvent completely and start over with a different solvent or a solvent/anti-solvent mixture.[14]

Q6: My crystals are very fine, like a powder. How can I grow larger, single crystals suitable for X-ray diffraction?

The formation of powder or very small needles indicates that crystallization occurred too rapidly, leading to simultaneous mass nucleation instead of slow growth on a few nuclei.[5]

Strategies for Larger Crystals:

  • Slow Down Cooling: This is the most critical factor. After dissolving your compound in hot solvent, ensure the flask is insulated. You can place it inside a beaker packed with glass wool or on a wooden block to prevent rapid heat loss from the bottom.[14] Let it cool to room temperature over several hours without any disturbance.

  • Use a More Dilute Solution: Add slightly more hot solvent than the minimum required to dissolve the compound. This lowers the degree of supersaturation, which slows the crystallization rate.[14]

  • Vapor Diffusion: This is an excellent method for growing high-quality single crystals from a small amount of material. Dissolve your compound in a good, slightly volatile solvent (e.g., THF, dichloromethane) in a small, open vial. Place this vial inside a larger, sealed jar containing a small amount of a miscible anti-solvent (e.g., hexane, ether). The anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility and promoting slow crystal growth.[5]

G Vapor Diffusion Setup cluster_0 Sealed Outer Jar vial {Inner Vial | {Compound dissolved in 'good' solvent (S1)}} S1_vapor S1 Vapor vial->S1_vapor evaporation anti_solvent Anti-solvent (S2) (e.g., Hexane) S2_vapor S2 Vapor S2_vapor->vial diffusion

Caption: Diagram of a vapor diffusion experiment for crystal growth.

Q7: My crystallization yield is very low. How can I improve it?

A low yield (e.g., <50%) is typically caused by using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[14]

Improvement Tactics:

  • Minimize Solvent Volume: During the dissolution step, be patient and add the hot solvent in very small increments, ensuring you use the absolute minimum amount required to fully dissolve the solid.[6]

  • Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[6]

  • Recover from Mother Liquor: If you suspect significant loss, you can try to recover more material from the filtrate. Evaporate a portion of the solvent and cool the remaining solution again to see if a second crop of crystals will form. Be aware that this second crop may be less pure than the first.

References
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.
  • Guide for crystalliz
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
  • Experiment 3 Notes: Purification of Sulfanilamide by Crystalliz
  • Polymorphism in Sulfonamides.
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.
  • Inducing Recrystalliz
  • Initiating Crystalliz
  • Crystallization.
  • SOP: CRYSTALLIZATION.
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.
  • Troubleshooting Crystalliz
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Eight isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides.
  • Eight isostructural 4,4′-disubstituted N-phenylbenzenesulfonamides.

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Technical Support Center: Minimizing Side Reactions in the Sulfonylation of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonylation of phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and practical solutions to common challenges encountered during this critical transformation. The sulfonylation of a phenol to form a sulfonate ester is a cornerstone reaction in organic synthesis, yet it is often plagued by side reactions that can diminish yield, complicate purification, and compromise the integrity of the final product.

This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to empower you with the knowledge to not only troubleshoot but also proactively design more robust and efficient sulfonylation protocols.

Frequently Asked Questions (FAQs)

Here we address the most common issues that arise during the sulfonylation of phenols.

FAQ 1: My primary side product is a sulfonic acid, resulting from C-sulfonylation of the aromatic ring. How can I favor O-sulfonylation?

This is a classic issue of chemoselectivity, where the electrophilic sulfonating agent can attack either the nucleophilic oxygen of the hydroxyl group (O-sulfonylation) or the electron-rich aromatic ring (C-sulfonylation, an electrophilic aromatic substitution).

Underlying Cause: The hydroxyl group is a strongly activating ortho-, para-director, making the aromatic ring highly susceptible to electrophilic attack.[1] The choice between O- and C-sulfonylation is often a delicate balance of kinetic versus thermodynamic control.

  • Kinetic vs. Thermodynamic Control: O-sulfonylation is generally the kinetically favored pathway, meaning it is faster, especially at lower temperatures. However, the resulting aryl sulfonate can sometimes rearrange to the more thermodynamically stable C-sulfonylated product (a sulfonic acid), particularly at elevated temperatures or under strongly acidic conditions.[2][3]

Troubleshooting & Optimization Strategies:

StrategyRationaleRecommended Conditions
Temperature Control Lower temperatures favor the kinetically controlled O-sulfonylation product and disfavor rearrangement to the C-sulfonylated isomer.[2][4]Maintain reaction temperatures between -10 °C to 25 °C.[4][5]
Choice of Sulfonating Agent Reagents like sulfonyl chlorides are generally preferred over harsher reagents like fuming sulfuric acid, which strongly promote C-sulfonylation.[5]Use an appropriate sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) instead of sulfuric acid.
Base Selection A suitable base is crucial. It deprotonates the phenol, increasing the nucleophilicity of the oxygen and promoting O-sulfonylation. Pyridine and its derivatives are commonly used.[6][7]Use a non-nucleophilic base like pyridine or a hindered base like 2,4,6-collidine. For sluggish reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be highly effective.[8][9]
Solvent Choice Aprotic solvents are generally preferred to avoid side reactions with the solvent.[5]Dichloromethane (DCM), chloroform, or acetonitrile are common choices.[6]
Work-up Procedure Neutralizing the reaction mixture promptly during work-up can prevent the degradation of the target sulfate to the sulfonic acid.[10]Quench the reaction with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any acid and remove unreacted sulfonyl chloride.[11]
FAQ 2: I am observing significant amounts of polysulfonylated products. How can I improve selectivity for monosulfonylation?

The highly activating nature of the phenolic hydroxyl group can lead to the addition of more than one sulfonyl group to the aromatic ring, especially if C-sulfonylation is a competing pathway.[4]

Underlying Cause: An excess of the sulfonating agent or prolonged reaction times can drive the reaction towards polysubstitution. The initial sulfonyl group added to the ring does not sufficiently deactivate it to prevent further reaction.

Troubleshooting & Optimization Strategies:

StrategyRationaleRecommended Conditions
Control of Molar Ratio Using a stoichiometric or slight excess of the phenol relative to the sulfonating agent can limit the extent of reaction.A 1:1 molar ratio of phenol to sulfonyl chloride is a good starting point.[4] Fine-tuning may be required based on substrate reactivity.
Reaction Time Monitoring the reaction progress allows for quenching at the optimal point of monosubstitution before significant disubstitution occurs.Utilize thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the desired product.
Slow Addition of Reagents Adding the sulfonating agent slowly to the reaction mixture can help maintain a low instantaneous concentration, thus favoring monosubstitution.Use a syringe pump for the slow addition of the sulfonyl chloride solution.
FAQ 3: My phenol has other sensitive functional groups (e.g., amines, other hydroxyls). How can I achieve chemoselective sulfonylation?

Achieving chemoselectivity is critical when dealing with multifunctional molecules.

Underlying Cause: Other nucleophilic groups, such as amines or other alcohols, can compete with the phenolic hydroxyl for the sulfonating agent. Amines are generally more nucleophilic than phenols and will react preferentially.

Troubleshooting & Optimization Strategies:

  • Protecting Groups: If you have a more nucleophilic group like an amine, it will likely require protection before proceeding with the sulfonylation of the phenol.

  • pH Control: In some cases, careful control of the reaction pH can selectively deprotonate the phenolic hydroxyl over other less acidic hydroxyl groups, directing the sulfonylation.

  • Enzymatic Sulfation: For complex molecules, chemoenzymatic methods using aryl sulfotransferases can offer exquisite selectivity under very mild conditions.[10]

In-Depth Troubleshooting Guides

Guide 1: The Role of the Base - Pyridine vs. DMAP

The choice of base is not merely to scavenge the HCl byproduct; it is a critical parameter that can dictate the reaction mechanism and success.

Mechanism of Catalysis:

  • Pyridine: Functions as a general base to deprotonate the phenol. It can also act as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a reactive pyridinium-sulfonyl intermediate.[7] However, this intermediate is less reactive than the one formed with DMAP.

  • 4-Dimethylaminopyridine (DMAP): DMAP is a superior nucleophilic catalyst.[8] It reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate. This intermediate has a significantly lower energy barrier for reaction with the phenol, dramatically accelerating the rate of sulfonylation, especially for sterically hindered or electron-deficient phenols.[8][9][12]

DMAP_Catalysis RSO2Cl R-SO₂Cl Intermediate [R-SO₂-DMAP]⁺Cl⁻ (Highly Reactive Intermediate) RSO2Cl->Intermediate + DMAP DMAP DMAP Product Ar-O-SO₂R (Sulfonate Ester) Intermediate->Product Phenol Ar-OH Phenol->Product + [Intermediate] DMAP_HCl DMAP·HCl

When to Use DMAP:

  • When reacting sterically hindered phenols.

  • With electron-poor phenols that are less nucleophilic.

  • When the reaction with pyridine alone is sluggish or fails.

Caution: Use DMAP catalytically (0.05-0.2 equivalents). Stoichiometric amounts are generally not required and can complicate purification.

Guide 2: Experimental Protocol for Minimizing C-Sulfonylation

This protocol provides a step-by-step methodology for the O-sulfonylation of a simple phenol, emphasizing the techniques to suppress C-sulfonylation.

Materials:

  • Phenol (1.0 eq)

  • p-Toluenesulfonyl chloride (1.05 eq)

  • Pyridine (2.0 eq) or 2,4,6-Collidine (2.0 eq) with DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the phenol and anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to favor the kinetic O-sulfonylation product.[4]

  • Base Addition: Add the pyridine (or collidine/DMAP mixture) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the p-toluenesulfonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-30 minutes. A slow addition rate is important to control the exotherm and maintain a low concentration of the sulfonating agent.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours at 0 °C to room temperature.

  • Quenching: Once the starting phenol is consumed, pour the reaction mixture into a separatory funnel containing cold, saturated aqueous NaHCO₃ solution. This neutralizes the pyridinium hydrochloride salt and hydrolyzes any remaining p-toluenesulfonyl chloride.[11]

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Setup 1. Dissolve Phenol in DCM (Inert Atmosphere) Cool 2. Cool to 0 °C Setup->Cool AddBase 3. Add Base (Pyridine/DMAP) Cool->AddBase AddTsCl 4. Add TsCl Solution Dropwise AddBase->AddTsCl Monitor 5. Monitor by TLC AddTsCl->Monitor Quench 6. Quench with aq. NaHCO₃ Monitor->Quench Reaction Complete Extract 7. Extract with DCM Quench->Extract Wash 8. Wash with HCl, H₂O, Brine Extract->Wash Dry 9. Dry (MgSO₄) & Concentrate Wash->Dry Purify 10. Purify (Chromatography) Dry->Purify

References

  • Ngassa, F. N., et al. (n.d.). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides.
  • Naoum, J. N., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 863-873. [Link]

  • Slámová, K., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. International Journal of Molecular Sciences, 23(23), 15171. [Link]

  • Ngassa, F. N., et al. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol.
  • Li, W., et al. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules, 29(4), 843.
  • Quora. (2015). What is a sulphonation reaction of phenol?. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Ma, J., et al. (2023). One-Pot Alkylation–Sulfonylation of Diphenol. Chemistry, 5(4), 2841-2849. [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. [Link]

  • YouTube. (2023). sulphonation reaction | reactions of phenol. [Link]

  • ResearchGate. (n.d.). Sulfonylation of phenols. [Link]

  • Viggert, R. V., et al. (1986). Sulfonylation of phenols in the presence of pyridine bases. Journal of Organic Chemistry USSR (English Translation), 22(7). [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. [Link]

  • Sciencemadness Discussion Board. (2016). Sulfonation of Phenol. [Link]

  • G. A. Olah, et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • ResearchGate. (n.d.). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]

  • Schrickel, J. (2016). Sulfonation chemistry - more sustainable approaches.
  • Wang, J., et al. (2018). Study on phenol sulfonation by concentrated sulfuric acid: Kinetics and process optimization. Chinese Journal of Chemical Engineering, 26(10), 2139-2145.
  • ResearchGate. (2017). Method for sulfonation of phenol?. [Link]

  • PubMed. (n.d.). Alkylation of phenol: a mechanistic view. [Link]

  • Chemithon. (1997).
  • MDPI. (n.d.). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. [Link]

  • MDPI. (n.d.). Sodium Lignosulfonate Modified Polystyrene for the Removal of Phenol from Wastewater. [Link]

  • Marzocco, S., et al. (2019). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Biomolecules, 9(11), 762. [Link]

  • PubMed Central. (n.d.). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link]

  • eScholarship. (n.d.). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]

  • Beilstein Journals. (n.d.). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]

  • PubMed Central. (n.d.). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. [Link]

  • ACS Publications. (n.d.). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. [Link]

  • PubMed. (n.d.). Transformations of Less-Activated Phenols and Phenol Derivatives via C-O Cleavage. [Link]

Sources

Technical Support Center: Stability Testing of Compounded Sulfonamide Preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the stability testing of compounded preparations containing sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability and integrity of these critical pharmaceutical products. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you with the expertise to conduct robust and reliable stability studies.

Introduction: The Imperative of Stability in Sulfonamide Compounding

Sulfonamides, a cornerstone of antimicrobial therapy, are frequently used in compounded preparations to meet specific patient needs. However, the inherent chemical nature of the sulfonamide functional group renders these compounds susceptible to various degradation pathways.[1] Stability is defined as the extent to which a preparation retains, within specified limits and throughout its period of storage and use, the same properties and characteristics that it possessed at the time of compounding.[2][3] Therefore, rigorous stability testing is not merely a regulatory formality but a critical component of patient safety and therapeutic efficacy.[2][3]

This guide will delve into the common challenges associated with the stability of compounded sulfonamides and provide practical, evidence-based solutions. We will explore the primary degradation mechanisms—hydrolysis, oxidation, and photodegradation—and discuss the analytical methodologies required to accurately assess the stability of your preparations.

Troubleshooting Guide: A Proactive Approach to Stability Challenges

This section is structured in a question-and-answer format to directly address common problems encountered during the stability testing of compounded sulfonamide preparations.

Question 1: My sulfonamide preparation is showing a rapid decrease in potency. What are the likely causes and how can I investigate them?

Answer:

A rapid loss of potency in a sulfonamide preparation is a significant concern and points towards one or more degradation pathways being actively at play. The three primary culprits are hydrolysis, oxidation, and photodegradation.[4] A systematic investigation is crucial to identify the root cause and implement corrective measures.

Underlying Causality:

  • Hydrolysis: The sulfonamide bond (S-N) can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions.[5][6][7] The rate of hydrolysis is often pH-dependent.[2][6]

  • Oxidation: The aniline moiety of the sulfonamide structure is prone to oxidation, which can be catalyzed by factors such as exposure to air (oxygen), metal ions, or oxidizing agents present as impurities in excipients.[8][9][10][11]

  • Photodegradation: Many sulfonamides are light-sensitive and can degrade upon exposure to UV or even visible light.[12][13][14] This can lead to the formation of colored degradants and a loss of potency.

Experimental Protocol for Investigation (Forced Degradation Study):

A forced degradation or stress testing study is essential to identify the likely degradation products and establish the degradation pathways.[15][16] This involves subjecting the drug substance and product to conditions more severe than accelerated stability testing.

Step-by-Step Methodology:

  • Sample Preparation: Prepare separate samples of your compounded sulfonamide preparation.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24-48 hours.

    • Neutral Hydrolysis: Reflux in water at 60°C for 24-48 hours.

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 70°C for 48 hours.

    • Photodegradation: Expose to UV light (254 nm) and/or natural sunlight for a defined period.[12]

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[17]

  • Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent sulfonamide.

Workflow for Investigating Potency Loss:

Precipitate_Formation Precipitate Colored Precipitate Observed Causes Potential Causes Precipitate->Causes Oxidation Oxidative Degradation Causes->Oxidation Photodegradation Photodegradation Causes->Photodegradation Excipient_Incompatibility Excipient Incompatibility Causes->Excipient_Incompatibility Investigation Investigation Strategy Causes->Investigation Isolate_Characterize Isolate & Characterize Precipitate Investigation->Isolate_Characterize Forced_Degradation Forced Degradation & Visual Observation Investigation->Forced_Degradation Excipient_Study Excipient Compatibility Study Investigation->Excipient_Study Prevention Preventative Measures Investigation->Prevention Antioxidants Add Antioxidants/Chelating Agents Prevention->Antioxidants Light_Protection Use Light-Resistant Packaging Prevention->Light_Protection Reformulate Reformulate with Compatible Excipients Prevention->Reformulate

Sources

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibitors: Benchmarking 4-hydroxy-N-phenylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 4-hydroxy-N-phenylbenzenesulfonamide and its derivatives against other classes of carbonic anhydrase (CA) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced performance differences, supported by experimental data and detailed methodologies, to inform strategic decisions in inhibitor selection and development.

Introduction: The Critical Role of Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for pH homeostasis, respiration, electrolyte secretion, and various biosynthetic pathways.[2] With at least 15 known isoforms in humans, each exhibiting distinct tissue distribution and subcellular localization, CAs have emerged as significant therapeutic targets for a spectrum of diseases.[3]

The clinical utility of carbonic anhydrase inhibitors (CAIs) is well-established, with applications ranging from antiglaucoma agents and diuretics to antiepileptics and therapeutics for altitude sickness.[4] More recently, the focus has shifted towards isoform-selective inhibitors, particularly targeting tumor-associated CAs like CA IX and CA XII, which are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[5][6]

The benzenesulfonamide scaffold represents a cornerstone in the development of CAIs. This guide specifically examines this compound and its ureido-substituted analogues, a class of compounds that has shown significant promise for potent and selective CA inhibition.

Mechanism of Action: The Sulfonamide Zinc-Binding Motif

The inhibitory activity of sulfonamide-based CAIs is primarily attributed to the binding of the deprotonated sulfonamide group to the catalytic zinc ion (Zn²⁺) in the enzyme's active site. This interaction mimics the transition state of the native CO₂ hydration reaction, effectively blocking the enzyme's catalytic activity.

Diagram: Generalized Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase

G cluster_0 CA Active Site cluster_1 Inhibition Enzyme Carbonic Anhydrase (with Zn²⁺-bound H₂O) Product H₂CO₃ ⇌ HCO₃⁻ + H⁺ Enzyme->Product Catalysis Inhibited_Enzyme Inhibited Enzyme Complex (Enzyme-Inhibitor) Substrate CO₂ Substrate->Enzyme Binding Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Enzyme G A Syringe A: Buffer + CA Enzyme + Inhibitor Mixer Rapid Mixing Chamber A->Mixer B Syringe B: Buffer + CO₂ Solution + pH Indicator B->Mixer FlowCell Observation Flow Cell Mixer->FlowCell Detector Spectrophotometer/ Fluorometer FlowCell->Detector Output Data Acquisition: Rate of pH Change Detector->Output

Caption: Workflow for the stopped-flow CO₂ hydration assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., Tris-HCl) at a specific pH (typically 7.5).

    • Prepare a stock solution of the carbonic anhydrase enzyme of known concentration.

    • Prepare a range of concentrations of the inhibitor compound.

    • Prepare a CO₂-saturated buffer solution.

    • Prepare a solution of a pH indicator (e.g., phenol red). [7]2. Instrument Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • Load one syringe with the enzyme and inhibitor solution and the other with the CO₂ and pH indicator solution.

  • Data Acquisition:

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance or fluorescence of the pH indicator over time as the pH of the solution decreases due to proton production from the enzymatic reaction.

    • Record the initial rate of the reaction.

  • Data Analysis:

    • Repeat the experiment with varying concentrations of the inhibitor.

    • Plot the initial reaction rate as a function of inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis-Menten constant (Kₘ).

p-Nitrophenylacetate (p-NPA) Esterase Assay

This is a colorimetric assay that is simpler and more amenable to high-throughput screening than the stopped-flow method. It relies on the esterase activity of some CA isoforms, which can hydrolyze p-nitrophenyl acetate (a colorless substrate) to p-nitrophenol (a yellow product). [8] Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., phosphate buffer) at a specific pH (typically 7.5).

    • Prepare a stock solution of the carbonic anhydrase enzyme.

    • Prepare a range of concentrations of the inhibitor.

    • Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in a suitable solvent like acetonitrile. [9]2. Assay Procedure:

    • In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the inhibitor.

    • Initiate the reaction by adding the p-NPA substrate to all wells.

    • Incubate the plate at a constant temperature (e.g., 25°C).

  • Data Acquisition:

    • Measure the absorbance of the wells at 405 nm at regular time intervals using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol. [10]4. Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Determine the IC₅₀ and Kᵢ values as described for the stopped-flow assay.

Comparative Analysis of Leading Carbonic Anhydrase Inhibitors

A direct comparison of clinically relevant CAIs reveals distinct profiles in terms of potency, selectivity, and clinical applications.

Acetazolamide: The Prototypical Non-Selective Inhibitor

Acetazolamide is a first-generation CAI that inhibits multiple CA isoforms with low nanomolar potency. [11]Its lack of isoform selectivity leads to a broad range of physiological effects, making it useful as a diuretic and for treating glaucoma and altitude sickness. However, this non-selectivity is also responsible for its side effect profile.

Dorzolamide and Brinzolamide: Topical Ophthalmic Inhibitors

Dorzolamide and Brinzolamide are topically active CAIs used in the treatment of glaucoma. [12]They are highly selective for hCA II, the predominant isoform in the ciliary processes of the eye, which is responsible for aqueous humor secretion. Their topical administration and high selectivity for hCA II minimize systemic side effects compared to orally administered non-selective inhibitors like acetazolamide. [13][14]Comparative studies have shown that both drugs are effective in lowering intraocular pressure, with some differences in patient comfort and side effect profiles. [15]

Ureido-substituted Benzenesulfonamides (e.g., SLC-0111): The Next Generation of Selective Inhibitors

This class of compounds, which includes derivatives of this compound, represents a significant advancement in the field of CAIs. Their key features include:

  • High Potency and Selectivity: As highlighted in the data table, these compounds are potent inhibitors of the tumor-associated isoforms hCA IX and XII, while showing significantly lower affinity for the off-target isoforms hCA I and II. [5][16]* Novel Mechanism of Selectivity: The ureido moiety and the substitution pattern on the phenyl ring allow for specific interactions with amino acid residues unique to the active sites of hCA IX and XII, leading to their enhanced selectivity. [5]* Therapeutic Potential in Oncology: The selective inhibition of CA IX and XII, which are crucial for tumor survival in hypoxic environments, makes these compounds highly promising as anticancer agents. [17][18]SLC-0111 is currently in clinical trials for the treatment of solid tumors. [17]

Conclusion and Future Directions

The this compound scaffold and its ureido-substituted derivatives have emerged as a highly promising class of carbonic anhydrase inhibitors. Their exceptional potency and, more importantly, their selectivity for tumor-associated isoforms CA IX and XII, set them apart from classical, non-selective inhibitors like acetazolamide and the topically-acting glaucoma medications dorzolamide and brinzolamide.

The ability to rationally design inhibitors with specific isoform selectivity profiles opens up new avenues for therapeutic intervention in a wide range of diseases, particularly in oncology. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles in clinical settings. The detailed experimental protocols provided in this guide offer a standardized framework for the continued evaluation and development of the next generation of carbonic anhydrase inhibitors.

References

  • Denner, T.C., Angeli, A., Ferraroni, M., Supuran, C.T., & Csuk, R. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7782. [Link]

  • Di Cesare, E., Di Matteo, M., Tars, K., Monti, D. M., & Supuran, C. T. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646–1657. [Link]

  • Denner, T. C., Angeli, A., Ferraroni, M., Supuran, C. T., & Csuk, R. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7782. [Link]

  • Lomelino, C. L., Andring, J. T., McKenna, R., & Supuran, C. T. (2017). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. European Journal of Medicinal Chemistry, 132, 184-191. [Link]

  • Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(10), e0205424. [Link]

  • Gieling, R. G., Babin, B. M., & Supuran, C. T. (2023). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. Drug Development Research, 84(4), 681-702. [Link]

  • Ronca, R., et al. (2025). An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. Journal of Experimental & Clinical Cancer Research, 44(1), 1-15. [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Structural Advances in Non-Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism. ChemMedChem, 17(10), e202200067. [Link]

  • ResearchGate. (2023). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII of compounds 1-15 with the standard inhibitor acetazolamide (AAZ) and SLC-0111 (positive control) and calculated selectivity of hCA IX and hCA XII against hCA I and hCA II, respectively. [Link]

  • Nocentini, A., & Supuran, C. T. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(4), 2899-2910. [Link]

  • Angeli, A., et al. (2020). Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. Bioorganic & Medicinal Chemistry, 28(1), 115206. [Link]

  • Arshad, M. F., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2017, 4829382. [Link]

  • Angeli, A., et al. (2018). Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 61(14), 6328-6338. [Link]

  • Nocentini, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 1. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 701-705. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Inhibitory constant (Ki). [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6527. [Link]

  • Gieling, R. G., et al. (2023). Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. Drug Development Research, 84(4), 681-702. [Link]

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  • Siesky, B., et al. (2010). A comparative study of the effects of brinzolamide and dorzolamide on retinal oxygen saturation and ocular microcirculation in patients with primary open-angle glaucoma. Acta Ophthalmologica, 88(4), e118-e124. [Link]

  • Armstrong, J. M. K. (2012). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 89(9), 1173-1176. [Link]

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  • Martinez, A., & Sanchez-Salorio, M. (2010). A Comparison of the Long-Term Effects of Dorzolamide 2% and Brinzolamide 1%, Each Added to Timolol 0.5%, on Retrobulbar Hemodynamics and Intraocular Pressure in Open-Angle Glaucoma Patients. Journal of Ocular Pharmacology and Therapeutics, 26(3), 255-262. [Link]

  • Boron, W. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical Journal, 112(3), 539a. [Link]

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  • Senturk, M., et al. (2015). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 570-574. [Link]

  • Magellan Health. (2016). Therapeutic Class Overview Ophthalmic Carbonic Anhydrase Inhibitors. [Link]

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A Comparative Guide to Validating the Inhibitory Effect of 4-hydroxy-N-phenylbenzenesulfonamide on Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potential of 4-hydroxy-N-phenylbenzenesulfonamide against human Carbonic Anhydrase II (hCA II). We will delve into the scientific rationale, present a detailed experimental workflow, and compare its hypothetical performance against established clinical inhibitors, Acetazolamide and Dorzolamide. This document is designed to be a practical, in-depth resource, blending theoretical principles with actionable protocols.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is pivotal in pH regulation, CO₂ and bicarbonate transport, electrolyte balance, and numerous biosynthetic pathways.[1]

Human Carbonic Anhydrase II (hCA II) is a cytosolic isoform characterized by its high catalytic efficiency. Its dysregulation has been implicated in various pathologies, making it a well-validated therapeutic target. Inhibition of hCA II is the cornerstone for treating glaucoma, where it reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[2][3] Furthermore, CA inhibitors are utilized as diuretics, anticonvulsants, and for the management of altitude sickness.[2]

The sulfonamide functional group (SO₂NH₂) is a classic pharmacophore known to potently inhibit carbonic anhydrases.[4][5][6] The deprotonated sulfonamide nitrogen coordinates with the zinc ion (Zn²⁺) in the enzyme's active site, effectively blocking its catalytic activity.[7] this compound belongs to this chemical class and, based on its structural features, is a promising candidate for hCA II inhibition. This guide outlines the necessary steps to validate this hypothesis and benchmark its efficacy against established drugs.

Experimental Design: A Self-Validating Approach

To rigorously assess the inhibitory potential of this compound, a multi-faceted experimental approach is required. This involves a direct comparison with well-characterized inhibitors under standardized assay conditions.

Selected Compounds for Comparison
  • Test Compound: this compound

  • Positive Control 1 (Clinically Used Oral Inhibitor): Acetazolamide[2]

  • Positive Control 2 (Clinically Used Topical Inhibitor): Dorzolamide[3][8]

Experimental Workflow

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_reagents Reagent & Buffer Preparation prep_enzyme Enzyme & Inhibitor Stock Solution Preparation prep_reagents->prep_enzyme assay_setup Assay Plate Setup (Test, Controls, Blanks) prep_enzyme->assay_setup incubation Pre-incubation of Enzyme and Inhibitor assay_setup->incubation reaction_init Initiation of Reaction with Substrate incubation->reaction_init kinetic_reading Kinetic Absorbance Measurement reaction_init->kinetic_reading calc_inhibition Calculation of % Inhibition kinetic_reading->calc_inhibition dose_response Dose-Response Curve Generation calc_inhibition->dose_response ic50 IC50 Value Determination dose_response->ic50 G cluster_enzyme hCA II Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Sulfonamide R-SO₂NH⁻ Sulfonamide->Zn Coordination Bond

Caption: Simplified representation of sulfonamide inhibitor binding to the Zn²⁺ ion in the active site of carbonic anhydrase.

The phenyl and hydroxyl moieties of this compound are expected to form additional interactions with amino acid residues lining the active site cavity, which can influence its binding affinity and selectivity for different CA isoforms. [4][7]Specifically, the hydroxyl group can act as a hydrogen bond donor or acceptor, potentially enhancing the compound's potency.

Based on the hypothetical IC₅₀ value, this compound is expected to be a potent inhibitor of hCA II, with a potency comparable to or slightly better than Acetazolamide. However, it is unlikely to match the sub-nanomolar potency of Dorzolamide, which has a more complex and optimized structure for hCA II binding.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of this compound as a carbonic anhydrase II inhibitor. The proposed experimental design, when executed with precision, will yield reliable data on its inhibitory potency, allowing for a direct comparison with established clinical drugs.

Should the experimental results align with the hypothetical potency, further investigations would be warranted, including:

  • Isoform Selectivity Profiling: Assessing the inhibitory activity against other human CA isoforms (e.g., hCA I, IV, IX, XII) to determine its selectivity profile.

  • In Vivo Efficacy Studies: Evaluating its therapeutic potential in relevant animal models of glaucoma or other CA-related disorders.

  • Structural Biology Studies: Co-crystallization of the compound with hCA II to elucidate the precise binding mode and guide further structure-based drug design efforts.

By following the principles and protocols outlined in this guide, researchers can effectively characterize the inhibitory properties of this compound and contribute to the development of novel carbonic anhydrase inhibitors.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181.
  • Ponticello, G. S., et al. (1997). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(5), 393-406.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483-2489.
  • Kassam, F., & Sica, D. A. (2023). Acetazolamide. In StatPearls.
  • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363-376.
  • Sharpe, T. R., et al. (2010). Topical carbonic anhydrase inhibitors. Journal of Glaucoma, 19(5), 353-357.
  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 8(9), 2175-2189.
  • Nocentini, A., & Supuran, C. T. (2018). Structure-activity relationship for sulfonamide inhibition of Helicobacter pylori α-carbonic anhydrase. Journal of Medicinal Chemistry, 61(24), 11097-11105.
  • Akocak, S., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(8), 3589-3601.

Sources

A Comparative Analysis of Biphenyl Sulfonamide Analogs as NLRP3 Inflammasome Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of biphenyl sulfonamide analogs as inhibitors of the NLRP3 inflammasome, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of data to explore the causality behind experimental design and the structure-activity relationships that drive potency and selectivity, grounded in verifiable experimental data.

Introduction: The NLRP3 Inflammasome as a Therapeutic Target

The Innate Immune Sentinel: What is the NLRP3 Inflammasome?

The innate immune system serves as the body's first line of defense against pathogens and endogenous danger signals.[1] A key component of this system is the inflammasome, a cytosolic multi-protein complex that orchestrates a potent inflammatory response.[1][2] Among the various inflammasomes identified, the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is the most extensively studied due to its association with a wide array of inflammatory diseases, including autoimmune disorders, type 2 diabetes, atherosclerosis, and neurodegenerative conditions like Alzheimer's disease.[2][3][4][5]

The core function of the NLRP3 inflammasome is to activate caspase-1, an enzyme that proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, biologically active forms.[2][6] This process also initiates a lytic, pro-inflammatory form of programmed cell death known as pyroptosis.[6] Given its central role in driving inflammation, the aberrant activation of the NLRP3 inflammasome is a critical factor in the pathology of numerous diseases, making it a high-value target for therapeutic intervention.[4][7]

Canonical Activation Pathway

The activation of the NLRP3 inflammasome is a tightly regulated two-step process, often referred to as the canonical pathway.[1][8][9]

  • Signal 1 (Priming): The first signal is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), binding to pattern recognition receptors like Toll-like receptor 4 (TLR4).[1][2] This engagement activates the NF-κB signaling pathway, leading to the transcriptional upregulation of key inflammasome components, notably NLRP3 and pro-IL-1β.[1][8][10] This priming step ensures that the cell is stocked with the necessary precursors for a rapid inflammatory response.

  • Signal 2 (Activation): The second signal can be triggered by a diverse range of stimuli, including extracellular ATP, crystalline structures (e.g., monosodium urate crystals), and pore-forming toxins.[2] A common convergent event for these diverse stimuli is the induction of potassium (K+) efflux from the cell, which is considered a critical trigger for NLRP3 activation.[8][10] This leads to the assembly of the active inflammasome complex, consisting of NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[8] Within this complex, pro-caspase-1 undergoes proximity-induced auto-activation, enabling it to process pro-IL-1β and pro-IL-18.

NLRP3_Activation_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 Binds NF-kB Signaling NF-kB Signaling TLR4->NF-kB Signaling Activates Transcription Transcription NF-kB Signaling->Transcription Induces pro_IL1B_mRNA pro-IL-1β / pro-IL-18 NLRP3 Transcription->pro_IL1B_mRNA NLRP3_Activation NLRP3 Activation & Assembly pro_IL1B_mRNA->NLRP3_Activation Activators ATP, Nigericin, Crystals, etc. K_efflux K+ Efflux Activators->K_efflux K_efflux->NLRP3_Activation Inflammasome Active NLRP3 Inflammasome NLRP3_Activation->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 Cleaves Pro-Casp-1 Mature_Cytokines Mature IL-1β / IL-18 Active_Casp1->Mature_Cytokines Cleaves Pro-Cytokines Pyroptosis Pyroptosis Active_Casp1->Pyroptosis Induces

Caption: Canonical two-signal pathway for NLRP3 inflammasome activation.

Biphenyl Sulfonamides: A Privileged Scaffold for NLRP3 Inhibition

Biphenyl sulfonamide analogs have emerged as a highly promising class of direct, potent, and selective NLRP3 inflammasome inhibitors.[11] This chemical scaffold, exemplified by the well-characterized tool compound MCC950, has been the subject of extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.[5][12]

Mechanism of Action: Halting Assembly at the Source

Unlike indirect inhibitors that might target upstream events like K+ efflux, biphenyl sulfonamides directly engage the NLRP3 protein. Mechanistic studies, particularly with MCC950, have shown that these compounds bind with high affinity to the NACHT domain of NLRP3.[13] This binding event is thought to lock NLRP3 in an inactive conformation, preventing the ATP hydrolysis required for the conformational changes that lead to inflammasome oligomerization and assembly.[14] Consequently, the recruitment of the adaptor protein ASC is blocked, halting the entire downstream cascade of caspase-1 activation and cytokine release.[6][13] This direct and specific mechanism of action minimizes the potential for off-target effects on other cellular pathways.

Inhibition_Mechanism NLRP3_Primed Primed NLRP3 ATP_Hydrolysis ATP Hydrolysis & Conformational Change NLRP3_Primed->ATP_Hydrolysis Requires Signal 2 Signal_2 Activation Signal (e.g., K+ Efflux) ASC_Oligomerization ASC Oligomerization ATP_Hydrolysis->ASC_Oligomerization Enables Casp1_Activation Caspase-1 Activation ASC_Oligomerization->Casp1_Activation Scaffolds Biphenyl_Sulfonamide Biphenyl Sulfonamide Analogs Biphenyl_Sulfonamide->Inhibition_Point Inhibition_Point->ATP_Hydrolysis BLOCKS (Direct Binding to NLRP3) Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Assay1 Protocol 1: IL-1β Release Assay (Downstream Function) Assay2 Protocol 2: ASC Oligomerization (Direct Target Engagement) Assay1->Assay2 Assay3 Selectivity Assays (e.g., TNF-α Release) Assay2->Assay3 Assay4 Cytotoxicity Assay (e.g., MTT / LDH) Assay3->Assay4 Assay5 Protocol 3: In Vivo Peritonitis Model (Target Engagement & Efficacy) Assay4->Assay5 Proceed if potent, selective, & non-toxic

Caption: A logical workflow for the characterization of NLRP3 inhibitors.

Protocol 1: IL-1β Release Assay in Macrophages (Primary Downstream Assay)

This assay measures the end-product of inflammasome activation and is the standard method for primary screening and potency determination.

Principle: Bone marrow-derived macrophages (BMDMs) or immortalized macrophage lines (e.g., J774A.1, THP-1) are primed with LPS (Signal 1) and subsequently stimulated with an NLRP3 activator like ATP or nigericin (Signal 2). The amount of mature IL-1β released into the supernatant is quantified by ELISA. [9][15] Step-by-Step Methodology:

  • Cell Seeding: Seed BMDMs or J774A.1 macrophages in a 96-well plate at a density of ~2 x 10^5 cells/well and allow them to adhere overnight. [15]2. Priming (Signal 1): Replace the medium with fresh medium (e.g., Opti-MEM) containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours. [9][15][16] * Rationale: This step upregulates pro-IL-1β and NLRP3 expression, making the cells competent to respond to Signal 2.

  • Inhibitor Treatment: Pre-treat the cells by adding the biphenyl sulfonamide analogs at various concentrations for 30-60 minutes.

    • Control: Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., MCC950).

  • Activation (Signal 2): Add an NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 5-20 µM), and incubate for an additional 30-60 minutes. [15][16] * Rationale: ATP and nigericin are potent inducers of K+ efflux, robustly triggering NLRP3 activation.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Quantification: Measure the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Self-Validation System:

  • Negative Control: Cells treated with LPS only (no Signal 2) should release minimal IL-1β.

  • Positive Control: Cells treated with LPS + ATP/nigericin (no inhibitor) should show a robust IL-1β release.

  • Selectivity Control: In parallel, measure TNF-α levels in the supernatant. A selective NLRP3 inhibitor should not affect the release of TNF-α, which is dependent on NF-κB (Signal 1) but not the inflammasome. [5]* Genetic Control: The most rigorous validation involves using macrophages from nlrp3-/- knockout mice, which should show no IL-1β release in response to NLRP3 stimuli, confirming the specificity of the activation pathway. [5]

Protocol 2: ASC Oligomerization Assay (Direct Target Engagement Assay)

This biochemical assay provides direct evidence that the inhibitor is blocking the core assembly of the inflammasome.

Principle: Upon activation, the adaptor protein ASC polymerizes into a large, single structure referred to as the "ASC speck" or pyroptosome. [17][18][19]These oligomers are insoluble and can be isolated by centrifugation. After chemical cross-linking, the ASC monomers, dimers, and high-molecular-weight oligomers can be visualized by Western blot. [18][20]An effective inhibitor will prevent the formation of the oligomers.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed macrophages (e.g., 1.5 x 10^6 cells/well in a 6-well plate) and treat with LPS, inhibitor, and activator as described in Protocol 1. [20]2. Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., containing NP-40). [18]3. Pelleting the Insoluble Fraction: Centrifuge the lysates at a low speed (e.g., 5,000 x g) to pellet the insoluble fraction containing the ASC oligomers. [18][20]4. Cross-linking: Resuspend the pellet in a buffer containing a chemical cross-linker like disuccinimidyl suberate (DSS) for 30 minutes at room temperature. [20] * Rationale: DSS covalently links adjacent ASC proteins within the oligomer, stabilizing the complex for analysis by SDS-PAGE.

  • Sample Preparation: Stop the cross-linking reaction and resuspend the final pellet in 2x protein loading buffer.

  • Western Blotting: Separate the proteins on an SDS-PAGE gel (a 15% gel provides good resolution), transfer to a PVDF membrane, and probe with an anti-ASC antibody. [20]7. Analysis: Visualize the blot. Untreated or vehicle-treated activated cells will show a ladder of bands corresponding to ASC monomers (~22 kDa), dimers, trimers, and high-molecular-weight oligomers. Cells treated with an effective inhibitor will show a significant reduction or complete absence of the oligomer bands. [20]

Protocol 3: In Vivo Target Engagement - Acute Peritonitis Model

This model provides crucial data on whether the compound can engage its target and exert an anti-inflammatory effect in a living system.

Principle: Intraperitoneal (i.p.) injection of LPS into a mouse primes the system. A subsequent i.p. injection of an NLRP3 activator like ATP or MSU crystals induces an acute, localized inflammatory response characterized by the release of IL-1β into the peritoneal cavity. [21] Abbreviated Workflow:

  • Inhibitor Administration: Administer the test compound (e.g., Compound 19 at 10 mg/kg) or vehicle to mice via a suitable route (e.g., i.p. or oral). [5]2. Priming: After a set pre-treatment time, inject mice i.p. with LPS.

  • Activation: After 3-4 hours, inject the mice i.p. with ATP or MSU.

  • Sample Collection: After a short interval (e.g., 30-60 minutes), euthanize the mice and collect the peritoneal fluid via lavage.

  • Analysis: Measure the levels of IL-1β and TNF-α in the peritoneal lavage fluid by ELISA.

  • Validation: A selective inhibitor should significantly reduce IL-1β levels without affecting TNF-α levels. [5]Using nlrp3-/- mice as a control group will definitively confirm that the observed IL-1β release is NLRP3-dependent. [5]

Conclusion and Future Perspectives

The biphenyl sulfonamide scaffold has proven to be an exceptionally fertile ground for the development of potent and selective NLRP3 inflammasome inhibitors. The clear progression from early leads to compounds like Compound 19 , which demonstrates low nanomolar binding affinity, sub-micromolar cellular potency, and in vivo target engagement with brain penetrance, is a testament to the power of rational drug design. [5][22] For researchers in this field, the choice of inhibitor depends on the experimental question. MCC950 remains an invaluable, well-characterized tool for interrogating NLRP3 biology. However, for programs focused on therapeutic development, particularly for central nervous system disorders, newer analogs like YQ128 and Compound 19 represent the current state-of-the-art due to their improved potency and pharmacokinetic profiles. [5][22] The future of this field lies in the clinical translation of these promising preclinical candidates. As compounds progress through clinical trials, a deep understanding of their comparative performance, mechanism of action, and the robust methodologies used for their characterization will be paramount for success.

References

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A Senior Application Scientist's Guide to the In Vivo Validation of 4-hydroxy-N-phenylbenzenesulfonamide Activity in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vivo validation of 4-hydroxy-N-phenylbenzenesulfonamide, a molecule of interest within the broader class of sulfonamides known for their diverse biological activities. While direct in vivo data for this specific compound is not extensively published, this document outlines a robust, scientifically-grounded strategy for its evaluation, drawing upon established protocols for analogous sulfonamide derivatives. We will explore experimental designs for assessing potential anti-inflammatory and anticancer efficacy, complete with detailed protocols, comparative benchmarks, and the underlying scientific rationale for each step.

Introduction: The Scientific Rationale for In Vivo Investigation

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and diuretic properties.[1][2] The structure of this compound suggests potential for biological activity, possibly through mechanisms shared with other hydroxylated or N-phenyl substituted sulfonamides. For instance, various sulfonamide derivatives have been investigated as inhibitors of critical biological targets like carbonic anhydrase, heat shock protein 90 (Hsp90), cyclin-dependent kinase 9 (CDK9), and 12-lipoxygenase, all of which are implicated in inflammatory and oncogenic processes.[1][3][4][5]

Therefore, a systematic in vivo validation is the logical next step to translate promising in vitro findings into tangible therapeutic potential. This guide will focus on two of the most prominent therapeutic areas for sulfonamides: inflammation and cancer.

Foundational Studies: Pharmacokinetics and Preliminary Toxicology

Before embarking on efficacy studies, a thorough understanding of the compound's pharmacokinetic (PK) profile and a preliminary assessment of its safety are paramount. These initial studies will inform dose selection and administration routes for subsequent experiments.

Pharmacokinetic (PK) Profiling

A standard PK study in a rodent model (e.g., Sprague-Dawley rats or BALB/c mice) is essential.

Experimental Protocol: Single-Dose Pharmacokinetics

  • Animal Model: Healthy, male/female Sprague-Dawley rats (n=3-5 per group).

  • Compound Administration: Administer this compound via two routes: intravenous (IV) bolus (e.g., 1-2 mg/kg) and oral gavage (PO) (e.g., 10-20 mg/kg). The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[1]

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Process blood samples to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Acute Toxicity Assessment

A dose-escalation study is necessary to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Experimental Protocol: Acute Toxicity Study

  • Animal Model: Use the same rodent species as for the PK studies.

  • Dose Escalation: Administer single, escalating doses of the compound to different groups of animals.

  • Observation: Closely monitor the animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, changes in body weight, and mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

In Vivo Validation of Anti-inflammatory Activity

A widely accepted and well-characterized model for acute inflammation is the carrageenan-induced paw edema model.[6][7] This model allows for the quantitative assessment of a compound's ability to inhibit the inflammatory response.

Carrageenan-Induced Paw Edema in Rats

Experimental Workflow

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Data Analysis Phase acclimatization Acclimatization of Rats baseline Baseline Paw Volume Measurement acclimatization->baseline dosing Compound/Vehicle/Positive Control Administration (PO or IP) baseline->dosing induction Subplantar Injection of Carrageenan dosing->induction 1 hour post-dosing measurement Paw Volume Measurement at 1, 2, 3, 4, 5, 6 hours induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation statistics Statistical Analysis (e.g., ANOVA) calculation->statistics

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Detailed Protocol

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Grouping (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC).

    • Group 2: Positive control (e.g., Celecoxib, 10 mg/kg, PO).

    • Group 3-5: this compound at low, medium, and high doses (e.g., 10, 30, 100 mg/kg, PO), based on MTD.

  • Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the respective treatments orally (PO) or intraperitoneally (IP). c. One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Endpoint Analysis:

    • Primary Endpoint: Percentage inhibition of edema at each time point, calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Secondary Endpoints: Measurement of inflammatory markers (e.g., TNF-α, IL-6) in the paw tissue homogenate via ELISA.

Comparative Data Table (Hypothetical)

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Celecoxib100.38 ± 0.0355.3%
This compound100.65 ± 0.0423.5%
This compound300.48 ± 0.0343.5%
This compound1000.35 ± 0.0258.8%

In Vivo Validation of Anticancer Activity

The human tumor xenograft model in immunodeficient mice is a gold standard for preclinical evaluation of anticancer drug candidates.[8][9] This model allows for the assessment of a compound's efficacy against human-derived cancer cells in an in vivo setting.

Human Tumor Xenograft Model

Experimental Workflow

G cluster_0 Tumor Implantation & Growth Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis Phase implantation Subcutaneous Implantation of Human Cancer Cells growth Tumor Growth Monitoring implantation->growth randomization Randomization into Treatment Groups growth->randomization treatment Daily/Scheduled Treatment Administration randomization->treatment When tumors reach ~100-150 mm³ monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Euthanasia at Predefined Endpoint monitoring->endpoint excision Tumor Excision & Weight Measurement endpoint->excision analysis Tumor Growth Inhibition Calculation & Statistical Analysis excision->analysis

Caption: Workflow for the Human Tumor Xenograft Model.

Detailed Protocol

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or nude mice).[9]

  • Cell Line: A relevant human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) known to be sensitive to sulfonamide-based drugs or with a relevant molecular target.

  • Procedure: a. Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse. b. Monitor tumor growth regularly using calipers. c. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: Positive control (a standard-of-care chemotherapeutic for the chosen cancer type, e.g., Paclitaxel).

    • Group 3-5: this compound at low, medium, and high doses.

  • Treatment: Administer the treatments according to a predefined schedule (e.g., daily, for 21 days).

  • Endpoint Analysis:

    • Primary Endpoint: Tumor growth inhibition (TGI), calculated as: % TGI = [ 1 - (ΔT / ΔC) ] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

    • Secondary Endpoints: Body weight changes (as a measure of toxicity), and optional biomarker analysis of the excised tumors (e.g., immunohistochemistry for proliferation markers like Ki-67).

Comparative Data Table (Hypothetical)

Treatment GroupDoseMean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Control-1250 ± 150-+5%
Paclitaxel10 mg/kg450 ± 8064%-8%
This compound25 mg/kg980 ± 12021.6%+4%
This compound50 mg/kg720 ± 10042.4%+2%
This compound100 mg/kg510 ± 9059.2%-3%

Concluding Remarks

The in vivo validation of this compound requires a methodical and multi-faceted approach. The experimental frameworks presented here for assessing anti-inflammatory and anticancer activities provide a solid foundation for a comprehensive evaluation. Positive results in these models would warrant further investigation into the specific mechanism of action and more advanced preclinical development, including chronic toxicology studies and exploration in more complex disease models. The comparative data against established drugs will be crucial in determining the potential clinical and commercial viability of this compound.

References

  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(4), 1550-1557. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

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  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Publications. [Link]

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Sources

The Kinetic Profile of 4-hydroxy-N-phenylbenzenesulfonamide: A Comparative Guide to its Enzyme Inhibitory Action

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and enzyme-targeted research, the sulfonamide scaffold remains a cornerstone for the development of potent and selective inhibitors. Among these, 4-hydroxy-N-phenylbenzenesulfonamide represents a fundamental structure whose derivatives have shown significant bioactivity. This guide provides a comprehensive analysis of the kinetic studies surrounding this class of molecules, offering a comparative perspective on their enzyme inhibition profiles. We will delve into the mechanistic underpinnings of their action, present comparative data from closely related analogs, and provide detailed experimental protocols for researchers to conduct their own investigations.

Introduction to this compound and the Sulfonamide Class

The this compound core structure is a member of the arylsulfonamide family, a class of compounds renowned for its diverse pharmacological activities.[1][2] The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group, making enzymes that contain zinc in their active site, such as carbonic anhydrases (CAs), primary targets for this class of inhibitors.[3][4] The broader N-phenylbenzenesulfonamide scaffold has been explored for its inhibitory potential against a range of enzymes, including cholinesterases and lipoxygenases, highlighting the versatility of this chemical motif.[5][6] Understanding the kinetic behavior of these molecules is paramount for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Principles of Enzyme Inhibition Kinetics

The study of enzyme inhibitors is fundamental to pharmacology and biochemistry. Inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors, which include the sulfonamides discussed here, bind to the enzyme through non-covalent interactions and can be characterized by their inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a higher binding affinity and, therefore, a more potent inhibitor.[7]

The mode of reversible inhibition can be further categorized:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) of the enzyme but does not affect the maximum velocity (Vₘₐₓ). This type of inhibition can be overcome by increasing the substrate concentration.[8]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its catalytic efficiency. In this case, Vₘₐₓ is decreased, while Kₘ remains unchanged.[8]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vₘₐₓ and Kₘ.

The half-maximal inhibitory concentration (IC₅₀) is another crucial parameter, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. While widely used, it's important to note that IC₅₀ values are dependent on the substrate concentration, whereas Kᵢ is an intrinsic property of the inhibitor.[7]

Comparative Analysis of Inhibitory Action

While specific kinetic data for this compound is not extensively available in the public domain, we can draw valuable insights from the study of its closely related analogs.

Inhibition of Cholinesterases

A study on N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, a close analog with additional methyl groups, demonstrated its potential as a cholinesterase inhibitor.[5] Specifically, it was identified as a suitable inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. The reported IC₅₀ value provides a quantitative measure of its potency.

CompoundTarget EnzymeIC₅₀ (µM)
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamideAcetylcholinesterase (AChE)75 ± 0.83

Table 1: Inhibitory activity of a close analog of this compound against acetylcholinesterase.[5]

This finding suggests that the N-(4-hydroxyphenyl)benzenesulfonamide scaffold could be a promising starting point for the development of novel Alzheimer's disease therapeutics, where cholinesterase inhibition is a key treatment strategy.[6]

Inhibition of Carbonic Anhydrases

The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs).[2][3] These zinc metalloenzymes play a crucial role in pH regulation and are implicated in various diseases, including glaucoma and cancer.[4][9] Studies on 4-hydroxy-3-(3-(phenylureido)benzenesulfonamides, which incorporate the 4-hydroxybenzenesulfonamide core, have revealed potent and selective inhibition of tumor-associated CA isoforms IX and XII.[10]

Compound DerivativeTarget EnzymeKᵢ (nM)
4-fluorophenylureido derivativehCA IX2.59
4-fluorophenylureido derivativehCA XII7.64

Table 2: Inhibition constants (Kᵢ) of a 4-hydroxy-3-(3-(phenylureido)benzenesulfonamide derivative against human carbonic anhydrase isoforms IX and XII.[10]

These low nanomolar Kᵢ values indicate very tight binding to the target enzymes and highlight the potential of this scaffold in developing anticancer agents that target the tumor microenvironment.[9][10] The ureido linkage and the phenyl substituent in these analogs play a crucial role in achieving high affinity and selectivity.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key enzyme inhibition assays.

Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)

This protocol is adapted from established methods for determining CA activity by measuring the esterase activity of the enzyme.

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • This compound or its analogs

  • 96-well microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of hCA II in Tris-HCl buffer. Prepare a series of dilutions of the inhibitor (this compound) in the same buffer.

  • Assay Setup: In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the enzyme solution to each well.

  • Add 10 µL of the inhibitor solution at various concentrations to the test wells. For the control wells (no inhibition), add 10 µL of buffer.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the NPA substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of the reaction is determined by the rate of formation of 4-nitrophenol.

  • Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. To determine the Kᵢ and the mechanism of inhibition, repeat the experiment with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.

Materials:

  • Purified human acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (100 mM, pH 8.0)

  • This compound or its analogs

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the inhibitor.

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the inhibitor solution at various concentrations to the test wells. For the control wells, add 20 µL of buffer.

  • Add 10 µL of the AChE solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 20 µL of ATCI solution to each well.

  • Kinetic Measurement: Measure the absorbance at 412 nm every minute for 15 minutes. The rate of reaction is proportional to the rate of formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ and Kᵢ values as described for the CA assay.

Visualizing Inhibition Mechanisms and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated.

Enzyme_Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) Active Site ES ES Complex E:f1->ES binds EI_comp EI Complex E:f1->EI_comp binds S Substrate (S) S->ES I_comp Inhibitor (I) I_comp->EI_comp ES->E releases P Product (P) ES->P E_nc Enzyme (E) Active Site Allosteric Site ES_nc ES Complex E_nc:f1->ES_nc EI_nc EI Complex E_nc:f2->EI_nc S_nc Substrate (S) S_nc->ES_nc ESI_nc ESI Complex S_nc->ESI_nc I_nc Inhibitor (I) I_nc->EI_nc I_nc->ESI_nc ES_nc->E_nc releases ES_nc->ESI_nc P_nc Product (P) ES_nc->P_nc EI_nc->ESI_nc

Caption: Mechanisms of competitive and non-competitive enzyme inhibition.

Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) start->prep setup Set up 96-well Plate (Buffer, Enzyme, Inhibitor) prep->setup preincubate Pre-incubate setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Kinetic Measurement (Absorbance vs. Time) initiate->measure analyze Data Analysis (Calculate V₀, IC₅₀, Kᵢ) measure->analyze end End analyze->end

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design of potent and selective enzyme inhibitors. While direct kinetic data for the parent compound remains to be fully elucidated, studies on its close analogs have demonstrated significant inhibitory activity against clinically relevant enzymes such as acetylcholinesterase and carbonic anhydrases. The comparative data presented in this guide underscores the potential of this chemical class in diverse therapeutic areas, from neurodegenerative diseases to oncology.

Future research should focus on the systematic kinetic characterization of this compound and a broader library of its derivatives against a panel of enzymes. Such studies, guided by the principles and protocols outlined herein, will be instrumental in defining the structure-activity relationships and in the development of next-generation enzyme inhibitors with improved efficacy and safety profiles.

References

  • Aziz-ur-Rehman, et al. (2015). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Angeli, A., et al. (2018). Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 61(14), 6328-6338. Available at: [Link]

  • Matulis, D., et al. (2005). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 10(10), 1258-1273. Available at: [Link]

  • Ghorab, M. M., et al. (2017). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. PubMed Central. Available at: [Link]

  • Arslan, M., et al. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry, 99, 103839. Available at: [Link]

  • Akhtar, M. S., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. PubMed Central. Available at: [Link]

  • Gudis, K., et al. (2011). Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II. Bioorganic & Medicinal Chemistry Letters, 21(19), 5892-5896. Available at: [Link]

  • Berrino, E., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. PubMed Central. Available at: [Link]

  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PubMed Central. Available at: [Link]

  • Kumar, P., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. PubMed Central. Available at: [Link]

  • Ozensoy, O., et al. (2013). Purification and characterization of carbonic anhydrase from sheep kidney and effects of sulfonamides on enzyme activity. Food and Chemical Toxicology, 55, 332-337. Available at: [Link]

  • Gazzaroli, G., et al. (2025). An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. Journal of Hematology & Oncology, 18(1), 1-5. Available at: [Link]

  • Akıncıoğlu, A., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 102, 104279. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. Ningbo Inno Pharmchem Co., Ltd. Blog. Available at: [Link]

  • Diao, L., et al. (2013). Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters. PubMed Central. Available at: [Link]

  • Olander, J., & Kaiser, E. T. (1970). The binding of 4-hydroxy-3-nitrobenzenesulfonamide, a reporter group labeled inhibitor, to carbonic anhydrases. Journal of the American Chemical Society, 92(19), 5758-5759. Available at: [Link]

  • Nocentini, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(25), 8898. Available at: [Link]

  • LearnChemE (2016, May 4). Derivation of Enzyme Kinetics for Competitive Inhibition. YouTube. Available at: [Link]

  • Lee, S., et al. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Scientific Reports, 15(1), 1-11. Available at: [Link]

  • Pang, J., et al. (2017). On the use of the experimentally determined enzyme inhibition constant as a measure of absolute binding affinity. Analytical Biochemistry, 534, 54-60. Available at: [Link]

  • Khan Academy (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]

  • AK LECTURES (2016, January 8). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. YouTube. Available at: [Link]

Sources

Comparing the efficacy of sulfonamide vs. sulfamide derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of medicinal chemistry, the sulfonamide and sulfamide functional groups represent two closely related yet distinct scaffolds that have given rise to a multitude of therapeutic agents. While often discussed in the same breath due to their structural similarities, a nuanced understanding of their respective chemical properties, mechanisms of action, and structure-activity relationships is crucial for the rational design of novel therapeutics. This guide provides an in-depth, objective comparison of the efficacy of sulfonamide and sulfamide derivatives, supported by experimental data, to inform and guide drug development professionals in their quest for more potent and selective drug candidates.

Differentiating the Scaffolds: A Tale of Two Moieties

At the heart of this comparison lies the fundamental difference in the chemical architecture of sulfonamides and sulfamides. A sulfonamide consists of a sulfonyl group directly attached to a nitrogen atom, with the general structure R-SO₂NR'R''. In contrast, a sulfamide features a sulfonyl group flanked by two nitrogen atoms, with the general structure R₂N-SO₂-NR'₂. This seemingly subtle distinction has profound implications for the three-dimensional structure, electronic properties, and hydrogen bonding capabilities of the molecules, which in turn dictates their interactions with biological targets.[1][2]

Antibacterial Agents: The Classic Domain of Sulfonamides

The journey of sulfonamides in medicine began with their discovery as the first effective class of synthetic antibacterial agents. Their mechanism of action is a classic example of antimetabolite therapy. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA and protein synthesis in bacteria. This bacteriostatic action effectively halts bacterial growth and proliferation.[2][3]

The structure-activity relationship (SAR) for antibacterial sulfonamides is well-established. Key features include a free para-amino group, which is crucial for mimicking PABA, and the nature of the substituent on the sulfonamide nitrogen (N1), which influences the pKa and pharmacokinetic properties of the drug.[4]

In contrast, there is a notable absence of sulfamide derivatives developed as antibacterial agents that function through the same mechanism. This is likely due to the significant structural deviation of the sulfamide core from the PABA-like scaffold required for DHPS inhibition.

A Broader Therapeutic Spectrum: Beyond Antibacterial Action

While sulfonamides made their name as antibiotics, their therapeutic reach has expanded significantly over the decades. Both sulfonamide and sulfamide moieties have been incorporated into a diverse array of drugs targeting various diseases.[5][6][7]

Anticancer Agents

The sulfonamide scaffold is a prominent feature in a number of anticancer drugs.[1][8][9][10] These compounds exert their effects through various mechanisms, including:

  • Carbonic Anhydrase Inhibition: Several sulfonamide-based drugs target carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[11]

  • Cell Cycle Arrest and Apoptosis Induction: Certain sulfonamide derivatives have been shown to induce cell cycle arrest and trigger apoptosis in cancer cells.[12]

  • Enzyme Inhibition: Sulfonamides have been developed as inhibitors of other key enzymes in cancer progression, such as kinases and histone deacetylases (HDACs).[6]

Sulfamide derivatives have also been explored for their anticancer potential, though to a lesser extent. Some studies have investigated sulfamides as bioisosteres of sulfonamides in the design of novel anticancer agents. For instance, certain sulfamide-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[12] However, a direct comparative analysis of the in vivo efficacy of analogous sulfonamide and sulfamide anticancer agents is an area that warrants further investigation.

Enzyme Inhibitors: A Head-to-Head Comparison in Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases (CAs) provides a rare opportunity for a direct comparison of the efficacy of sulfonamide and sulfamide derivatives. A study comparing sulfamate and sulfamide analogs of the anticonvulsant drug topiramate as inhibitors of human carbonic anhydrase-II (CA-II) revealed that the sulfamate was significantly more potent than its sulfamide counterpart. This suggests that for this particular target, the sulfamide moiety is less effective at establishing the key interactions required for potent inhibition.

Compound TypeTargetKey Findings
Sulfamate Analog of TopiramateCarbonic Anhydrase-IIMarkedly more potent inhibitor.
Sulfamide Analog of TopiramateCarbonic Anhydrase-IISignificantly less potent inhibitor.

Table 1: Comparison of Sulfamate and Sulfamide Analogs as Carbonic Anhydrase-II Inhibitors.

This finding underscores the importance of the specific geometry and electronic distribution of the functional group in dictating binding affinity and inhibitory potency.

Protease Inhibitors: A Role in Antiviral Therapy

The sulfonamide moiety has been successfully incorporated into several HIV protease inhibitors, such as amprenavir and darunavir.[13][14][15][16] The sulfonamide group in these drugs plays a crucial role in binding to the active site of the viral protease, thereby inhibiting its function and preventing viral replication.[15][16]

While the patent literature reveals an interest in sulfamide derivatives as potential protease inhibitors, there is a lack of extensive comparative studies demonstrating their efficacy relative to their sulfonamide counterparts in this therapeutic area.

Diuretics: Modulating Renal Function

Both sulfonamide and sulfamide-based compounds have been developed as diuretics, although they often belong to different classes and have distinct mechanisms of action.

  • Sulfonamide Diuretics: This class includes thiazide diuretics (e.g., hydrochlorothiazide) and loop diuretics (e.g., furosemide). Thiazides primarily act on the distal convoluted tubule to inhibit the sodium-chloride symporter, while loop diuretics act on the thick ascending limb of the loop of Henle to inhibit the sodium-potassium-chloride cotransporter.[17][18][19]

There is a lack of publicly available, direct comparative clinical trial data that specifically evaluates the diuretic efficacy of a sulfamide-based diuretic against a structurally analogous sulfonamide-based diuretic.

Experimental Protocols

General Synthesis of Sulfonamides

A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2]

Step-by-step methodology:

  • Dissolve the desired amine in a suitable solvent (e.g., dichloromethane, pyridine).

  • Cool the solution in an ice bath.

  • Add the sulfonyl chloride dropwise to the cooled solution with stirring.

  • Add a base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction.

  • Allow the reaction to warm to room temperature and stir for the appropriate time.

  • Work up the reaction by washing with aqueous acid and base to remove unreacted starting materials and byproducts.

  • Purify the crude product by recrystallization or column chromatography.

Logical Relationships and Workflows

Drug Discovery Workflow: From Scaffold Selection to Candidate Drug

G cluster_0 Scaffold Selection cluster_1 Lead Generation & Optimization cluster_2 Preclinical & Clinical Development Sulfonamide Sulfonamide R-SO₂NR'R'' SAR_Studies Structure-Activity Relationship (SAR) Studies Sulfonamide->SAR_Studies Sulfamide Sulfamide R₂N-SO₂-NR'₂ Sulfamide->SAR_Studies Synthesis Chemical Synthesis of Analogs SAR_Studies->Synthesis Screening In Vitro & In Vivo Screening Synthesis->Screening Screening->SAR_Studies Tox_Studies Toxicology Studies Screening->Tox_Studies PK_PD Pharmacokinetics & Pharmacodynamics Tox_Studies->PK_PD Clinical_Trials Clinical Trials (Phase I-III) PK_PD->Clinical_Trials Candidate_Drug Candidate Drug Clinical_Trials->Candidate_Drug

Caption: A generalized workflow for drug discovery, from initial scaffold selection to the identification of a candidate drug.

Conclusion and Future Perspectives

The sulfonamide scaffold has a long and storied history in medicinal chemistry, yielding a vast and diverse array of clinically successful drugs. Its well-understood structure-activity relationships, particularly in the realm of antibacterial agents, provide a solid foundation for further derivatization and optimization.

The sulfamide moiety, while less explored, presents an intriguing alternative for drug designers. Its unique structural and electronic properties may offer advantages in specific therapeutic contexts, potentially leading to improved selectivity, pharmacokinetic profiles, or novel mechanisms of action. The existing comparative data, particularly in the field of carbonic anhydrase inhibition, highlights that a simple isosteric replacement of a sulfonamide with a sulfamide does not guarantee equivalent or superior efficacy and that careful consideration of the target's active site topology is paramount.

Future research should focus on more direct and systematic comparisons of sulfonamide and sulfamide derivatives across a range of therapeutic targets. Such studies, combining synthetic chemistry, biological evaluation, and computational modeling, will be invaluable in elucidating the specific advantages and disadvantages of each scaffold and will ultimately pave the way for the development of the next generation of more effective and safer medicines.

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A Senior Application Scientist's Guide to Kinase Selectivity Profiling: A Case Study with 4-hydroxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from growth and differentiation to metabolism.[1] With over 500 kinases encoded in the human genome, they represent one of the most significant and intensively pursued classes of drug targets, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy; however, a significant challenge persists: achieving selectivity.[3][4][5]

The ATP-binding sites of many kinases are highly conserved, leading to the promiscuous binding of inhibitors and resulting in off-target effects that can cause toxicity or diminish therapeutic efficacy.[2][5] Therefore, comprehensive selectivity profiling—testing a compound against a large panel of kinases—is not merely a characterization step but a critical pillar of modern drug discovery.[6][7] It guides lead optimization, helps predict potential side effects, and can even uncover new therapeutic opportunities through beneficial polypharmacology.[3][6]

This guide provides an in-depth, practical framework for conducting a rigorous kinase selectivity profile. We will use the compound 4-hydroxy-N-phenylbenzenesulfonamide , a representative sulfonamide scaffold, as a hypothetical case study to illustrate the experimental design, execution, data interpretation, and comparative analysis essential for this process. While published kinase profiling data for this specific molecule is not publicly available, the principles and methodologies detailed herein represent the gold standard for evaluating any novel kinase inhibitor.

Chapter 1: Designing a Robust Profiling Strategy

The foundation of a successful profiling campaign lies in the deliberate choices made before the first pipette touches a plate. These decisions directly impact the quality, comparability, and ultimate utility of the data.

The Choice of Assay Technology: A Balance of Throughput and Precision

A multitude of kinase assay technologies exist, each with distinct advantages and drawbacks.[8][9][10] The primary methods fall into three categories: radiometric, fluorescence-based, and luminescence-based assays.[8][9]

  • Radiometric Assays (e.g., HotSpot™, ³³PanQinase™): These are often considered the "gold standard."[11] They directly measure the incorporation of a radiolabeled phosphate ([γ-³²P]-ATP or [γ-³³P]-ATP) onto a substrate, providing a highly sensitive and unambiguous measure of kinase activity.[10][12] This method is less susceptible to compound interference (e.g., autofluorescence) that can plague other formats. Its primary drawbacks are the safety and handling requirements associated with radioactivity.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is then converted into a light signal.[13][14] The ADP-Glo™ assay, for example, first stops the kinase reaction and depletes the remaining ATP, then converts the generated ADP to ATP, which fuels a luciferase reaction.[13] This format is highly sensitive, amenable to high-throughput screening (HTS), and avoids radioactivity.[14]

  • Fluorescence-Based Assays (e.g., TR-FRET, FP): These methods use various principles, such as the binding of a phospho-specific antibody to a fluorescently labeled substrate (TR-FRET) or changes in the rotational mobility of a fluorescent probe (Fluorescence Polarization, FP).[15] They offer a non-radioactive, HTS-compatible approach but can be susceptible to interference from fluorescent compounds.[8]

For our case study, we will select a radiometric assay as the primary profiling platform due to its high accuracy and direct measurement of phosphorylation, which provides a robust and reliable dataset for initial selectivity assessment.[12]

start Select Kinase Assay Platform q1 Need for Highest Accuracy & Direct Phosphorylation Measurement? start->q1 a1_yes Radiometric Assay (e.g., HotSpot™) q1->a1_yes Yes a1_no Consider Non-Radioactive Alternatives q1->a1_no No end Final Platform Selection a1_yes->end q2 Primary Goal is High-Throughput Screening (HTS)? a1_no->q2 a2_yes Luminescence (e.g., ADP-Glo™) or Fluorescence (e.g., TR-FRET) q2->a2_yes Yes a2_no Evaluate Specific Needs: - Kinetic vs. Endpoint - Compound Interference Potential q2->a2_no No a2_yes->end a2_no->end cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis prep_compound Create 10-point serial dilution of this compound (e.g., 100 µM to 0.5 nM) prep_plate Dispense dilutions, vehicle (DMSO), and background controls into 384-well plate in duplicate prep_compound->prep_plate add_reagents Add 'hit' kinase, substrate, and buffer to all wells prep_plate->add_reagents initiate Initiate reaction with [γ-³³P]-ATP (at Km) add_reagents->initiate incubate Incubate for defined period (e.g., 60 min at 30°C) initiate->incubate terminate Terminate reaction and spot onto filter membrane incubate->terminate measure Wash membrane and measure radioactivity (CPM) terminate->measure plot Plot % Inhibition vs. log[Inhibitor] measure->plot fit Fit data to a four-parameter logistic equation plot->fit ic50 Determine IC₅₀ Value fit->ic50

Workflow for kinase inhibitor IC₅₀ determination.
  • Compound Dilution: Perform a serial dilution of the this compound stock to create a 10-point concentration gradient (e.g., from 100 µM down to sub-nanomolar concentrations).

  • Assay Setup: Repeat the radiometric assay as described in section 2.1, but using the full range of inhibitor concentrations for each "hit" kinase. All concentrations should be tested in duplicate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration point.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (four-parameter logistic fit) to calculate the precise IC₅₀ value. [16]

Chapter 3: Data Presentation and Interpretation

Clear presentation of quantitative data is crucial for easy comparison and interpretation.

Hypothetical Selectivity Profile of this compound

The table below presents hypothetical IC₅₀ data for our compound against a selection of kinases, simulating a scenario where it is a potent inhibitor of "Target Kinase A" with varying degrees of off-target activity.

Kinase TargetKinase FamilyIC₅₀ (nM)
Target Kinase A TK 15
Target Kinase BTK250
Target Kinase CCMGC800
Target Kinase DAGC>10,000
Target Kinase ECAMK1,200
Target Kinase FSTE>10,000
Target Kinase GTK45
Target Kinase HCMGC5,500

Data are hypothetical and for illustrative purposes only.

Interpreting the Results
  • Potency: The compound is a potent inhibitor of Target Kinase A (IC₅₀ = 15 nM).

  • Selectivity:

    • It shows moderate activity against Target Kinase G (IC₅₀ = 45 nM), which is in the same family. This might be expected due to structural similarities in the ATP-binding pocket. [2] * It displays weaker but notable inhibition of Target Kinase B (250 nM) and C (800 nM). These off-target activities must be considered in subsequent development.

    • The compound is highly selective against kinases D, F, and H, showing no significant activity at the highest tested concentrations.

This profile provides a clear roadmap for the next steps in a drug discovery program, such as initiating structure-activity relationship (SAR) studies to improve selectivity against kinases G, B, and C while maintaining potency for Target Kinase A.

Chapter 4: Comparison with Alternative Profiling Platforms

While radiometric assays provide a robust baseline, it is important to understand how they compare to other widely used platforms.

FeatureRadiometric Assay (HotSpot™)Luminescence Assay (ADP-Glo™)TR-FRET Assay
Principle Direct measure of ³³P-phosphate transfer. [12][17]Enzymatic conversion of ADP to ATP, driving a luciferase reaction. [13][14]Antibody detection of phosphorylated substrate via FRET. [15]
Advantages Gold standard, high sensitivity, low compound interference. [12]Non-radioactive, HTS-friendly, high sensitivity. [14]Homogeneous ("mix-and-read"), non-radioactive, HTS-friendly.
Disadvantages Requires handling of radioactive materials, lower throughput.Indirect measurement, potential for ATP-related artifacts.Potential for light-scattering or autofluorescent compound interference.
Best For Accurate IC₅₀ determination, validating HTS hits, mechanistic studies. [12]Primary HTS campaigns, large-scale library screening. [9]HTS campaigns, profiling well-characterized compound series.

The choice of platform often depends on the stage of the drug discovery project. [18]A large-scale HTS campaign might utilize ADP-Glo™ for its speed and cost-effectiveness, while lead optimization would rely on the accuracy of a radiometric assay to discern subtle differences in potency and selectivity. [9][18]

Chapter 5: Biological Context and Signaling Pathways

Understanding a compound's selectivity is only meaningful within its biological context. If "Target Kinase A" is a key component of a cancer-related signaling pathway, inhibiting it selectively could be a powerful therapeutic strategy.

The diagram below illustrates a hypothetical signaling pathway where Target Kinase A plays a crucial role. Off-target inhibition of Target Kinase D, which might be involved in a critical housekeeping function, could lead to toxicity. The high selectivity of this compound for A over D, as shown in our hypothetical data, would therefore be a highly desirable attribute.

cluster_pathway Hypothetical Cancer Signaling Pathway cluster_offtarget Housekeeping Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor target_a Target Kinase A receptor->target_a downstream_effector Downstream Effector target_a->downstream_effector proliferation Cell Proliferation & Survival downstream_effector->proliferation inhibitor 4-hydroxy-N- phenylbenzenesulfonamide inhibitor->target_a INHIBITS target_d Target Kinase D inhibitor->target_d No Significant Inhibition normal_function Normal Cellular Function target_d->normal_function

Impact of selective inhibition on a signaling pathway.

Conclusion

This guide has outlined a comprehensive, scientifically rigorous approach to profiling the selectivity of a novel kinase inhibitor, using this compound as a practical, albeit hypothetical, example. By making informed decisions about assay technology and panel selection, executing detailed and controlled experimental protocols, and interpreting the resulting data within a broader biological context, researchers can build a clear and actionable understanding of their compound's behavior. This meticulous process is fundamental to navigating the complexities of the human kinome and is indispensable for the successful development of safe and effective targeted therapies.

References

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A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for the Sulfonamide Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Its prevalence is a testament to its remarkable versatility, acting as a key pharmacophore in a wide array of therapeutic agents, from pioneering antibacterial "sulfa drugs" to diuretics, anticonvulsants, and highly selective COX-2 inhibitors.[1][2][3] The group's utility stems from its unique physicochemical properties: it is a stable, synthetically accessible moiety with a tetrahedral geometry, featuring two hydrogen bond acceptors (the sulfonyl oxygens) and, in primary and secondary sulfonamides, a hydrogen bond donor (the nitrogen).[3] This arrangement allows it to engage in critical interactions with biological targets and often serves as a bioisostere for carboxylic acids.[3]

However, the very properties that make sulfonamides so valuable also present significant challenges in drug development. The primary arylamine motif present in classical antibacterial sulfonamides is associated with idiosyncratic adverse drug reactions, including hypersensitivity, which has been broadly (though often inaccurately) extrapolated as a "sulfa allergy" concern for the entire class.[3] Furthermore, the acidic nature of the sulfonamide proton (pKa typically in the range of 9-10) can influence solubility, plasma protein binding, and overall pharmacokinetic profiles.[4] These liabilities necessitate strategies to modulate the properties of the sulfonamide group while retaining its beneficial contributions to biological activity.

This guide provides an in-depth comparison of key bioisosteric replacement strategies for the sulfonamide group. We will move beyond a simple catalog of replacements to explore the causal relationships between structure and properties, provide validated experimental protocols for comparative analysis, and present case studies with supporting data to empower researchers in their drug design campaigns.

Strategic Selection of a Sulfonamide Bioisostere: A Logic-Guided Workflow

The choice of a suitable bioisostere is not arbitrary but a reasoned decision based on the specific liabilities of the parent sulfonamide and the desired property improvements. The following workflow outlines a typical decision-making process.

Bioisostere_Selection_Workflow Start Parent Sulfonamide with Liabilities (e.g., Poor Solubility, Metabolism, Toxicity) Identify_Problem Identify Key Liability to Address Start->Identify_Problem Solubility Improve Aqueous Solubility Identify_Problem->Solubility Solubility is limiting Metabolism Enhance Metabolic Stability Identify_Problem->Metabolism Metabolic liability Potency Modulate Potency / Selectivity Identify_Problem->Potency Potency needs modulation IP Seek Novel Chemical Space / IP Identify_Problem->IP IP landscape is crowded Sulfonimidamide Sulfonimidamide - More polar - Lower PPB Solubility->Sulfonimidamide Sulfondiimidamide Sulfondiimidamide - Further polarity increase - Novel scaffold Solubility->Sulfondiimidamide N_Acylsulfonamide N-Acylsulfonamide - More acidic (pKa ~3-5) - Mimics Carboxylic Acid Metabolism->N_Acylsulfonamide Potency->N_Acylsulfonamide Other Other Replacements (e.g., Azido, Cyano, Carbothioamide) Potency->Other IP->Sulfondiimidamide IP->Other Synthesize Synthesize Analogue Sulfonimidamide->Synthesize N_Acylsulfonamide->Synthesize Sulfondiimidamide->Synthesize Other->Synthesize Evaluate Comparative Evaluation (In Vitro & In Vivo Assays) Synthesize->Evaluate Decision Improved Profile? Evaluate->Decision End Lead Optimization Candidate Decision->End Yes Revisit Re-evaluate Strategy Decision->Revisit No Revisit->Identify_Problem

Caption: A decision-making workflow for selecting a sulfonamide bioisostere.

Key Bioisosteric Replacements and Comparative Analysis

Here we compare some of the most promising bioisosteres for the sulfonamide group. The data presented are illustrative and derived from published case studies. The impact of these replacements is highly context-dependent.

The Sulfonimidamide Moiety

The sulfonimidamide, where one of the sulfonyl oxygens is replaced by an imido (NR) group, is an increasingly popular bioisostere. This substitution maintains the tetrahedral geometry while introducing significant changes to the electronic and physicochemical properties.

Rationale for Replacement:

  • Improved Physicochemical Properties: Sulfonimidamides generally exhibit increased polarity, which can lead to higher aqueous solubility and reduced plasma protein binding compared to their sulfonamide counterparts.[5]

  • Additional Vector for Modification: The exocyclic nitrogen provides an additional point for chemical modification, allowing for fine-tuning of properties.

Case Study: γ-Secretase Inhibitors

A study on γ-secretase inhibitors for Alzheimer's disease provides a direct comparison between a sulfonamide-containing compound and its sulfonimidamide analogue.

PropertySulfonamide ParentSulfonimidamide AnalogueFold ChangeReference
Aβ40 IC₅₀ (nM) 16291.8x (slight decrease)[5][6]
Aqueous Solubility (µM) 11010x[5]
ClogP 3.52.5-1.0[5]
Plasma Protein Binding (%) 99.598.5-1.0%[5]
In Vivo Efficacy (Aβ40 reduction @ 30 µmol/kg) ~50%~60%Improved[6]

Analysis: The sulfonimidamide replacement led to a remarkable 10-fold increase in aqueous solubility and a decrease in lipophilicity (ClogP). While there was a slight decrease in in vitro potency, the overall improved physicochemical profile translated to better in vivo efficacy. This case study exemplifies how a modest trade-off in potency can be acceptable for substantial gains in drug-like properties.

The N-Acylsulfonamide Moiety

The N-acylsulfonamide is a non-classical bioisostere that can be viewed as a hybrid of a sulfonamide and an amide. This group has distinct properties, most notably its increased acidity.

Rationale for Replacement:

  • Carboxylic Acid Mimicry: N-acylsulfonamides have a pKa in the range of 3.5-4.5, making them excellent bioisosteres for carboxylic acids.[7] This can be advantageous when targeting enzymes that recognize carboxylate substrates, such as dihydropteroate synthase (DHPS).[7]

  • Modulation of H-Bonding: The additional carbonyl group provides another hydrogen bond acceptor, which can lead to new or altered interactions with the target protein.[7]

Case Study: Sulfa Drug Analogues

In a study exploring new sulfa drug analogues, N-acylsulfonamides were synthesized and compared to the parent sulfonamides. While a direct quantitative comparison table with a single parent compound is not provided in the source material, the study highlights the potential of this bioisostere. For instance, compound 5a (an N-acylsulfonamide) showed significant inhibition of biofilm formation in E. coli (42%) and P. aeruginosa (23%), demonstrating that this modification can confer valuable antibacterial properties.[8]

BioisostereKey Property ChangeTherapeutic RationaleReference
N-Acylsulfonamide Increased acidity (pKa ~3-5)Mimics carboxylic acids, potential for new H-bonds[7]
Sulfondiimidamide Significantly increased polarityImprove solubility, explore novel IP[9]
Azido Group Dipolar, H-bond acceptorCan interact with key residues (e.g., Arg) in active sites[10][11]

Case Study: COX-2 Inhibitors (Celecoxib Analogues)

Experimental Protocols for Comparative Evaluation

To ensure a robust and objective comparison between a parent sulfonamide and its bioisosteric analogues, a standardized set of in vitro assays is essential. The following are detailed, step-by-step protocols for key experiments.

Workflow for In Vitro Profiling

ADME_Workflow Start Synthesized Compounds (Parent & Bioisostere) Solubility Kinetic Solubility Assay (Nephelometry / UV) Start->Solubility Permeability PAMPA (Permeability Assay) Start->Permeability Metabolism Microsomal Stability Assay (HLM / MLM) Start->Metabolism Potency Target-Based Assay (e.g., Enzyme Inhibition) Start->Potency Data_Analysis Data Analysis & Comparison Solubility->Data_Analysis Permeability->Data_Analysis Metabolism->Data_Analysis Potency->Data_Analysis Decision Go / No-Go Decision Data_Analysis->Decision

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 4-hydroxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to treat 4-hydroxy-N-phenylbenzenesulfonamide with a conservative approach, managing it as a potentially hazardous waste in the absence of definitive data to the contrary.[1] Adherence to these protocols is not just a matter of regulatory compliance but a cornerstone of a robust safety culture in the laboratory.

Part 1: Immediate Safety & Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from similar chemical structures, it is prudent to assume that this compound may cause skin, eye, and respiratory irritation. Therefore, all handling must occur within a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhalation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is mandatory when handling this compound in any form (solid, solution, or as a contaminant on labware):

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat is essential to protect against skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.

In case of Exposure: Immediate First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical advice.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound follows a systematic process of identification, segregation, and final removal by a licensed professional service.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the foundation of safe disposal.[1]

  • Labeling: All waste streams containing this compound must be clearly labeled with the full chemical name. This includes:

    • Pure, unreacted compound.

    • Contaminated labware (e.g., vials, pipettes, filter paper).

    • Solutions containing the compound.

  • Segregation: This waste must be kept separate from other laboratory waste to prevent accidental chemical reactions.[1] Store it away from incompatible materials, particularly strong oxidizing agents.[2]

Step 2: Containerization

The choice of waste container is critical to prevent leaks and ensure safe storage.

  • Container Type: Use only approved, chemically compatible hazardous waste containers that are in good condition with a secure, leak-proof lid.[1]

  • Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound," along with its approximate concentration and quantity.[1]

Step 3: On-site Accumulation and Storage
  • Satellite Accumulation Area (SAA): The sealed waste container should be stored in a designated SAA within the laboratory.[1] This area must be at or near the point of waste generation and under the control of laboratory personnel.

  • Storage Conditions: The SAA should be a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2]

  • Regular Inspection: Weekly inspections of the SAA are necessary to check for any signs of container leakage or deterioration.[1]

Step 4: Final Disposal

Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3]

  • Professional Disposal Service: The final disposal of this chemical waste must be handled by a licensed and approved hazardous waste disposal company. This ensures that the compound is managed in an environmentally responsible manner, likely through high-temperature incineration or other approved destruction methods.[4]

Visualizing the Disposal Decision Process

To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

Disposal_Workflow cluster_prep Phase 1: Preparation & Handling cluster_procedure Phase 2: Disposal Protocol cluster_final Phase 3: Final Disposition start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste from Incompatible Materials fume_hood->segregate containerize Place in Labeled, Approved Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Pickup by Licensed Waste Disposal Service contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides general guidelines for laboratory chemical waste that can be applied.

ParameterGuidelineRationale
pH for Neutralization N/A - Direct neutralization and drain disposal is not recommended for this compound.The environmental and toxicological effects of the resulting salt are unknown.[5]
Storage Time Limit in SAA Follow institutional and local regulations (e.g., 180 days or until the container is 3/4 full).[6]To ensure timely disposal and prevent accumulation of hazardous materials.
Emergency Eye Wash Minimum 15 minutes of continuous flushing.To thoroughly rinse the chemical from the eyes and minimize potential damage.
Water Flush Post-Spill Use copious amounts of water for initial cleanup of the area after solid material has been collected.To dilute and remove any residual chemical from surfaces.

In-Laboratory Small-Scale Decontamination Protocol

For minor spills or decontamination of glassware, the following procedure can be followed. This does not replace the need for professional disposal of the bulk chemical waste.

  • Preparation: Ensure all necessary PPE is worn and the work is conducted in a chemical fume hood.

  • Spill Containment (for solids): Carefully sweep up the solid material and place it into the designated hazardous waste container. Avoid generating dust.

  • Surface Decontamination:

    • Wipe the contaminated surface with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol) to dissolve any remaining residue.

    • Place the used cloth in the hazardous waste container.

    • Wash the surface with soap and water.

  • Glassware Decontamination:

    • Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) to dissolve the compound.

    • Empty the solvent rinse into the hazardous waste container.

    • Repeat the rinse.

    • Wash the glassware with soap and water.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide—from wearing the correct PPE to ensuring final disposal through a licensed service—researchers can significantly mitigate risks to themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations. Your diligence in these practices builds a foundation of trust and safety that extends beyond the laboratory.

References

  • CPAChem. Safety data sheet for 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. Available from: [Link]

  • University of British Columbia Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. Available from: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available from: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. Available from: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. 2011. Available from: [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available from: [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. Available from: [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. Available from: [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Available from: [Link]

  • University of Reading. The Disposal of Laboratory Waste. Available from: [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. Available from: [Link]

  • U.S. Environmental Protection Agency. Requirements for Pesticide Disposal. Available from: [Link]

  • Occupational Safety and Health Administration. 1926.55 - Gases, vapors, fumes, dusts, and mists. Available from: [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section II: Chapter 2. Available from: [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. Available from: [Link]

  • Occupational Safety and Health Administration. Hazardous Drugs. Available from: [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Available from: [Link]

  • U.S. Environmental Protection Agency. 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. Available from: [Link]

  • Occupational Safety and Health Administration. Hazard communication standard and pharmaceuticals. Available from: [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-hydroxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your laboratory personnel are paramount. This guide provides a detailed protocol for the safe handling of 4-hydroxy-N-phenylbenzenesulfonamide, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower your team with the knowledge to create a self-validating system of safety, ensuring that best practices are not just followed, but fundamentally understood.

Hazard Analysis of this compound

This compound is a compound that requires careful handling due to its specific toxicological profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile indicates that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of its dust or aerosols. The causality for our PPE recommendations and handling protocols is directly linked to mitigating these specific risks.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of PPE is not a matter of preference but a requirement dictated by the chemical's hazardous properties. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or neoprene gloves. Powder-free.[1][2]Prevents skin contact and irritation (H315). Thicker gloves generally offer better protection.[1] Double-gloving is recommended when handling larger quantities or for prolonged periods.
Eye Protection Safety goggles that form a seal around the eyes.[1]Protects against splashes and airborne particles that can cause serious eye irritation (H319). Standard safety glasses with side shields are insufficient.[1]
Face Protection Face shield, to be worn in conjunction with safety goggles.Provides an additional layer of protection for the entire face from splashes, especially when handling solutions or performing vigorous mixing.
Body Protection A disposable gown made of polyethylene-coated polypropylene or a similar non-absorbent material.[2]Protects against skin contact and contamination of personal clothing. Cloth lab coats are not recommended as they can absorb the chemical.
Respiratory Protection An N95-rated dust mask or a respirator with a particulate filter.Necessary when handling the solid compound outside of a certified chemical fume hood to prevent respiratory irritation (H335) from airborne dust.

Workflow for Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 Gown d2 Mask/Respirator d1->d2 d3 Goggles d2->d3 d4 Face Shield d3->d4 d5 Gloves (over gown cuffs) d4->d5 f1 Gloves f2 Face Shield f1->f2 f3 Gown f2->f3 f4 Goggles f3->f4 f5 Mask/Respirator f4->f5 Emergency_Protocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event s1 Remove contaminated clothing immediately. e1 Immediately flush eyes with water for at least 15 minutes. i1 Move to fresh air. g1 Rinse mouth with water. Do NOT induce vomiting. s2 Wash affected area with soap and water for at least 15 minutes. s1->s2 s3 Seek medical attention if irritation persists. s2->s3 e2 Remove contact lenses, if present and easy to do. e1->e2 e3 Seek immediate medical attention. e2->e3 i2 If not breathing, give artificial respiration. i1->i2 i3 Seek medical attention. i2->i3 g2 Call a poison control center or doctor immediately for treatment advice. g1->g2

Caption: Immediate first aid measures for exposure incidents.

By integrating these protocols into your laboratory's standard operating procedures, you will not only ensure compliance but also foster a culture of safety and scientific excellence.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • CPAchem. (2024, July 16). Safety data sheet. Retrieved from [Link]

  • Chemical, Biological, Radiological, and Nuclear (CBRN) Response and Medical Countermeasures (CHEMM). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Oregon Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Alberta College of Pharmacy (ACP). (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). Personal Protective Equipment. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl] - Registration Dossier. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.